Product packaging for Titanium disulfate(Cat. No.:CAS No. 27960-69-6)

Titanium disulfate

Cat. No.: B036797
CAS No.: 27960-69-6
M. Wt: 240 g/mol
InChI Key: HDUMBHAAKGUHAR-UHFFFAOYSA-J
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Description

Titanium disulfate is an inorganic compound of significant interest in advanced materials science and catalytic research. Its primary research value lies in its role as a precursor and catalyst, particularly in sulfate radical-based advanced oxidation processes (SR-AOPs) for environmental remediation. The compound can facilitate the decomposition of organic pollutants in wastewater through the generation of highly reactive sulfate radicals, offering an effective alternative to traditional hydroxyl radical-based systems. Furthermore, this compound is utilized in the synthesis of novel titanium-based materials, including functionalized nanoparticles and metal-organic frameworks (MOFs), where its unique sulfate groups can influence morphology and surface properties. In materials chemistry, it serves as a key starting material for producing titanium sulfate-based solid acids, which are investigated as non-corrosive, reusable catalysts for various organic transformations, such as esterifications and alkylations. Researchers also explore its application in the preparation of titanium dioxide (TiO2) precursors with modified characteristics for enhanced photocatalytic performance. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O8S2Ti B036797 Titanium disulfate CAS No. 27960-69-6

Properties

IUPAC Name

titanium(4+);disulfate
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InChI

InChI=1S/2H2O4S.Ti/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4
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InChI Key

HDUMBHAAKGUHAR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O8S2Ti
Source PubChem
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DSSTOX Substance ID

DTXSID10950648
Record name Titanium(4+) disulfate
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Molecular Weight

240.00 g/mol
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Physical Description

Green solid; [HSDB] Aqueous solution 15%: Colorless or mauve tinted liquid; [MSDSonline]
Record name Titanium disulfate
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Solubility

White cake-like solid; sol in water; highly acidic, similar to 50% sulfuric acid; hygroscopic; specific gravity about 1.47 /Titanium sulfate nonahydrate/, INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID.
Record name TITANIUM DISULFATE
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Color/Form

GREEN POWDER

CAS No.

13693-11-3, 27960-69-6
Record name Titanium disulfate
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Record name Titanium(4+) disulfate
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Record name TITANIUM DISULFATE
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Record name TITANIUM DISULFATE
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Foundational & Exploratory

Synthesis of Stoichiometric Titanium Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing stoichiometric titanium disulfide (TiS₂). It is intended to serve as a practical resource for researchers and professionals engaged in materials science, chemistry, and drug development, where high-purity TiS₂ is of interest. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the synthesis workflows for clarity and reproducibility.

Introduction to Titanium Disulfide

Titanium disulfide (TiS₂) is a transition metal dichalcogenide (TMD) that has garnered significant attention due to its unique electronic and structural properties. It possesses a layered crystal structure, with titanium atoms sandwiched between two layers of sulfur atoms, forming S-Ti-S sheets. These layers are held together by weak van der Waals forces, allowing for the intercalation of various ions, a property that makes TiS₂ a promising candidate for cathode materials in rechargeable batteries. Formally, TiS₂ contains the d⁰ ion Ti⁴⁺ and the closed-shell dianion S²⁻, rendering it essentially diamagnetic.[1] Stoichiometric TiS₂ is a semimetal, characterized by a small overlap between its conduction and valence bands.[1][2]

The synthesis of high-purity, stoichiometric TiS₂ is crucial for its performance in various applications. Deviations from the ideal 1:2 titanium-to-sulfur ratio can significantly impact its electronic properties. This guide focuses on the most prevalent and effective methods for synthesizing stoichiometric TiS₂: Direct Vapor Transport (DVT), Chemical Vapor Transport (CVT), and Atomic Layer Deposition (ALD), with additional mention of solution-based approaches.

Synthesis Methodologies

Direct Vapor Transport (DVT)

The direct reaction of titanium and sulfur elements in a sealed and evacuated ampule is a common method for producing polycrystalline TiS₂ powder. This technique, a form of Direct Vapor Transport, relies on the direct reaction of the elements at elevated temperatures.

Experimental Protocol:

  • Precursor Preparation: High-purity titanium powder (99.95%) and sulfur powder (99.99%) are used as precursors.[3]

  • Ampule Sealing: The stoichiometric amounts of titanium and sulfur are sealed in a quartz ampule under a high vacuum.

  • Reaction: The sealed ampule is placed in a two-zone furnace. The temperature is gradually raised to around 500 °C and held for an extended period to ensure a complete reaction.[1]

  • Cooling and Collection: The ampule is slowly cooled to room temperature. The resulting TiS₂ powder is then collected.

Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a widely used technique for growing high-quality single crystals of TiS₂. This method involves the use of a transport agent, typically a halogen like iodine, to transport the material from a source zone to a growth zone within a sealed and evacuated ampule subjected to a temperature gradient.

Experimental Protocol:

  • Precursor and Transport Agent Preparation: Polycrystalline TiS₂ powder (synthesized via DVT or commercially sourced), serving as the source material, and a small amount of a transport agent (e.g., iodine) are placed in a quartz ampule.

  • Ampule Sealing: The ampule is evacuated to a high vacuum and sealed.

  • Crystal Growth: The sealed ampule is placed in a two-zone tube furnace, creating a temperature gradient. For TiS₂ growth, the source zone is typically maintained at a higher temperature (T₂) while the growth zone is at a slightly lower temperature (T₁). The transport agent reacts with the TiS₂ at the source zone to form volatile titanium and sulfur halide species. These gaseous species diffuse to the cooler growth zone, where the reverse reaction occurs, depositing TiS₂ crystals.

  • Cooling and Crystal Collection: After a growth period, which can range from days to weeks, the furnace is slowly cooled to room temperature. The ampule is then carefully opened to retrieve the grown crystals. A significant drawback of the CVT technique is that it requires days to weeks at high temperatures (>450 °C) for growing large crystals.[4]

Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique that allows for precise control over film thickness and conformity at the atomic level. ALD of TiS₂ involves the sequential, self-limiting surface reactions of precursors.

Experimental Protocol:

  • Precursor Delivery: A titanium precursor, such as tetrakis(dimethylamido)titanium (TDMAT), and a sulfur precursor, typically hydrogen sulfide (H₂S), are used. The TDMAT is usually kept in a heated bubbler (e.g., at 50 °C) and delivered to the reaction chamber using an inert carrier gas like argon.[4]

  • ALD Cycle: A typical ALD cycle consists of four steps: a. Pulse A: The titanium precursor (TDMAT) is pulsed into the reaction chamber and chemisorbs onto the substrate surface. b. Purge A: The chamber is purged with an inert gas to remove any unreacted precursor and gaseous byproducts. c. Pulse B: The sulfur precursor (H₂S) is pulsed into the chamber and reacts with the chemisorbed titanium precursor layer to form a monolayer of TiS₂. d. Purge B: The chamber is again purged with an inert gas to remove unreacted H₂S and byproducts.

  • Deposition: This cycle is repeated to grow a film of the desired thickness. The deposition temperature for TiS₂ ALD is typically in the range of 100-200 °C.[4]

Solution-Based Synthesis

Solution-phase methods, such as hydrothermal and solvothermal synthesis, offer a lower-temperature route to TiS₂ nanoparticles. These methods provide good control over particle size and morphology.

Experimental Protocol (Hydrothermal Synthesis):

  • Precursor Solution: A titanium source, such as titanium tetraisopropoxide, and a sulfur source, like thiourea, are dissolved in a suitable solvent.[5]

  • Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a set duration.

  • Product Collection: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Quantitative Data Summary

The following tables summarize the key experimental parameters and resulting material properties for the different synthesis methods.

Synthesis Method Precursors Temperature (°C) Duration Pressure Typical Product Form Stoichiometry Control Key Characteristics
Direct Vapor Transport (DVT) Titanium, Sulfur~500Hours to DaysHigh VacuumPolycrystalline PowderDependent on initial precursor ratioSimple, direct reaction of elements.[1]
Chemical Vapor Transport (CVT) TiS₂ powder, IodineT₂ > T₁ (e.g., 800 > 750)Days to WeeksHigh VacuumSingle CrystalsCan be influenced by transport conditionsGrowth of high-quality single crystals; potential for halide contamination.
Atomic Layer Deposition (ALD) TDMAT, H₂S100 - 200Varies with thickness~80 mTorrConformal Thin FilmsPrecise control via cycle numberExcellent thickness control; low-temperature process.[4]
Hydrothermal Synthesis Titanium Tetraisopropoxide, Thiourea150 - 20012 - 24 hoursAutogenousNanoparticlesDependent on precursor concentrationLow temperature; control over particle size.[5]

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the primary synthesis methods.

DVT_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_product Product Collection Ti Titanium Powder Seal Seal in Quartz Ampule (High Vacuum) Ti->Seal S Sulfur Powder S->Seal Heat Heat in Furnace (~500°C) Seal->Heat Cool Slow Cooling Heat->Cool Collect Collect TiS₂ Powder Cool->Collect

Caption: Direct Vapor Transport (DVT) Workflow.

CVT_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_collection Collection TiS2_powder TiS₂ Powder (Source) Seal Seal in Quartz Ampule (High Vacuum) TiS2_powder->Seal Iodine Iodine (Transport Agent) Iodine->Seal Furnace Place in Two-Zone Furnace (T₂ > T₁) Seal->Furnace Transport Vapor Transport Furnace->Transport Cool Slow Cooling Transport->Cool Collect Collect TiS₂ Crystals Cool->Collect

Caption: Chemical Vapor Transport (CVT) Workflow.

ALD_Workflow cluster_cycle ALD Cycle (Repeated 'n' times) Pulse_Ti Pulse Ti Precursor (TDMAT) Purge1 Inert Gas Purge Pulse_Ti->Purge1 Pulse_S Pulse S Precursor (H₂S) Purge1->Pulse_S Purge2 Inert Gas Purge Pulse_S->Purge2 Purge2->Pulse_Ti n > 1 End End Purge2->End n = 0 Start Start Start->Pulse_Ti

Caption: Atomic Layer Deposition (ALD) Workflow.

Characterization of Stoichiometric TiS₂

The confirmation of stoichiometry and crystallinity of the synthesized TiS₂ is paramount. Several analytical techniques are employed for this purpose.

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the synthesized material. For TiS₂, a hexagonal P-3m1 space group is expected.[1] The sharpness and intensity of the diffraction peaks provide information about the crystallinity.

  • Raman Spectroscopy: This technique is sensitive to the vibrational modes of the material and can be used to confirm the TiS₂ phase and assess its quality. Stoichiometric TiS₂ exhibits two characteristic Raman active modes: the in-plane Eg mode and the out-of-plane A1g mode.[6] The positions of these peaks are typically observed around 226-233 cm⁻¹ for the Eg mode and 328-330 cm⁻¹ for the A1g mode.[6][7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For TiS₂, XPS is used to confirm the +4 oxidation state of titanium and the -2 oxidation state of sulfur, and to verify the Ti:S atomic ratio.[7]

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of TiS₂ and to determine its stoichiometry by observing weight changes upon heating in a controlled atmosphere.

Conclusion

The synthesis of stoichiometric titanium disulfide can be achieved through various methods, each with its own advantages and disadvantages. Direct Vapor Transport is a straightforward method for producing polycrystalline powder, while Chemical Vapor Transport is preferred for growing high-quality single crystals. Atomic Layer Deposition offers precise control over the thickness of thin films, and solution-based methods provide a low-temperature route to nanoparticle synthesis. The choice of synthesis method will depend on the desired form of the material and the specific application requirements. Careful control of experimental parameters and thorough characterization are essential for obtaining high-purity, stoichiometric TiS₂.

References

Van der Waals Interactions in Layered Titanium Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Titanium disulfide (TiS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest due to its unique electronic properties and potential applications in energy storage and electronics. This guide provides a comprehensive technical overview of the pivotal role of van der Waals (vdW) interactions in defining the structure and properties of layered TiS₂. It delves into the nature of the vdW gap, interlayer bonding energies, and the advanced experimental and theoretical methodologies employed for their characterization. This document is intended to serve as a detailed resource for researchers and professionals working with TiS₂ and other two-dimensional (2D) materials, offering insights into their fundamental properties and the techniques used to investigate them.

Introduction to Layered Titanium Disulfide (TiS₂)

Titanium disulfide is a layered material composed of sheets of titanium atoms sandwiched between two layers of sulfur atoms.[1] These S-Ti-S layers are held together by weak van der Waals forces, which are non-covalent interactions arising from fluctuating electrical polarization in the atoms.[1] This weak interlayer bonding is a defining characteristic of TiS₂ and other TMDs, allowing them to be easily exfoliated into single or few-layer nanosheets.[1]

The most common and stable polytype of TiS₂ is the 1T phase, which possesses an octahedral coordination geometry.[1] In this configuration, each titanium atom is coordinated to six sulfur atoms in a distorted octahedral arrangement. The material exhibits semimetallic behavior with a slight overlap between its conduction and valence bands.[2] The physical and electronic properties of TiS₂ are highly dependent on the number of layers, a phenomenon directly linked to the influence of van der Waals interactions.[1]

The Nature of van der Waals Interactions in TiS₂

The forces holding the individual layers of TiS₂ together are primarily van der Waals interactions. These forces, while significantly weaker than the covalent bonds within the S-Ti-S layers, are crucial in determining the bulk properties of the material, including its mechanical flexibility and thermal conductivity. The space between the layers is known as the van der Waals gap.

The accurate theoretical description of these weak interlayer interactions poses a challenge for conventional density functional theory (DFT) calculations.[3] However, the development of DFT functionals that incorporate dispersion corrections has enabled a more precise modeling of the vdW forces in layered materials like TiS₂.[3] Experimental techniques, such as high-resolution X-ray diffraction, have been instrumental in probing the electron density distribution in the interlayer region, providing valuable data to benchmark and refine theoretical models.[3]

Quantitative Data on TiS₂ Properties

The following tables summarize key quantitative data for pristine, 1T-phase Titanium Disulfide, providing a reference for its structural and vibrational properties.

Table 1: Structural Properties of Bulk 1T-TiS₂

ParameterValueSource
Crystal StructureHexagonal[2]
Space GroupP-3m1[4]
Lattice Parameter 'a'0.340 nm[2]
Lattice Parameter 'c'0.570 nm[2]
Interlayer Spacing (c-axis)0.570 nm[2]
Ti-S Bond Length2.423 Å[5]

Table 2: Layer-Dependent Raman Modes of TiS₂

Number of LayersEg (in-plane) Mode (cm⁻¹)A1g (out-of-plane) Mode (cm⁻¹)Shoulder (Sh) Mode (cm⁻¹)Source
1~221~330~372[1][3]
2~224~330~372[1][3]
3~226~330~372[1][3]
4~228~330~372[1][3]
Bulk~233~328-330~372[1][3]

Table 3: Theoretical Interlayer Binding Energy of TiS₂

MethodInterlayer Binding Energy (meV/Ų)Source
Advanced DFT~20[6]

Experimental Characterization of van der Waals Interactions

A multi-technique approach is essential for a comprehensive understanding of the van der Waals interactions in TiS₂. The primary experimental methods employed are X-ray Diffraction, Raman Spectroscopy, and Atomic Force Microscopy.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and interlayer spacing of layered materials. For thin films of TiS₂, Grazing Incidence X-ray Diffraction (GIXRD) is often employed to enhance the signal from the film and minimize interference from the substrate.

Experimental Protocol for GIXRD:

  • Sample Preparation: TiS₂ thin films are typically prepared by methods such as mechanical exfoliation or chemical vapor deposition onto a suitable substrate (e.g., SiO₂/Si).

  • Instrumentation: A high-resolution diffractometer equipped with a thin-film attachment is used.

  • X-ray Source: A common X-ray source is Cu Kα radiation.

  • Incident Angle: The X-ray beam is directed at the sample at a very low, fixed angle of incidence, typically less than one degree.

  • Data Collection: The detector scans a range of 2θ angles to collect the diffraction pattern.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic phases present and to calculate the lattice parameters, including the interlayer spacing, using Bragg's Law.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to the number of layers and interlayer interactions.

Experimental Protocol for Raman Spectroscopy:

  • Sample Preparation: Exfoliated TiS₂ flakes are deposited on a substrate, typically SiO₂/Si, which provides good optical contrast.

  • Instrumentation: A confocal Raman microscope is used.

  • Excitation Laser: Common laser wavelengths for exciting TiS₂ include 514 nm, 532 nm, and 633 nm.[1] The laser power should be kept low to avoid sample damage.

  • Data Acquisition: Raman spectra are collected from different areas of the sample to identify flakes with varying numbers of layers. The acquisition time is optimized to obtain a good signal-to-noise ratio.

  • Data Analysis: The positions and relative intensities of the characteristic Raman peaks (Eg and A1g) are analyzed.[1][3] The shift in the Eg peak position and the intensity ratio of the A1g to the shoulder peak can be used to determine the number of layers.[3]

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a powerful tool for imaging the surface topography of materials with nanoscale resolution. It is used to directly measure the thickness of exfoliated TiS₂ flakes, thereby determining the number of layers.

Experimental Protocol for AFM:

  • Sample Preparation: TiS₂ flakes are exfoliated onto a flat substrate.

  • Instrumentation: An AFM operating in tapping mode is typically used for imaging 2D materials to minimize damage to the sample.

  • Cantilever: A silicon cantilever with a sharp tip is used. The choice of cantilever and its spring constant is crucial for obtaining high-resolution images without damaging the sample.

  • Scanning Parameters: The scan rate and setpoint are optimized to ensure stable imaging and accurate height measurements.

  • Data Analysis: The AFM images are processed to measure the height of the flakes relative to the substrate. This height measurement, correlated with the known thickness of a single TiS₂ layer, allows for the precise determination of the number of layers.

Visualizing Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the crystal structure of TiS₂, the concept of the van der Waals gap, and a typical experimental workflow for its characterization.

TiS2_Crystal_Structure Crystal Structure of Layered TiS₂ S1_top S Ti1 Ti S1_bottom S S2_top S S1_bottom->S2_top Ti2 Ti S2_bottom S

Caption: Crystal structure of layered TiS₂.

Experimental_Workflow Experimental Workflow for TiS₂ Characterization cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis Bulk_Crystal Bulk TiS₂ Crystal Exfoliation Mechanical/Liquid Exfoliation Bulk_Crystal->Exfoliation Deposition Deposition on Substrate (SiO₂/Si) Exfoliation->Deposition AFM Atomic Force Microscopy (AFM) Deposition->AFM Raman Raman Spectroscopy Deposition->Raman XRD X-ray Diffraction (XRD) Deposition->XRD Thickness Layer Thickness Determination AFM->Thickness Vibrational_Modes Vibrational Mode Analysis Raman->Vibrational_Modes Crystal_Structure Crystal Structure & Interlayer Spacing XRD->Crystal_Structure

Caption: Experimental workflow for TiS₂ characterization.

Caption: Illustration of the van der Waals gap.

Conclusion

The study of van der Waals interactions in layered TiS₂ is fundamental to understanding its material properties and unlocking its full potential in various technological applications. The interplay between the strong covalent intralayer bonds and the weak vdW interlayer forces gives rise to its characteristic anisotropic nature and layer-dependent behavior. This guide has provided a detailed overview of the structural and vibrational properties of TiS₂, underpinned by quantitative data and established experimental protocols. The continued development of advanced characterization techniques and theoretical models will further illuminate the nuanced role of vdW interactions, paving the way for the rational design and engineering of novel 2D materials for next-generation devices.

References

In-Depth Technical Guide to the Thermodynamic Stability of Titanium Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of titanium disulfide (TiS₂), a transition metal dichalcogenide with significant potential in various applications, including as a cathode material in rechargeable batteries. This document details the core thermodynamic properties of TiS₂, experimental protocols for its synthesis and characterization, and visual representations of key chemical processes.

Thermodynamic Stability of Titanium Disulfide

Titanium disulfide is a golden-yellow solid with a layered crystal structure, which is a key factor in its electronic and chemical properties. Its thermodynamic stability is a critical parameter for its application, dictating its reactivity and lifespan in various environments.

1.1. Core Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (ΔG_f°), standard enthalpy of formation (ΔH_f°), and standard entropy (S°). While extensive experimental data from sources like the NIST-JANAF Thermochemical Tables are invaluable, theoretical calculations using Density Functional Theory (DFT) also provide crucial insights into these properties.

Thermodynamic PropertyValueSource
Standard Enthalpy of Formation (ΔH_f°) -1.608 eV/atomMaterials Project (Calculated)[1]
Gibbs Free Energy of Formation (ΔG_f°) Varies with temperature and pressure[2]
Standard Entropy (S°) Data not readily available in searched sources

Note: The provided enthalpy of formation is a calculated value and may differ from experimental values. The Gibbs free energy of formation is highly dependent on temperature and pressure, and specific values for TiS₂ were not consistently available in the searched literature.

1.2. Factors Influencing Stability

The thermodynamic stability of TiS₂ is not absolute and is influenced by several factors:

  • Temperature: Upon heating, TiS₂ undergoes thermal decomposition. In an inert atmosphere, it releases sulfur to form titanium(III) sulfide (Ti₂S₃).[3]

  • Atmosphere: TiS₂ is unstable in the presence of air and moisture. It reacts with oxygen to form titanium dioxide (TiO₂) and with water to produce TiO₂ and hydrogen sulfide (H₂S).[4]

  • Stoichiometry and Defects: Deviations from the ideal 1:2 stoichiometry and the presence of crystal defects can significantly impact the thermodynamic stability and electronic properties of TiS₂.

  • Intercalation: The layered structure of TiS₂ allows for the insertion (intercalation) of various ions, such as lithium (Li⁺), sodium (Na⁺), magnesium (Mg²⁺), and potassium (K⁺), between its layers. This process forms new compounds with altered thermodynamic stabilities.[2][5] The intercalation is a redox reaction that affects the electronic structure and can lead to lattice expansion.[6][7]

Experimental Protocols

Precise and reproducible experimental procedures are essential for synthesizing and characterizing TiS₂. The following sections detail common methodologies.

2.1. Synthesis of Titanium Disulfide via Chemical Vapor Transport (CVT)

The Chemical Vapor Transport (CVT) method is a widely used technique to grow high-quality single crystals of TiS₂. The process relies on a reversible chemical reaction where a non-volatile solid reacts with a gaseous transport agent to form a volatile species. This gaseous compound then decomposes at a different temperature zone in a sealed ampoule, depositing the solid in a crystalline form.

Materials and Equipment:

  • Titanium powder (99.9% or higher purity)

  • Sulfur powder (99.99% or higher purity)

  • Iodine (I₂) as the transport agent

  • Quartz ampoule (e.g., 15 cm length, 1 cm inner diameter)

  • Two-zone tube furnace

  • Vacuum pumping system

  • Balance

  • Glovebox with an inert atmosphere (e.g., argon)

Procedure:

  • Preparation of the Ampoule: A quartz tube is thoroughly cleaned and dried. One end is sealed using a torch.

  • Loading the Reactants: Inside a glovebox to prevent oxidation, stoichiometric amounts of titanium and sulfur powder are weighed and placed at the sealed end of the quartz ampoule. A small amount of iodine (e.g., 5 mg/cm³ of ampoule volume) is added as the transport agent.

  • Evacuation and Sealing: The ampoule is connected to a vacuum system and evacuated to a pressure of at least 10⁻⁵ Torr. While under vacuum, the open end of the ampoule is sealed with a torch.

  • Crystal Growth: The sealed ampoule is placed in a two-zone tube furnace. The end containing the reactants (the source zone) is heated to a higher temperature (e.g., 900°C), while the empty end (the growth zone) is maintained at a lower temperature (e.g., 800°C).

  • Reaction and Transport: At the hotter end, titanium and sulfur react to form TiS₂, and the iodine reacts with TiS₂ to form volatile titanium iodides. These gaseous species diffuse to the cooler end of the ampoule.

  • Deposition: In the cooler zone, the reverse reaction occurs, and TiS₂ is deposited as single crystals. The iodine is liberated and diffuses back to the source zone to react with more TiS₂.

  • Cooling and Recovery: After a growth period of several days to a week, the furnace is slowly cooled to room temperature. The ampoule is carefully opened in a glovebox to recover the TiS₂ crystals.

2.2. Thermal Analysis of Titanium Disulfide

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and phase transitions of TiS₂.

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the reaction kinetics.

Experimental Procedure:

  • Sample Preparation: A small amount of TiS₂ powder (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

  • Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates. For TiS₂, a mass loss corresponding to the release of sulfur to form Ti₂S₃ is expected.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions, such as melting, crystallization, and solid-state transformations, and to determine the enthalpy changes associated with these processes.

Experimental Procedure:

  • Sample Preparation: A small amount of TiS₂ powder (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min). The temperature range should encompass the expected phase transitions.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks correspond to processes that absorb heat (e.g., melting, decomposition), while exothermic peaks correspond to processes that release heat (e.g., crystallization, oxidation). The peak area can be integrated to determine the enthalpy of the transition.

Visualizing Key Processes

Graphviz diagrams are used to illustrate the logical relationships in the synthesis, decomposition, and intercalation of titanium disulfide.

Synthesis_and_Decomposition Reactants Ti (s) + 2S (s) TiS2 TiS₂ (s) (Titanium Disulfide) Reactants->TiS2 Direct Reaction (High Temp) Decomposition_Products Ti₂S₃ (s) + S (g) TiS2->Decomposition_Products Thermal Decomposition (Δ, Inert Atmosphere) Oxidation_Products TiO₂ (s) + 2S (s) TiS2->Oxidation_Products Oxidation (+O₂) Hydrolysis_Products TiO₂ (s) + 2H₂S (g) TiS2->Hydrolysis_Products Hydrolysis (+2H₂O) Intercalation_Process TiS2_Host TiS₂ Host Lattice (Layered Structure) Intercalated_TiS2 LiₓTiS₂ (Intercalated Compound) TiS2_Host->Intercalated_TiS2 Li_Ion Li⁺ + e⁻ Li_Ion->TiS2_Host Intercalation Lattice_Expansion Lattice Expansion (Increased c-axis) Intercalated_TiS2->Lattice_Expansion Redox_Reaction Redox Reaction (Ti⁴⁺ → Ti³⁺) Intercalated_TiS2->Redox_Reaction CVT_Workflow Start Start: Prepare Reactants (Ti, S, I₂) Seal Seal in Quartz Ampoule under Vacuum Start->Seal Furnace Place in Two-Zone Furnace Seal->Furnace Hot_Zone Hot Zone (T₂) TiS₂(s) + I₂(g) ⇌ TiI₄(g) + S₂(g) Furnace->Hot_Zone Heat Cold_Zone Cold Zone (T₁) TiI₄(g) + S₂(g) ⇌ TiS₂(s) + I₂(g) Hot_Zone->Cold_Zone Vapor Transport Crystal_Growth Single Crystal Growth of TiS₂ Cold_Zone->Crystal_Growth Cool Slowly Cool Furnace Crystal_Growth->Cool End End: Recover TiS₂ Crystals Cool->End

References

Phase Transitions of Titanium Disulfide (TiS₂) Under High Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural phase transitions observed in titanium disulfide (TiS₂) under high-pressure conditions. It consolidates findings from both experimental and theoretical studies, offering detailed insights into the crystallographic transformations, transition pressures, and the methodologies employed for their investigation.

Introduction to High-Pressure Behavior of TiS₂

Titanium disulfide (TiS₂) is a transition metal dichalcogenide that crystallizes in a layered trigonal 1T-type structure (space group P-3m1) at ambient conditions.[1][2] This material has garnered significant interest due to its unique electronic properties and potential applications in areas such as rechargeable lithium batteries and hydrogen storage.[1] The application of high pressure serves as a powerful tool to modulate the interatomic distances and electronic structure of TiS₂, leading to a series of predictable yet complex phase transformations.

Studies have revealed that TiS₂ undergoes a sequence of structural changes as pressure increases. A notable isostructural phase transition has been suggested at lower pressures around 4 GPa, attributed to the closure of the energy bandgap.[3] More prominently, a first-order structural phase transition is consistently observed at higher pressures, transforming the ambient trigonal phase into a more compact orthorhombic structure, and subsequently to a tetragonal phase at even greater pressures.[1][4][5]

High-Pressure Phase Transition Sequence

The primary phase transition sequence of TiS₂ under increasing pressure is from its ambient trigonal 1T-type structure to an orthorhombic cotunnite-type structure.[1] Theoretical calculations further predict a transition from the cotunnite phase to a tetragonal I4/mmm phase at significantly higher pressures.[4]

TiS2_Phase_Transitions node_1T 1T-Type (Trigonal) P-3m1 node_cotunnite Cotunnite-Type (Orthorhombic) Pnam node_1T->node_cotunnite ~15.1-20.7 GPa node_tetragonal Tetragonal I4/mmm node_cotunnite->node_tetragonal ~45.0 GPa

Caption: Pressure-induced phase transition sequence in TiS₂.

This diagram illustrates the progression of TiS₂ through different crystal structures as pressure is elevated. The initial 1T-type phase transforms into a cotunnite-type structure at pressures in the range of 15.1 to 20.7 GPa.[1][4] Further compression leads to a tetragonal phase at approximately 45.0 GPa.[4]

Quantitative Data on High-Pressure Phases

The following tables summarize the key quantitative data from various experimental and theoretical studies on the high-pressure phases of TiS₂.

Table 1: Transition Pressures and Bulk Moduli

Phase TransitionExperimental Transition Pressure (GPa)Theoretical Transition Pressure (GPa)Bulk Modulus, K₀ (GPa)Pressure Derivative, K₀'
1T-Type → Cotunnite-Type ~20.7[1][5]16.20[1], 15.1[4]1T-Type: 45.9 ± 0.7[5], 58.91 (Theory)[1]1T-Type: 9.5 ± 0.3[5]
Cotunnite-Type: 118.10 (Theory)[1]
Cotunnite-Type → Tetragonal Not experimentally observed45.0[4]

Table 2: Lattice Parameters of TiS₂ Phases

PhaseStructureSpace Groupa (Å)b (Å)c (Å)Reference
1T-Type (Ambient) TrigonalP-3m13.4073.4075.695[1] (Experimental)
3.3143.3145.438[1] (Theoretical)
Cotunnite-Type OrthorhombicPnam6.5937.8223.390[1] (Theoretical)
Tetragonal TetragonalI4/mmm---[4]

Experimental Protocols

The investigation of phase transitions in TiS₂ under high pressure predominantly relies on in-situ high-pressure experimental techniques, primarily using diamond anvil cells (DACs) coupled with synchrotron X-ray diffraction.

High-Pressure Generation: Diamond Anvil Cell (DAC)

A diamond anvil cell is the standard apparatus for generating static high pressures. Polycrystalline TiS₂ powder is loaded into a small sample chamber drilled in a metal gasket, which is then compressed between two diamond anvils.[3]

  • Anvils: Typically, brilliant-cut diamonds with culet sizes of a few hundred micrometers (e.g., 400 μm) are used.[3]

  • Gasket: A strong metal such as rhenium is pre-indented to a specific thickness (e.g., 40 μm) to form the sample chamber.[3]

  • Pressure Transmitting Medium: To ensure hydrostatic or near-hydrostatic conditions, a pressure transmitting medium is often used. The choice of medium can influence the observed transition pressures.[6]

  • Pressure Calibration: The pressure inside the DAC is typically determined using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby crystal placed in the sample chamber is measured.[3]

Structural Analysis: X-ray Diffraction (XRD)

Angle-dispersive synchrotron X-ray diffraction is the primary technique for determining the crystal structure of TiS₂ at high pressures.[5]

  • X-ray Source: High-brilliance synchrotron radiation is required to obtain high-quality diffraction patterns from the small sample volume within the DAC.

  • Data Collection: Diffraction patterns are collected at various pressures to track the changes in the crystal structure. The appearance of new diffraction peaks and the disappearance of existing ones signal a phase transition.

  • Data Analysis: The collected diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the high-pressure phases. The pressure-volume data can be fitted to an equation of state, such as the third-order Birch-Murnaghan equation, to determine the bulk modulus.[5]

Experimental_Workflow cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis Data Analysis node_sample TiS₂ Powder node_dac Load Sample, Ruby, and Pressure Medium into DAC node_sample->node_dac node_gasket Gasket Preparation (e.g., Rhenium) node_gasket->node_dac node_ruby Ruby Chip for Pressure Calibration node_ruby->node_dac node_compress Increase Pressure node_dac->node_compress node_measure In-situ Measurement node_compress->node_measure node_xrd Synchrotron XRD node_measure->node_xrd Structural Data node_pressure Ruby Fluorescence Spectroscopy node_measure->node_pressure Pressure Value node_analyze Analyze Diffraction Patterns & Determine Crystal Structure node_xrd->node_analyze node_pressure->node_analyze node_eos Equation of State Fitting (P-V data) node_analyze->node_eos

Caption: Typical experimental workflow for high-pressure studies on TiS₂.

Theoretical Methodologies

First-principles calculations based on density functional theory (DFT) are instrumental in predicting and understanding the high-pressure behavior of TiS₂.[1][4]

  • Computational Approach: The plane-wave pseudopotential method within the local density approximation (LDA) or generalized gradient approximation (GGA) is commonly employed.[1][4]

  • Phase Stability Analysis: The total energies of various candidate crystal structures are calculated as a function of pressure. The structure with the lowest enthalpy at a given pressure is the most stable.

  • Transition Pressure Determination: The pressure at which the enthalpy of two phases becomes equal defines the transition pressure.

Conclusion

The application of high pressure induces significant structural transformations in titanium disulfide, driving it from a layered trigonal structure to more compact orthorhombic and tetragonal phases. The combination of high-pressure experimental techniques, particularly diamond anvil cells coupled with synchrotron X-ray diffraction, and theoretical first-principles calculations provides a robust framework for elucidating these complex phase transitions. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers in materials science, condensed matter physics, and related fields.

References

Synthesis of Titanium Disulfide Nanotubes and Fullerenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium disulfide (TiS₂) nanotubes and fullerene-like nanoparticles. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and a conceptual understanding of the synthesis workflows.

Introduction to Titanium Disulfide Nanostructures

Titanium disulfide (TiS₂) is a transition metal dichalcogenide that has garnered significant interest for its unique electronic and electrochemical properties. When synthesized into nanoscale structures such as nanotubes and fullerene-like particles, TiS₂ exhibits a high surface-area-to-volume ratio and distinct physical and chemical characteristics that are not present in its bulk form. These properties make TiS₂ nanostructures promising candidates for a range of applications, including as cathode materials in rechargeable batteries, for hydrogen storage, and potentially in the biomedical field as drug delivery vehicles.[1]

The biocompatibility of titanium-based materials, particularly titanium dioxide (TiO₂), is well-established, leading to their widespread use in biomedical implants.[2] While research into the biocompatibility of TiS₂ nanostructures is less mature, the known biocompatibility of titanium provides a strong rationale for investigating their potential in applications such as drug delivery and cancer therapy.[3][4] The layered structure of TiS₂ can allow for the intercalation of therapeutic molecules, and the high surface area of nanotubes and fullerenes provides ample sites for drug conjugation.

Synthesis Methodologies

The synthesis of TiS₂ nanotubes and fullerene-like nanoparticles primarily relies on gas-phase and solution-phase chemical reactions. The most commonly cited methods are Chemical Vapor Transport (CVT), hydrothermal synthesis, and solvothermal synthesis.

Chemical Vapor Transport (CVT) / Gas-Phase Synthesis

Chemical Vapor Transport is a widely utilized method for the synthesis of both TiS₂ nanotubes and fullerene-like nanoparticles. This technique involves the reaction of volatile precursors in a controlled high-temperature environment.

This protocol is based on the reaction of titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S) in a vertical reactor furnace.

Materials and Equipment:

  • Titanium tetrachloride (TiCl₄, 99.9%)

  • Hydrogen sulfide (H₂S) gas (high purity)

  • Nitrogen (N₂) gas (high purity)

  • Vertical tube furnace with temperature control

  • Quartz reactor tube

  • Gas washing bottle with a bypass valve

  • Porous filter

  • Transmission Electron Microscope (TEM) for characterization

  • Scanning Electron Microscope (SEM) for characterization

  • X-ray Diffractometer (XRD) for characterization

Procedure:

  • System Setup: A vertical quartz reactor tube is placed inside a tube furnace. A gas washing bottle containing liquid TiCl₄ is connected to the reactor inlet via a bypass valve system to control the precursor flow. A porous filter is placed at the outlet of the reactor to collect the synthesized nanoparticles.

  • Purging: The entire system is flushed with high-purity nitrogen gas to remove any residual air and moisture.

  • Precursor Vaporization: The gas washing bottle containing TiCl₄ is heated to a temperature between 100-130°C to generate TiCl₄ vapor.

  • Reaction: The furnace is heated to the desired reaction temperature (typically between 650°C and 750°C). A controlled flow of H₂S gas is introduced into the reactor. Simultaneously, a carrier gas (N₂) is passed through the heated TiCl₄ to transport the precursor vapor into the reaction zone where it reacts with the H₂S.

  • Nanoparticle Formation: In the high-temperature zone, TiCl₄ and H₂S react to form TiS₂ clusters. These clusters act as nuclei and grow into fullerene-like nanoparticles in the gas phase.

  • Collection: The synthesized nanoparticles are carried by the gas flow to the cooler end of the reactor where they are collected on the porous filter.

  • Cooling and Passivation: After the reaction is complete, the precursor flows are stopped, and the furnace is allowed to cool down to room temperature under a continuous flow of nitrogen gas to prevent oxidation of the product.

  • Characterization: The collected powder is characterized using TEM, SEM, and XRD to determine the size, morphology, and crystalline structure of the TiS₂ fullerene-like nanoparticles.

CVT_Synthesis cluster_precursors Precursor Preparation cluster_reaction Reaction Zone cluster_collection Product Collection TiCl4 TiCl₄ Vaporization (100-130°C) Reactor Vertical Furnace (650-750°C) TiCl4->Reactor N₂ Carrier Gas H2S H₂S Gas Flow H2S->Reactor Filter Porous Filter Reactor->Filter Gas Flow Characterization Characterization (TEM, SEM, XRD) Filter->Characterization

Workflow for CVT synthesis of TiS₂ fullerenes.
ParameterValueResulting Fullerene CharacteristicsReference
Precursors TiCl₄, H₂S-[5]
Reaction Temperature 750°CDiameter: 60-80 nm (typical), up to 150 nm. Yield: up to 80%. Morphology: Perfectly spherical, up to 100 concentric layers.[6]
Reaction Temperature 650°CDiameter: 20-40 nm. Yield: Not appreciable.[6]
Interlayer Distance -0.58 nm (an expansion of ~1.8% compared to bulk TiS₂)[6]

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method is often used for the synthesis of various nanomaterials. While detailed protocols for TiS₂ nanotubes are not as readily available as for TiO₂ nanotubes, the following protocol is a plausible adaptation for TiS₂ nanotube synthesis.

This protocol is based on the reaction of a titanium precursor with a sulfur source in an alkaline aqueous solution under elevated temperature and pressure.

Materials and Equipment:

  • Titanium (IV) isopropoxide (TTIP) or another suitable titanium precursor

  • Thiourea (CH₄N₂S) or Sodium Thiosulfate (Na₂S₂O₃) as a sulfur source

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

  • Characterization equipment (TEM, SEM, XRD)

Procedure:

  • Precursor Solution Preparation: A specific molar concentration of the titanium precursor is dissolved in ethanol with vigorous stirring.

  • Reaction Mixture: A solution of the sulfur source and sodium hydroxide in deionized water is prepared. This solution is then added dropwise to the titanium precursor solution under continuous stirring to form a homogeneous mixture.

  • Hydrothermal Reaction: The resulting mixture is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven to a temperature between 130°C and 180°C for a duration of 24 to 72 hours.

  • Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The solid product is collected by centrifugation and washed several times with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Drying: The final product is dried in an oven at a low temperature (e.g., 60-80°C) for several hours.

  • Characterization: The morphology, crystal structure, and composition of the synthesized TiS₂ nanostructures are analyzed using TEM, SEM, and XRD.

Hydrothermal_Synthesis Start Prepare Precursor Solutions (Ti & S sources) Mix Mix Precursors in Alkaline Solution Start->Mix Autoclave Hydrothermal Reaction in Autoclave (130-180°C, 24-72h) Mix->Autoclave Cool Cool to Room Temperature Autoclave->Cool Wash Centrifuge and Wash (Water & Ethanol) Cool->Wash Dry Dry in Oven (60-80°C) Wash->Dry Characterize Characterization (TEM, SEM, XRD) Dry->Characterize

Workflow for hydrothermal synthesis of TiS₂ nanostructures.

Detailed quantitative data for the hydrothermal synthesis of TiS₂ nanotubes is sparse in the available literature. The following table provides general parameters for the synthesis of nanostructured TiS₂.

ParameterValueResulting Nanostructure CharacteristicsReference
Titanium Precursor Titanium tetra isopropoxide-[7]
Sulfur Precursor Thiourea-[7]
Reaction Temperature Not specifiedCrystallite size: ~23 nm, Hexagonal structure[7]
Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. This can offer advantages in controlling the morphology and crystallinity of the final product.

At present, there is limited specific information available in the public domain detailing the solvothermal synthesis of TiS₂ fullerenes. However, the general principles would involve the reaction of a titanium precursor and a sulfur source in a suitable organic solvent within an autoclave at elevated temperatures and pressures.

Characterization of TiS₂ Nanostructures

The successful synthesis of TiS₂ nanotubes and fullerenes is confirmed through a variety of characterization techniques:

  • Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): These techniques are essential for visualizing the morphology, dimensions (diameter, length, number of layers), and interlayer spacing of the nanostructures.

  • Scanning Electron Microscopy (SEM): SEM provides information on the overall morphology, size distribution, and surface features of the synthesized material.

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the synthesized TiS₂. It can confirm the hexagonal crystal structure of TiS₂.

Potential Applications in Drug Development

While the application of TiS₂ nanostructures in drug development is an emerging field, the well-documented use of TiO₂ nanotubes as drug delivery platforms provides a strong foundation for future research.[2][8][9]

Biocompatibility: Titanium and its alloys are generally considered biocompatible due to the formation of a stable, inert oxide layer.[4][10] However, the biocompatibility of TiS₂ nanostructures needs to be thoroughly investigated. Initial studies on other transition metal dichalcogenides suggest that surface chemistry and the surrounding medium play a crucial role in their biological interactions.

Drug Loading and Release: The hollow structure of TiS₂ nanotubes and the cage-like structure of fullerenes offer the potential for encapsulating drug molecules. The high surface area also allows for the attachment of drugs to the exterior surface. The release of these drugs could potentially be controlled by various stimuli, a concept that has been demonstrated for TiO₂ nanotubes.[2]

Cellular Uptake: The size and surface functionalization of nanoparticles are critical factors influencing their interaction with cells. Studies on other types of nanotubes have shown that they can be internalized by cells, suggesting a potential pathway for intracellular drug delivery.[3][11][12]

Cancer Therapy: Fullerene-based nanomaterials are being explored for their potential in cancer therapy, including photodynamic therapy and as carriers for chemotherapeutic agents.[3] The unique electronic properties of TiS₂ fullerenes could offer novel therapeutic mechanisms.

Conclusion

The synthesis of titanium disulfide nanotubes and fullerene-like nanoparticles is a rapidly advancing field with the potential to yield novel materials for a variety of applications. Chemical Vapor Transport has been demonstrated as a successful method for producing high-quality TiS₂ fullerenes with controlled size. Hydrothermal and solvothermal methods offer alternative, solution-based routes to TiS₂ nanostructures, although further research is needed to optimize these processes for nanotube and fullerene synthesis.

For professionals in drug development, TiS₂ nanostructures represent a new frontier. While significant research is required to establish their biocompatibility and efficacy as drug delivery systems, the precedent set by other titanium-based nanomaterials suggests a promising future. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Titanium Disulfide (TiS₂) Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂), a transition metal dichalcogenide (TMD), is a layered inorganic compound that has garnered significant interest for its unique electronic and electrochemical properties. Composed of a titanium atom layer sandwiched between two sulfur atom layers, these sheets are held together by weak van der Waals forces.[1] This structure allows for the intercalation of ions, most notably lithium, making TiS₂ a historically significant cathode material in the development of rechargeable batteries.[1][2] Its properties also lend it to applications as a solid lubricant and in various electronic devices.[3][4]

This guide provides a comprehensive overview of the core physical and chemical properties of TiS₂ powder. It details the experimental protocols for its characterization and presents quantitative data in a structured format. For drug development professionals, a dedicated section discusses the material's toxicological profile, an essential consideration for any potential biomedical application.

Physical Properties of TiS₂ Powder

Titanium disulfide is typically a golden-yellow or gray powder with a metallic luster.[5][6][7] Its layered structure is fundamental to its physical and electronic characteristics. In its bulk form, TiS₂ is considered a semimetal, meaning there is a small overlap between its valence and conduction bands, which results in high electrical conductivity.[1][8]

Table 1: Summary of Key Physical Properties of TiS₂

PropertyValueReferences
Chemical Formula TiS₂[1][3]
Molar Mass 111.997 g/mol [1][5]
Appearance Golden-yellow to black powder[1][4][5]
Crystal Structure Hexagonal, Cadmium Iodide (CdI₂) type[1][3]
Space Group P-3m1 (No. 164)[1]
Lattice Parameters a = 3.407 Å, c = 5.695 Å[1]
Density 3.22 g/cm³[1][3][4][5]
Melting Point >1240 °C[3]
Electrical Nature Semimetal[1][8]
Magnetic Property Diamagnetic[8]
Solubility Insoluble in water[1][5]

Below is a diagram illustrating the layered crystal structure of 1T-TiS₂.

G cluster_0 Single Layer of TiS₂ cluster_1 Adjacent Layer S1_top S S2_top S S3_top S Ti1 Ti Ti1->S1_top Ti1->S2_top Ti1->S3_top S1_bottom S Ti1->S1_bottom S2_bottom S Ti1->S2_bottom S3_bottom S Ti1->S3_bottom S4_top S label_vdw Van der Waals Gap

Crystal structure schematic of 1T-TiS₂.

Chemical Properties and Synthesis

Chemical Stability and Reactivity

Titanium disulfide is a relatively stable compound, particularly at elevated temperatures in a controlled atmosphere.[3] However, it exhibits sensitivity to moisture.[6] When exposed to water or humid air, TiS₂ can react to produce hydrogen sulfide (H₂S), a toxic and flammable gas.[6] This reactivity necessitates handling and storage in an inert, dry environment, such as a glovebox.

Synthesis of TiS₂ Powder

Several methods are employed for the synthesis of TiS₂ powder, with the choice of method influencing the purity, crystallinity, and morphology of the final product.

  • Solid-State Reaction: This is a common method involving the direct reaction of titanium metal and sulfur powders at high temperatures (typically 600-900 °C) in an inert atmosphere or vacuum.[3]

  • Chemical Vapor Deposition (CVD): Gaseous precursors containing titanium (e.g., titanium tetrachloride, TiCl₄) and sulfur (e.g., hydrogen sulfide, H₂S) are reacted at high temperatures to deposit TiS₂ as a thin film or powder.[1][3]

  • Sol-Gel Synthesis: This method uses titanium alkoxide precursors which react with H₂S in a process known as thio sol-gel. The resulting amorphous material is then annealed at high temperatures to form crystalline TiS₂.[9][10]

  • Hydrothermal Synthesis: This technique involves the reaction of titanium salts and a sulfur source in a solution within a sealed vessel under high temperature and pressure, often yielding nanoscale TiS₂.[3]

Relevance for Drug Development: Toxicity and Biocompatibility

The audience for this guide includes professionals in drug development, for whom material toxicity and biocompatibility are paramount. It is crucial to distinguish titanium disulfide (TiS₂) from titanium dioxide (TiO₂), a material widely regarded as biocompatible and used in various biomedical applications, including as a drug delivery vehicle.[11][12][13][14]

Titanium Disulfide (TiS₂) is considered toxic. Its reaction with moisture to produce highly toxic hydrogen sulfide gas presents a significant health hazard.[6] Inhalation of H₂S can cause severe injury or death.[6] Due to this inherent toxicity and reactivity, TiS₂ is not a suitable candidate for direct use in drug delivery or other in-vivo applications.

In contrast, Titanium Dioxide (TiO₂) nanostructures are extensively researched for biomedical applications. They are known for their low toxicity, good biocompatibility, and the ability to be functionalized for targeted drug delivery.[11][12] The U.S. Food and Drug Administration (FDA) has approved TiO₂ for use in food and drug-related products.[12]

Experimental Protocols for Characterization

The characterization of TiS₂ powder is essential to confirm its phase purity, crystal structure, morphology, and vibrational properties. Below are detailed methodologies for key analytical techniques.

G start TiS₂ Powder Synthesis xrd X-Ray Diffraction (XRD) - Phase ID - Crystal Structure start->xrd sem Scanning Electron Microscopy (SEM) - Morphology - Particle Size start->sem raman Raman Spectroscopy - Vibrational Modes - Phase Purity start->raman end Material Properties Confirmed xrd->end sem->end raman->end

Typical experimental workflow for TiS₂ powder characterization.
X-Ray Diffraction (XRD)

  • Objective: To determine the crystal structure, phase purity, and lattice parameters of the TiS₂ powder.

  • Methodology:

    • Sample Preparation: A small amount of TiS₂ powder is gently ground using an agate mortar and pestle to ensure a fine, homogeneous powder, which helps in achieving random crystallite orientation. The powder is then carefully mounted onto a zero-background sample holder (e.g., a silicon wafer or a specialized glass slide). The surface of the powder must be flat and level with the surface of the holder to prevent errors in peak positions.

    • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

    • Data Collection: The XRD pattern is recorded over a 2θ range, typically from 10° to 80°.

      • Scan Type: Continuous scan

      • Step Size: 0.02°

      • Scan Speed: 1-2° per minute

    • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to a reference pattern from a crystallographic database, such as the JCPDS (Joint Committee on Powder Diffraction Standards) card for TiS₂ (e.g., JCPDS No. 01-074-1141).[7] The primary peaks for hexagonal TiS₂ are expected at 2θ angles corresponding to the (001), (100), (101), and (110) planes.

Scanning Electron Microscopy (SEM)
  • Objective: To visualize the surface morphology, particle size, and shape of the TiS₂ powder.

  • Methodology:

    • Sample Preparation: A small quantity of the TiS₂ powder is mounted onto an aluminum SEM stub using double-sided conductive carbon tape. To ensure a monolayer of particles and prevent charging, the powder should be sparsely distributed. A gentle stream of compressed air or nitrogen is used to blow off any loose particles that could contaminate the SEM chamber. Since TiS₂ is a semimetal, a conductive coating (e.g., gold or carbon) is often not necessary but can be applied if charging effects are observed.

    • Instrument Setup: A scanning electron microscope is used.

    • Imaging: The sample is loaded into the high-vacuum chamber of the SEM.

      • Acceleration Voltage: A low to moderate acceleration voltage (e.g., 5-15 kV) is typically used to obtain high-resolution surface details without excessive beam penetration.

      • Detector: A secondary electron (SE) detector is used to image surface topography.

      • Magnification: Images are captured at various magnifications (e.g., 1,000x to 50,000x) to observe the overall particle distribution and individual particle morphology.

Raman Spectroscopy
  • Objective: To identify the vibrational modes characteristic of the TiS₂ crystal structure, confirming its phase and providing information on crystallinity and defects.

  • Methodology:

    • Sample Preparation: A small amount of TiS₂ powder is placed on a glass microscope slide.

    • Instrument Setup: A Raman spectrometer coupled with a microscope is used for analysis.

    • Data Collection: The laser is focused onto the sample, and the scattered light is collected.

      • Laser Wavelength: A visible laser, such as 514 nm, 532 nm, or 633 nm, is commonly used.[5][9][11] A 785 nm laser can also be employed.[15] The choice of wavelength may depend on sample fluorescence.

      • Laser Power: Low laser power (typically <1 mW) should be used to avoid localized heating, which can alter the Raman spectrum or damage the sample.

      • Spectral Range: The spectrum is typically collected in the range of 100-500 cm⁻¹.

    • Data Analysis: The Raman spectrum of 1T-TiS₂ is characterized by two primary active modes:

      • Eg mode: An in-plane vibrational mode, typically observed around 225-233 cm⁻¹.

      • A1g mode: An out-of-plane vibrational mode, observed around 330-335 cm⁻¹.[4][6] The presence and sharpness of these peaks are indicative of crystalline 1T-TiS₂.

Conclusion

Titanium disulfide (TiS₂) powder is a material with a rich set of physical and chemical properties defined by its unique layered crystal structure. Its high electrical conductivity and capacity for ion intercalation have established its importance in energy storage technologies. However, its chemical reactivity with moisture and resulting toxicity preclude its use in biomedical fields, a critical distinction from its oxide counterpart, TiO₂. The standardized experimental protocols outlined in this guide provide a robust framework for the reliable characterization of TiS₂ powder, ensuring accurate assessment of its quality and properties for its intended applications in materials science and electronics.

References

Theoretical Exfoliation Energy of 2D Titanium Disulfide (TiS2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical exfoliation energy of two-dimensional (2D) titanium disulfide (TiS2). The exfoliation energy is a critical parameter that quantifies the energy required to separate a single layer of a 2D material from its bulk counterpart, offering insights into the feasibility of producing monolayer and few-layer nanosheets. Understanding this property is crucial for the development of TiS2-based applications in fields ranging from nanoelectronics to drug delivery.

Quantitative Data: Exfoliation Energy of TiS2

The theoretical exfoliation energy of TiS2 has been determined using first-principles calculations based on Density Functional Theory (DFT). These calculations provide a quantitative measure of the interlayer van der Waals forces. A summary of the calculated exfoliation energy is presented in the table below.

MaterialComputational MethodExfoliation Energy (meV/atom)Source
TiS2DFT (optB88-vdW functional)89.57NIST JARVIS-DFT Database[1]

This value represents the energy required per atom to isolate a single monolayer of TiS2 from the bulk crystal.

Theoretical Protocol: First-Principles Calculation of Exfoliation Energy

The calculation of the exfoliation energy of 2D materials is a computational experiment based on quantum mechanical principles. The following protocol outlines the typical methodology employed, using the Vienna Ab initio Simulation Package (VASP) as an example.

Definition of Exfoliation Energy

The exfoliation energy (Eexf) is calculated as the difference between the total energy of a single, isolated monolayer of the material and the energy per layer of the bulk material.[2][3]

Eexf = Emonolayer - Ebulk_per_layer

Where:

  • Emonolayer is the total energy of a computationally modeled single layer of TiS2 in a vacuum.

  • Ebulk_per_layer is the total energy of the bulk TiS2 crystal structure, normalized by the number of layers in the unit cell.

Computational Workflow

The general workflow for calculating the exfoliation energy using DFT is as follows:

  • Structure Optimization of Bulk Material:

    • The initial crystal structure of bulk TiS2 is obtained from an experimental database (e.g., Inorganic Crystal Structure Database - ICSD).

    • A geometry optimization is performed to relax the lattice parameters and atomic positions to their lowest energy configuration.

  • Total Energy Calculation of Bulk Material:

    • A static self-consistent field (SCF) calculation is performed on the optimized bulk structure to determine its total ground-state energy.

  • Creation and Optimization of Monolayer Structure:

    • A monolayer of TiS2 is created from the optimized bulk structure.

    • A vacuum space of at least 15-20 Å is added in the z-direction to prevent interactions between periodic images of the monolayer.

    • A geometry optimization of the monolayer is performed to relax the atomic positions.

  • Total Energy Calculation of Monolayer:

    • A static SCF calculation is performed on the optimized monolayer structure to determine its total ground-state energy.

  • Calculation of Exfoliation Energy:

    • The exfoliation energy is calculated using the formula mentioned in section 2.1.

VASP Calculation Parameters

The following table summarizes typical parameters used in the INCAR file for a VASP calculation of exfoliation energy. These parameters are crucial for achieving accurate and converged results.

ParameterValue/SettingDescription
Electronic Relaxation
PRECAccurateSets the precision level, affecting the energy cutoff and other parameters.
ENCUT~520 eVPlane-wave cutoff energy. Should be tested for convergence.
EDIFF1E-6Convergence criterion for the electronic self-consistency loop.
ISMEAR0 (for semiconductors) or 1 (for metals)Determines how partial occupancies are set. For 2D materials, 0 with a small SIGMA is often used.
SIGMA0.05Smearing width for the electronic occupations.
Ionic Relaxation
IBRION2Specifies the algorithm for ionic relaxation (conjugate gradient).
NSW100Maximum number of ionic steps.
EDIFFG-0.01Convergence criterion for the ionic relaxation (forces in eV/Å).
van der Waals Correction
IVDW or LUSE_VDWe.g., optB88-vdWSpecifies the van der Waals correction to be used, which is essential for describing interlayer interactions.

Visualizations

Workflow for DFT Calculation of Exfoliation Energy

DFT_Exfoliation_Energy_Workflow cluster_bulk Bulk Calculation cluster_monolayer Monolayer Calculation cluster_exfoliation Exfoliation Energy Calculation start_bulk Initial Bulk Crystal Structure opt_bulk Geometry Optimization start_bulk->opt_bulk scf_bulk Static SCF Calculation opt_bulk->scf_bulk energy_bulk Total Bulk Energy scf_bulk->energy_bulk calc_exf E_exf = E_mono - E_bulk_per_layer energy_bulk->calc_exf create_mono Create Monolayer from Optimized Bulk add_vacuum Add Vacuum create_mono->add_vacuum opt_mono Geometry Optimization add_vacuum->opt_mono scf_mono Static SCF Calculation opt_mono->scf_mono energy_mono Total Monolayer Energy scf_mono->energy_mono energy_mono->calc_exf

Caption: Workflow for calculating the theoretical exfoliation energy using DFT.

Conclusion

The theoretical exfoliation energy of 2D TiS2, calculated to be 89.57 meV/atom, provides a fundamental understanding of the interlayer binding forces. This value, obtained through rigorous first-principles calculations, is a key metric for assessing the potential for large-scale production of TiS2 nanosheets. The detailed computational protocol presented here offers a standardized methodology for researchers to replicate and build upon these findings, facilitating further exploration of TiS2 and other 2D materials for a wide range of scientific and industrial applications.

References

An In-depth Technical Guide to the Electronic Properties of Bulk Titanium Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS2), a transition metal dichalcogenide (TMD), has garnered significant attention for its unique electronic characteristics and potential applications in energy storage, thermoelectrics, and as a cathode material in rechargeable batteries. This guide provides a comprehensive overview of the core electronic properties of bulk TiS2, detailing its band structure, electrical transport phenomena, and thermoelectric capabilities. The content is structured to offer both a high-level understanding and in-depth technical details for researchers actively engaged in materials science and related fields.

Crystal Structure

Bulk TiS2 crystallizes in a hexagonal layered structure with the space group P-3m1. Within this structure, a layer of titanium atoms is octahedrally coordinated, sandwiched between two layers of sulfur atoms. These S-Ti-S layers are held together by weak van der Waals forces, which allows for the intercalation of other atoms and molecules between the layers, a property crucial for its use in battery applications.

Electronic Band Structure: A Tale of Two Models

The precise nature of the electronic band structure of bulk TiS2 has been a subject of considerable debate. Experimental and theoretical studies have presented evidence supporting two different models: a semimetal with a small band overlap and a semiconductor with a small indirect band gap.

The Semimetal Model: A significant body of research suggests that bulk TiS2 is a semimetal, characterized by a small overlap between the bottom of the conduction band and the top of the valence band.[1][2][3] This overlap results in a finite density of states at the Fermi level, leading to metallic behavior. First-principles calculations and some experimental results support this model, indicating an indirect band overlap.[2][3]

The Semiconductor Model: Conversely, other experimental evidence, including some optical absorption spectra and Hall effect measurements, points towards TiS2 being a semiconductor with a small indirect band gap.[4][5][6] Theoretical calculations using different approximations have also predicted a semiconducting nature with an indirect gap of around 0.26 eV.[4]

This discrepancy is often attributed to the high sensitivity of TiS2's electronic properties to stoichiometry and defects. Even small deviations from the ideal 1:2 ratio of titanium to sulfur can introduce charge carriers, leading to a metallic-like behavior that masks the intrinsic semiconducting nature.

Band_Structure_Models cluster_semimetal Semimetal Model cluster_semiconductor Semiconductor Model sm_valence Valence Band sm_overlap Band Overlap sm_valence->sm_overlap sm_conduction Conduction Band sm_conduction->sm_overlap sc_valence Valence Band sc_gap Indirect Band Gap sc_conduction Conduction Band TiS2 Bulk TiS2 cluster_semimetal cluster_semimetal TiS2->cluster_semimetal Evidence from: - First-principles calculations - Resistivity measurements cluster_semiconductor cluster_semiconductor TiS2->cluster_semiconductor Evidence from: - Optical absorption - Hall effect measurements

Caption: Competing models for the electronic band structure of bulk TiS2.

Quantitative Electronic Properties

The electronic properties of bulk TiS2 have been extensively measured. The following tables summarize key quantitative data from various studies. It is important to note that these values can vary depending on the sample quality, stoichiometry, and measurement conditions.

Table 1: Electrical Properties of Bulk TiS2 at Room Temperature

PropertyValueUnits
Electrical Conductivity7.6 x 10-1ohm-1 cm-1
Carrier Concentration9 x 1020cm-3

Note: The reported electrical conductivity is relatively low for a typical metal, reflecting the semimetallic or narrow-gap semiconducting nature of TiS2.[7]

Table 2: Thermoelectric Properties of Bulk TiS2

PropertyValueUnitsTemperature (K)
Seebeck Coefficient-40 to -60µV/K300
Thermal Conductivity4.5 - 6.5W/(m·K)300

Note: The negative Seebeck coefficient indicates that the majority of charge carriers are electrons (n-type).

Experimental Protocols

Accurate characterization of the electronic properties of TiS2 relies on a suite of experimental techniques. Below are detailed methodologies for key measurements.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Structure Determination

ARPES is a powerful technique that directly probes the electronic band structure of crystalline solids.

Methodology:

  • Sample Preparation: A single crystal of TiS2 is cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface.

  • Photon Source: The sample is irradiated with a monochromatic beam of photons, typically from a synchrotron radiation source or a UV laser.[8] Photon energies in the range of 20-100 eV are commonly used.

  • Photoemission: The incident photons excite electrons from the occupied electronic states of the crystal. If the photon energy is greater than the work function of the material, these electrons are emitted into the vacuum.

  • Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons with high precision.

  • Data Analysis: By conserving energy and momentum, the binding energy and crystal momentum of the electron within the solid can be determined from the measured kinetic energy and emission angle.

  • Band Mapping: By systematically varying the emission angle and/or the incident photon energy, the dispersion of the electronic bands (energy versus momentum) can be mapped out.

ARPES_Workflow cluster_UHV Ultra-High Vacuum Chamber cluster_Analysis Data Acquisition and Analysis Sample TiS2 Single Crystal Photoemission Photoelectron Emission Sample->Photoemission Cleavage In-situ Cleavage Cleavage->Sample Photon_Source Monochromatic Photon Beam Photon_Source->Sample Analyzer Hemispherical Electron Analyzer Photoemission->Analyzer Data Measure Kinetic Energy & Emission Angle Analyzer->Data Calculation Calculate Binding Energy & Crystal Momentum Data->Calculation Band_Map Construct Band Structure Map Calculation->Band_Map

Caption: Experimental workflow for ARPES measurements on TiS2.
Four-Probe Method for Electrical Conductivity

The four-probe method is a standard technique for accurately measuring the electrical resistivity (the inverse of conductivity) of a material, which minimizes the influence of contact resistance.

Methodology:

  • Sample Preparation: A bar-shaped sample of bulk TiS2 with uniform cross-sectional area is prepared.

  • Probe Configuration: Four equally spaced, collinear probes are brought into contact with the surface of the sample.

  • Current Application: A constant DC current is passed through the two outer probes.

  • Voltage Measurement: The voltage drop across the two inner probes is measured using a high-impedance voltmeter.

  • Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * 2πs * F, where V is the measured voltage, I is the applied current, s is the probe spacing, and F is a correction factor that depends on the sample geometry. For a semi-infinite sample, F is 1.

  • Conductivity Calculation: The electrical conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).

Hall Effect Measurement for Carrier Concentration and Mobility

The Hall effect measurement is used to determine the carrier type (n-type or p-type), carrier concentration, and carrier mobility.

Methodology:

  • Sample Preparation: A thin, rectangular sample of TiS2 is prepared. Ohmic contacts are made at the four corners of the sample.

  • Experimental Setup: The sample is placed in a uniform magnetic field (B) oriented perpendicular to the sample surface.

  • Current and Voltage Measurement: A constant current (I) is passed through two opposite contacts, and the Hall voltage (V_H) is measured across the other two contacts.

  • Hall Coefficient Calculation: The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where t is the sample thickness.

  • Carrier Type Determination: The sign of the Hall coefficient indicates the carrier type. A negative R_H indicates n-type carriers (electrons), while a positive R_H indicates p-type carriers (holes). For TiS2, R_H is typically negative.

  • Carrier Concentration Calculation: The carrier concentration (n) is calculated as: n = 1 / (e * |R_H|), where e is the elementary charge.

  • Mobility Calculation: The carrier mobility (μ) is determined from the resistivity (ρ) and the Hall coefficient: μ = |R_H| / ρ.

Experimental_Workflow cluster_conductivity Electrical Conductivity cluster_hall Carrier Properties (Hall Effect) cluster_thermoelectric Thermoelectric Properties c1 Prepare Bar-Shaped TiS2 Sample c2 Four-Probe Measurement c1->c2 c3 Calculate Resistivity (ρ) c2->c3 c4 Calculate Conductivity (σ = 1/ρ) c3->c4 h1 Prepare Rectangular TiS2 Sample h2 Apply Perpendicular Magnetic Field h1->h2 h3 Measure Hall Voltage (V_H) h2->h3 h4 Calculate Hall Coefficient (R_H) h3->h4 h5 Determine Carrier Type & Concentration h4->h5 t1 Prepare TiS2 Sample t2 Measure Seebeck Coefficient t1->t2 t3 Measure Thermal Conductivity t1->t3 start Bulk TiS2 Crystal cluster_conductivity cluster_conductivity start->cluster_conductivity cluster_hall cluster_hall start->cluster_hall cluster_thermoelectric cluster_thermoelectric start->cluster_thermoelectric

References

Unraveling the Intricacies of Titanium Disulfide: A Layered Structure Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the fundamental structure of Titanium Disulfide (TiS2), a transition metal dichalcogenide with significant potential in diverse scientific and therapeutic applications.

Introduction to the Layered Architecture of TiS2

Titanium Disulfide (TiS2) is an inorganic compound that crystallizes in a distinct layered structure, a defining characteristic that governs its unique electronic and physical properties.[1][2] This structure belongs to the hexagonal crystal system, specifically the P-3m1 space group, and is analogous to the cadmium iodide (CdI2) structure type.[1][2] The fundamental building block of TiS2 consists of a single layer of titanium atoms hexagonally packed and sandwiched between two layers of sulfur atoms.[3][4] Within these individual layers, strong covalent bonds exist between the titanium and sulfur atoms, forming a tightly bound S-Ti-S "sandwich".[1][5] In contrast, the interactions between adjacent S-Ti-S layers are significantly weaker, dominated by van der Waals forces.[1][3][5] This pronounced anisotropy in bonding is the primary reason for the material's layered nature and its ability to undergo intercalation, the insertion of foreign atoms or molecules between its layers.[1][2]

The coordination geometry within the layers is also a critical aspect of its structure. Each titanium atom is octahedrally coordinated to six neighboring sulfur atoms, while each sulfur atom is pyramidally coordinated to three titanium atoms.[1] This specific arrangement gives rise to the overall hexagonal symmetry of the crystal lattice.

Quantitative Structural Parameters of TiS2

The precise dimensions of the TiS2 crystal lattice and the bonding within it are crucial for understanding its behavior and for computational modeling. The following table summarizes key quantitative data gathered from various experimental and computational studies.

ParameterValueNotes
Lattice Parameters
a3.407 Å - 3.417 ÅThe 'a' and 'b' lattice constants in the hexagonal system are equal.[1][2][6]
c5.695 Å - 6.419 ÅThe 'c' lattice constant represents the thickness of two S-Ti-S layers and the van der Waals gap.[1][6]
Bonding
Ti-S Bond Length2.423 Å - 2.43 ÅThe distance between adjacent titanium and sulfur atoms within a layer.[1][6]
Interlayer Spacing
van der Waals Gap~3 ÅThe approximate distance between adjacent sulfur layers of neighboring S-Ti-S sandwiches. This can be inferred from the 'c' lattice parameter and the thickness of a single S-Ti-S layer.

Note: The reported values can vary slightly depending on the synthesis method and the presence of defects or intercalation.

Visualizing the Layered Structure of TiS2

To better comprehend the arrangement of atoms in the TiS2 lattice, a graphical representation is invaluable. The following diagram, generated using the DOT language, illustrates the layered structure, highlighting the coordination environment and the distinction between intra-layer and inter-layer interactions.

TiS2_Structure cluster_layer1 Layer 1 (S-Ti-S) cluster_vdw van der Waals Gap cluster_layer2 Layer 2 (S-Ti-S) S1_top S Ti1 Ti S1_top->Ti1 covalent S1_bottom S Ti1->S1_bottom covalent vdw_gap Weak van der Waals Forces S2_top S Ti2 Ti S2_top->Ti2 covalent S2_bottom S Ti2->S2_bottom covalent

A simplified representation of the layered structure of TiS2.

Experimental Protocols for Structural Characterization

The elucidation of the layered structure of TiS2 relies on a suite of advanced characterization techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of TiS2.

Methodology:

  • Sample Preparation: A fine powder of the synthesized TiS2 material is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a zero-background sample holder, such as a silicon wafer, to minimize background noise in the diffraction pattern.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection:

    • The sample is scanned over a 2θ range, typically from 10° to 80°, to capture all significant diffraction peaks.

    • A step size of 0.02° and a dwell time of 1-2 seconds per step are common parameters to ensure good resolution and signal-to-noise ratio.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks.

    • The experimental pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the hexagonal P-3m1 phase of TiS2.

    • Lattice parameters (a and c) are calculated from the positions of the diffraction peaks using Bragg's Law and the appropriate crystallographic equations for a hexagonal system. For instance, the (001) peak is particularly sensitive to the interlayer spacing.[7]

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the layered structure, measure interlayer spacing, and identify structural defects.

Methodology:

  • Sample Preparation:

    • For imaging the layered structure, a process of exfoliation is often employed. This can be achieved by mechanical exfoliation (e.g., using scotch tape) or liquid-phase exfoliation, where the TiS2 powder is sonicated in a suitable solvent to produce thin nanosheets.

    • The exfoliated TiS2 nanosheets are then deposited onto a TEM grid (e.g., a carbon-coated copper grid).

  • Instrumentation: A high-resolution transmission electron microscope (HRTEM) operating at an accelerating voltage of 200-300 kV is required to achieve atomic resolution.

  • Imaging:

    • Bright-field TEM imaging is used to obtain an overview of the morphology of the TiS2 nanosheets.

    • Selected Area Electron Diffraction (SAED) is performed to confirm the crystalline nature and determine the crystallographic orientation of the nanosheets. The resulting diffraction pattern will show a hexagonal arrangement of spots for the P-3m1 structure.

    • HRTEM imaging is used to visualize the atomic planes. By focusing on the edge of a nanosheet, the stacking of the S-Ti-S layers can be directly observed, and the interlayer spacing (the van der Waals gap) can be accurately measured.

  • Data Analysis: The distances between the lattice fringes in the HRTEM images are measured using image analysis software. These distances correspond to the d-spacings of the crystallographic planes and can be used to further confirm the crystal structure and measure the interlayer distance.

Synthesis of TiS2: Impact on Layered Structure

The method of synthesis can have a significant impact on the crystallinity, stoichiometry, and morphology of TiS2, which in turn influences its layered characteristics.

Chemical Vapor Transport (CVT)

This is a widely used method for growing high-quality single crystals of TiS2. In a sealed and evacuated quartz ampoule, titanium and sulfur are heated at different temperatures. A transport agent, such as iodine, is used to facilitate the transport of the reactants in the vapor phase to a cooler zone where they react and deposit as single crystals. This method typically yields highly crystalline TiS2 with well-defined layered structures.

Hydrothermal Synthesis

In this method, titanium and sulfur precursors are reacted in an aqueous solution at elevated temperature and pressure in a sealed autoclave.[8] This technique can produce nanostructured TiS2, such as nanoparticles and nanosheets.[8] The resulting material may have a higher density of defects and a smaller crystal size compared to CVT-grown crystals.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that allows for precise control over the thickness and composition of the TiS2 film at the atomic level.[9] It involves the sequential and self-limiting surface reactions of precursor gases. This method is particularly useful for fabricating thin-film devices where a uniform and conformal coating of TiS2 is required.[9] The layered structure is grown one atomic layer at a time, offering a high degree of control.

Conclusion

The layered structure of Titanium Disulfide is the cornerstone of its remarkable properties and potential applications. A thorough understanding of its crystallographic parameters, the nature of its chemical bonds, and the influence of synthesis methods is paramount for researchers and scientists. The combination of advanced characterization techniques and controlled synthesis provides the necessary tools to further explore and exploit the unique attributes of this fascinating material. The detailed protocols and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of TiS2.

References

The Dawn of Rechargeable Lithium-Ion Batteries: A Technical Guide to the Discovery of Titanium Disulfide as a Cathode Material

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the rechargeable lithium-ion battery revolutionized portable electronics and is now at the forefront of the transition to sustainable energy. The foundational research that paved the way for this technology was the pioneering work on intercalation cathodes. In the 1970s, M. Stanley Whittingham discovered that lithium ions could be reversibly inserted into and removed from a layered material, titanium disulfide (TiS2), without compromising the material's structural integrity.[1][2] This breakthrough led to the creation of the first rechargeable lithium-ion battery and laid the groundwork for the development of subsequent high-energy-density cathode materials.[1][2] This technical guide provides an in-depth exploration of the discovery of TiS2 as a cathode material, detailing the synthesis, experimental protocols, and the fundamental electrochemical principles that underpin this critical innovation.

The Discovery and Properties of Titanium Disulfide

Titanium disulfide is a golden-yellow inorganic compound with the chemical formula TiS2.[3] It belongs to the family of transition metal dichalcogenides, which are characterized by a layered crystal structure.[3] The structure of TiS2 consists of sheets of titanium atoms sandwiched between two layers of sulfur atoms. These "sandwiches" are held together by weak van der Waals forces, creating gaps between the layers that can accommodate foreign atoms or ions—a process known as intercalation.[3][4]

Whittingham's key insight was that this layered structure could serve as a host for lithium ions.[4] The high electrical conductivity of TiS2 further made it an attractive candidate for an electrode material.[1] The reversible intercalation of lithium ions into the TiS2 lattice forms the basis of the electrochemical cell's ability to be charged and discharged repeatedly.[1]

Physicochemical Properties of Titanium Disulfide
PropertyValue
Chemical FormulaTiS2
Molar Mass111.997 g/mol
AppearanceGolden-yellow powder
Crystal StructureHexagonal (layered)
Density3.22 g/cm³
Electrical ConductivityHigh (semimetal)

The First Rechargeable Lithium-Ion Battery

The first rechargeable lithium-ion battery, developed by M. Stanley Whittingham at Exxon in the 1970s, utilized a titanium disulfide cathode and a lithium-aluminum alloy anode.[1][2] The electrolyte was a solution of lithium hexafluorophosphate (LiPF6) in an organic solvent, propylene carbonate.[5]

Electrochemical Reactions

The fundamental principle of the Li-TiS2 battery lies in the reversible transfer of lithium ions between the anode and the cathode during charging and discharging.

  • Discharge: Lithium atoms from the anode are oxidized to lithium ions (Li+), releasing an electron. These lithium ions then travel through the electrolyte and are inserted (intercalated) into the layers of the TiS2 cathode. The electrons travel through the external circuit to the cathode, where they are accepted by the titanium atoms, reducing their oxidation state.

    • Anode (Oxidation):

      xLixLi++xexLi \rightarrow xLi^+ + xe^-xLi→xLi++xe−

    • Cathode (Reduction):

      TiS2+xLi++xeLixTiS2TiS_2 + xLi^+ + xe^- \rightarrow Li_xTiS_2TiS2​+xLi++xe−→Lix​TiS2​

    • Overall Reaction:

      xLi+TiS2LixTiS2xLi + TiS_2 \rightarrow Li_xTiS_2xLi+TiS2​→Lix​TiS2​

  • Charge: An external voltage is applied, forcing the lithium ions to de-intercalate from the Li_xTiS_2 cathode and migrate back to the anode, where they are reduced back to lithium metal.

    • Cathode (Oxidation):

      LixTiS2TiS2+xLi++xeLi_xTiS_2 \rightarrow TiS_2 + xLi^+ + xe^-Lix​TiS2​→TiS2​+xLi++xe−

    • Anode (Reduction):

      xLi++xexLixLi^+ + xe^- \rightarrow xLixLi++xe−→xLi

    • Overall Reaction:

      LixTiS2xLi+TiS2Li_xTiS_2 \rightarrow xLi + TiS_2Lix​TiS2​→xLi+TiS2​

This process of intercalation and de-intercalation can be repeated, enabling the battery to be recharged.

Performance Characteristics of the Original Li-TiS2 Battery
ParameterValueReference
Cell Voltage~2.5 V[5][6]
Initial Current Density10 mA/cm²[5]
Energy DensityHigh for its time[1]
ReversibilityGood[1]

Despite its groundbreaking nature, the original Li-TiS2 battery faced challenges, primarily related to safety. The use of metallic lithium at the anode led to the formation of dendrites during cycling, which could cause short circuits and fires.[1] This ultimately prevented its commercialization.

Experimental Protocols

Synthesis of Titanium Disulfide

Titanium disulfide can be synthesized by the direct reaction of titanium and sulfur at elevated temperatures.

Materials:

  • Titanium powder (high purity)

  • Sulfur powder (high purity)

  • Quartz ampoule

Procedure:

  • Stoichiometric amounts of titanium and sulfur powder are thoroughly mixed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

  • The mixture is sealed in a quartz ampoule under vacuum.

  • The ampoule is heated in a furnace to approximately 500 °C for several days to ensure a complete reaction.

  • The furnace is then slowly cooled to room temperature.

  • The resulting TiS2 product is a crystalline powder.

Synthesis_of_TiS2 Ti Titanium Powder Mix Mix in Inert Atmosphere Ti->Mix S Sulfur Powder S->Mix Seal Seal in Quartz Ampoule (Vacuum) Mix->Seal Heat Heat at 500°C Seal->Heat Cool Slow Cool to Room Temperature Heat->Cool TiS2 Titanium Disulfide (TiS2) Powder Cool->TiS2

Synthesis of Titanium Disulfide Powder.
Cathode Preparation

Materials:

  • Titanium disulfide (TiS2) powder

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidinone (NMP) solvent

Procedure:

  • A slurry is prepared by mixing TiS2 powder, carbon black, and PVDF binder in NMP. A typical weight ratio is 80:10:10 (TiS2:carbon black:PVDF).

  • The components are thoroughly mixed to form a homogeneous slurry.

  • The slurry is then cast onto a current collector (e.g., aluminum foil) using a doctor blade to ensure a uniform thickness.

  • The coated foil is dried in a vacuum oven to remove the NMP solvent.

  • Circular discs are punched from the dried sheet to be used as cathodes.

Coin Cell Assembly (Half-Cell)

The electrochemical properties of the TiS2 cathode are typically evaluated in a coin cell using lithium metal as the counter and reference electrode.

Materials:

  • TiS2 cathode disc

  • Lithium metal disc (anode)

  • Porous separator (e.g., Celgard)

  • Electrolyte (e.g., 1 M LiPF6 in a mixture of organic carbonates)

  • Coin cell components (case, spacer, spring, gasket)

  • Crimping tool

Procedure (performed in an argon-filled glovebox):

  • Place the TiS2 cathode at the bottom of the coin cell case.

  • Add a few drops of electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the lithium metal disc on top of the separator.

  • Place a spacer and a spring on top of the lithium disc.

  • Place the gasket and the top cap of the coin cell.

  • Crimp the coin cell to seal it.

Coin_Cell_Assembly cluster_glovebox Inside Argon-filled Glovebox Cathode Place TiS2 Cathode in Cell Case Electrolyte1 Add Electrolyte Cathode->Electrolyte1 Separator Place Separator Electrolyte1->Separator Electrolyte2 Add More Electrolyte Separator->Electrolyte2 Anode Place Lithium Anode Electrolyte2->Anode Spacer Add Spacer and Spring Anode->Spacer Cap Place Gasket and Cap Spacer->Cap Crimp Crimp to Seal Cap->Crimp

Workflow for Assembling a Li-TiS2 Coin Cell.

Mechanism of Lithium Ion Intercalation in TiS2

The process of lithium ion intercalation into the TiS2 lattice is a topotactic reaction, meaning the host lattice undergoes minimal structural change. As lithium ions enter the van der Waals gap between the S-Ti-S layers, the lattice expands along the c-axis to accommodate them. Concurrently, electrons enter the conduction band of TiS2, reducing Ti(IV) to Ti(III). This process is highly reversible, allowing for the extraction of lithium ions during charging.

Intercalation_Mechanism cluster_discharge Discharge (Li Intercalation) cluster_charge Charge (Li De-intercalation) Li_Anode Li Anode Li_Ion Li+ Li_Anode->Li_Ion Oxidation Electron e- Li_Anode->Electron External Circuit TiS2_Cathode TiS2 Cathode LixTiS2 LixTiS2 Li_Ion->TiS2_Cathode Intercalation Electron->TiS2_Cathode LixTiS2_charge LixTiS2 Li_Ion_charge Li+ LixTiS2_charge->Li_Ion_charge De-intercalation Electron_charge e- LixTiS2_charge->Electron_charge External Circuit TiS2_Cathode_charge TiS2 Cathode Li_Anode_charge Li Anode Li_Ion_charge->Li_Anode_charge Reduction Electron_charge->Li_Anode_charge

Charge and Discharge Mechanism in a Li-TiS2 Battery.

Conclusion

The discovery of titanium disulfide as an intercalation cathode material was a seminal moment in the history of energy storage. It not only led to the first rechargeable lithium-ion battery but also established the fundamental principles of intercalation chemistry that continue to guide the development of advanced battery materials today. While TiS2 was eventually superseded by higher voltage oxide cathodes, the foundational research by M. Stanley Whittingham provided the critical proof-of-concept for a technology that now powers our world. Understanding the core science and experimental methodologies behind this discovery offers valuable insights for researchers and scientists working on the next generation of energy storage solutions.

References

Methodological & Application

Application Notes and Protocols for the Chemical Vapor Transport Synthesis of TiS₂ Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of titanium disulfide (TiS₂) single crystals using the chemical vapor transport (CVT) technique. The information compiled herein is based on established methodologies and aims to provide a comprehensive guide for the successful growth of high-quality TiS₂ crystals for research and development applications.

Principle of Chemical Vapor Transport (CVT)

Chemical vapor transport is a crystal growth technique that relies on a reversible chemical reaction to transport a solid material from a source zone to a growth zone within a sealed and evacuated ampoule, typically made of quartz. A temperature gradient is established between the two zones, driving the transport process.

In the context of TiS₂ synthesis, elemental titanium (Ti) and sulfur (S) serve as the precursors. A transport agent, most commonly iodine (I₂), is introduced into the ampoule. At the hotter source zone, the transport agent reacts with the solid precursors to form volatile gaseous species (e.g., titanium iodides and sulfur vapor). These gaseous molecules then diffuse to the cooler growth zone. Due to the lower temperature in the growth zone, the chemical equilibrium shifts, causing the reverse reaction to occur. This results in the deposition of solid TiS₂ in the form of single crystals, while the transport agent is released back into the vapor phase to continue the transport cycle.

The overall reversible reaction can be generalized as:

Ti(s) + 2S(s) + 2I₂(g) ⇌ TiI₄(g) + S₂(g)

Experimental Parameters

The successful synthesis of high-quality TiS₂ crystals is highly dependent on the precise control of several key experimental parameters. The following table summarizes the typical ranges and specific values reported in the literature.

ParameterTypical Range / ValueNotes
Precursors
Titanium (Ti)Stoichiometric amountHigh purity powder or foil (e.g., 99.99%)
Sulfur (S)Stoichiometric amount with slight excessHigh purity powder or chunks (e.g., 99.999%). A slight excess of sulfur can compensate for any loss due to reaction with the quartz tube and ensure complete reaction of titanium.
Transport Agent
Iodine (I₂)2 - 5 mg/cm³ of ampoule volumeHigh purity resublimed iodine crystals. The concentration of the transport agent influences the transport rate and crystal morphology.
Quartz Ampoule
MaterialHigh-purity fused quartzMust be able to withstand high temperatures and vacuum.
DimensionsLength: 15 - 20 cm, Inner Diameter: 10 - 15 mmDimensions can be adjusted based on the desired crystal size and furnace geometry.
Furnace and Temperature Profile
Furnace TypeTwo-zone horizontal tube furnaceAllows for precise control of the temperature gradient.
Source Zone Temperature (T₂)650 - 750 °CThe hotter zone where the precursors and transport agent react.
Growth Zone Temperature (T₁)600 - 700 °CThe cooler zone where crystal deposition occurs. An optimal temperature for pure TiS₂ hexagonal discs is in the range of 600-650 °C.[1]
Temperature Gradient (ΔT = T₂ - T₁)50 - 100 °CA critical parameter that drives the transport process.
Growth Duration 7 - 14 daysLonger growth times generally lead to larger and higher quality crystals.
Expected Crystal Size Up to several millimetersPlate-like hexagonal crystals are the typical morphology.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of TiS₂ single crystals via chemical vapor transport.

Materials and Equipment
  • Materials:

    • Titanium powder or foil (99.99% purity)

    • Sulfur powder or chunks (99.999% purity)

    • Iodine crystals (99.99+% purity)

    • Quartz ampoule (high-purity fused quartz)

    • Acetone (reagent grade)

    • Deionized water

  • Equipment:

    • Two-zone horizontal tube furnace with programmable temperature controllers

    • High-vacuum pumping system (turbomolecular or diffusion pump) capable of reaching < 10⁻⁵ Torr

    • Oxy-propane or oxy-hydrogen torch for sealing quartz ampoules

    • Analytical balance

    • Glovebox or inert atmosphere environment (optional, but recommended for handling precursors)

    • Safety glasses, face shield, and appropriate personal protective equipment (PPE)

Ampoule Preparation
  • Cleaning: Thoroughly clean the quartz ampoule by sonicating in acetone for 15 minutes, followed by rinsing with deionized water and drying in an oven at 120 °C for several hours.

  • Baking: To remove any residual moisture and volatile contaminants, bake the ampoule under high vacuum (< 10⁻⁵ Torr) at a high temperature (e.g., 1000 °C) for several hours. Allow the ampoule to cool to room temperature under vacuum before use.

Loading the Ampoule

Caution: Perform all loading procedures in a well-ventilated fume hood. Handling of iodine should be done with care due to its corrosive and toxic nature.

  • Weigh the desired stoichiometric amounts of titanium and sulfur. A typical starting amount for a 15 cm long, 12 mm inner diameter ampoule is 0.5 - 1.0 g of Ti.

  • Introduce the titanium and sulfur into one end of the prepared quartz ampoule. This will be the source zone.

  • Weigh the appropriate amount of iodine crystals based on the ampoule volume (e.g., for a 15 cm x 1.2 cm ID ampoule, the volume is approximately 17 cm³, requiring 34 - 85 mg of I₂).

  • Add the iodine crystals to the ampoule, ensuring they are placed with the other precursors in the source zone.

Evacuation and Sealing of the Ampoule
  • Connect the open end of the loaded ampoule to the high-vacuum pumping system.

  • Evacuate the ampoule to a pressure of < 10⁻⁵ Torr. During evacuation, gently heat the ampoule with a heat gun to desorb any adsorbed water from the precursors and the ampoule walls.

  • Once the desired vacuum is reached and stable, use an oxy-propane or oxy-hydrogen torch to seal the ampoule at a pre-made constriction point, resulting in a final length of approximately 15-20 cm. The sealing process should be performed by a trained and experienced individual.

Crystal Growth
  • Carefully place the sealed ampoule into the two-zone horizontal tube furnace. The end of the ampoule containing the precursors (the source zone) should be positioned in the hotter zone (T₂), and the empty end (the growth zone) in the cooler zone (T₁).

  • Slowly ramp up the temperature of both zones to the desired setpoints (e.g., T₂ = 750 °C and T₁ = 650 °C) over several hours to avoid thermal shock to the quartz ampoule.

  • Maintain the temperature profile for the desired growth duration (typically 7-14 days).

  • After the growth period, slowly cool the furnace down to room temperature over 10-12 hours. It is crucial to cool the furnace slowly to prevent cracking of the crystals and the ampoule.

  • Once at room temperature, carefully remove the ampoule from the furnace.

Crystal Harvesting
  • The TiS₂ crystals will have grown at the cooler end of the ampoule.

  • To retrieve the crystals, score the quartz ampoule with a diamond scribe and carefully break it open inside a fume hood.

  • Gently remove the crystals using tweezers. Any residual iodine can be removed by gently heating the crystals under a low vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sealing Encapsulation cluster_growth Crystal Growth cluster_harvest Harvesting prep_ampoule Clean & Bake Quartz Ampoule weigh_precursors Weigh Ti, S, & I₂ load_ampoule Load Ampoule weigh_precursors->load_ampoule evacuate Evacuate to < 10⁻⁵ Torr load_ampoule->evacuate seal Seal Ampoule with Torch evacuate->seal place_in_furnace Place in Two-Zone Furnace seal->place_in_furnace set_gradient Establish Temperature Gradient (T₂ > T₁) place_in_furnace->set_gradient grow Maintain for 7-14 Days set_gradient->grow cool_down Slowly Cool to Room Temperature grow->cool_down open_ampoule Open Ampoule cool_down->open_ampoule collect_crystals Collect TiS₂ Crystals open_ampoule->collect_crystals

A flowchart of the experimental workflow for TiS₂ crystal synthesis.
Logical Relationships in CVT

logical_relationships T2 Source Temp (T₂) DeltaT Temp. Gradient (ΔT) T2->DeltaT Influences T1 Growth Temp (T₁) T1->DeltaT Influences CrystalQuality Crystal Quality T1->CrystalQuality Affects TransportRate Transport Rate DeltaT->TransportRate Drives TransportRate->CrystalQuality Impacts Iodine Iodine Conc. Iodine->TransportRate Affects

Key parameters influencing TiS₂ crystal growth in CVT.

References

Application Notes and Protocols for Liquid Phase Exfoliation of Titanium Disulfide (TiS₂) Nanosheets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂), a transition metal dichalcogenide (TMC), has garnered significant interest for its unique electronic and optical properties. The exfoliation of bulk TiS₂ into two-dimensional (2D) nanosheets unlocks novel functionalities, making them promising candidates for a range of applications, including energy storage, electronics, and catalysis. Of particular interest to the biomedical field is the potential of TiS₂ nanosheets in therapeutic and diagnostic applications. Their strong absorbance in the near-infrared (NIR) region makes them excellent candidates for photothermal therapy (PTT), a minimally invasive cancer treatment.

These application notes provide detailed protocols for the liquid-phase exfoliation (LPE) of TiS₂ nanosheets and their subsequent application in cancer cell ablation through photothermal therapy. The methodologies are presented to be accessible to researchers with a basic understanding of nanomaterial synthesis and cell culture techniques.

Data Presentation

Table 1: Quantitative Data for Liquid Phase Exfoliated TiS₂ Nanosheets
ParameterValueMethodReference
Exfoliation Yield Up to 93%Electrochemical lithium intercalation
Nanosheet Thickness ~3.86 nmLiquid Phase Exfoliation
Lateral Size Micrometer-sizedLithium-based exfoliation
Surface Area 52.43 m²/gLiquid Phase Exfoliation in NMP
Band Gap 2.28 eVLiquid Phase Exfoliation in NMP
Concentration of Nanosheet Inks Up to 1 mg/mLLithium-based exfoliation with solvent exchange

Experimental Protocols

Protocol 1: Liquid Phase Exfoliation of TiS₂ Nanosheets in N-Methyl-2-pyrrolidone (NMP)

This protocol describes a common method for exfoliating TiS₂ powder into nanosheets using sonication in NMP.

Materials:

  • TiS₂ powder (bulk)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Probe sonicator

  • Centrifuge

  • Vials

Procedure:

  • Add 20 mg of TiS₂ powder to a vial containing a suitable volume of NMP.

  • Sonicate the mixture using a probe sonicator for 3 hours. Use a pulse mode (e.g., 2 seconds on, 2 seconds off) to prevent overheating of the dispersion.

  • After sonication, centrifuge the dispersion at 3500 rpm for 15 minutes to separate the exfoliated nanosheets from the remaining bulk material.

  • Carefully collect the supernatant, which contains the exfoliated TiS₂ nanosheets.

Protocol 2: Synthesis and Functionalization of TiS₂ Nanosheets for Biomedical Applications

This protocol details a bottom-up synthesis approach to produce TiS₂ nanosheets and their subsequent surface modification with polyethylene glycol (PEG) for improved biocompatibility and stability in physiological solutions.

Materials:

  • Titanium (IV) chloride (TiCl₄)

  • Sulfur powder

  • Oleylamine

  • 1-octadecene

  • Polyethylene glycol (PEG) derivative with a terminal thiol group (e.g., SH-PEG-OCH₃)

  • Chloroform

  • Ethanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

  • Centrifuge

Procedure:

  • In a three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve sulfur powder in oleylamine by heating to 80°C.

  • In a separate flask, dissolve TiCl₄ in 1-octadecene.

  • Inject the TiCl₄ solution into the hot sulfur-oleylamine solution and heat the mixture to 280°C for 2 hours.

  • After the reaction, cool the mixture to room temperature.

  • Precipitate the as-synthesized TiS₂ nanosheets by adding ethanol and collect them by centrifugation.

  • Wash the nanosheets repeatedly with a mixture of ethanol and chloroform to remove excess reactants.

  • For PEGylation, disperse the purified TiS₂ nanosheets in chloroform.

  • Add a solution of the thiol-terminated PEG in chloroform to the nanosheet dispersion.

  • Stir the mixture overnight at room temperature to allow for the ligand exchange reaction to occur.

  • Remove the excess PEG and solvent by centrifugation and wash the PEGylated TiS₂ nanosheets with deionized water.

  • Resuspend the final TiS₂-PEG nanosheets in phosphate-buffered saline (PBS) or cell culture medium for biological applications.

Application in Photothermal Therapy

PEGylated TiS₂ nanosheets exhibit strong absorbance in the NIR region, allowing them to convert light energy into heat. This property can be harnessed to induce localized hyperthermia in tumor tissues, leading to cancer cell death.

Protocol 3: In Vitro Photothermal Ablation of Cancer Cells

Materials:

  • PEGylated TiS₂ nanosheets dispersed in sterile PBS

  • Cancer cell line (e.g., 4T1 breast cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • NIR laser (808 nm)

  • Cell viability assay kit (e.g., MTT or Calcein-AM/Propidium Iodide)

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing various concentrations of PEGylated TiS₂ nanosheets (e.g., 0, 10, 25, 50, 100 µg/mL).

  • Incubate the cells with the nanosheets for a predetermined time (e.g., 4 hours) to allow for cellular uptake.

  • Expose the cells to an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a short duration (e.g., 5 minutes).

  • After laser irradiation, return the cells to the incubator for a further 24 hours.

  • Assess cell viability using a standard assay to determine the photothermal efficacy of the TiS₂ nanosheets.

Biocompatibility: Studies have shown that PEGylated TiS₂ nanosheets exhibit no appreciable in vitro toxicity, indicating good biocompatibility for biomedical applications.

Visualizations

Experimental Workflow for Photothermal Therapy

G cluster_synthesis Synthesis & Functionalization cluster_application In Vivo Application cluster_characterization Characterization cluster_invitro In Vitro Validation s1 Bottom-up Synthesis of TiS₂ Nanosheets s2 Purification s1->s2 s3 PEGylation (Surface Functionalization) s2->s3 a1 Systemic Administration of TiS₂-PEG s3->a1 Proceed to in vivo studies c1 TEM, AFM, DLS s3->c1 Physical Characterization c2 UV-Vis-NIR Spectroscopy s3->c2 Optical Properties v1 Cellular Uptake Studies s3->v1 v2 In Vitro Cytotoxicity Assay s3->v2 v3 Photothermal Heating Profile s3->v3 a2 Tumor Accumulation (EPR Effect) a1->a2 a3 NIR Laser Irradiation (808 nm) a2->a3 a4 Photothermal Ablation of Tumor a3->a4

Caption: Workflow for the synthesis, functionalization, and application of TiS₂ nanosheets in photothermal therapy.

Mechanism of Photothermal Therapy

G cluster_system Biological System cluster_external External Stimulus cluster_effect Therapeutic Effect TIS2 TiS₂-PEG Nanosheets Heat Localized Hyperthermia TIS2->Heat Energy Conversion (Heat Generation) Tumor Tumor Cells Apoptosis Apoptosis / Necrosis Tumor->Apoptosis Cell Death Laser NIR Laser (808 nm) Laser->TIS2 Photon Absorption Heat->Tumor Thermal Damage

Caption: Mechanism of TiS₂ nanosheet-mediated photothermal therapy for cancer treatment.

Application Notes and Protocols for Electrocatalytic CO₂ Reduction using Titanium Disulfide (TiS₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels presents a promising strategy for mitigating greenhouse gas emissions and establishing a carbon-neutral energy cycle. Titanium disulfide (TiS₂), a transition metal dichalcogenide, has emerged as a noteworthy non-precious metal catalyst for this conversion. Its unique electronic and structural properties, particularly the active sulfur sites on its two-dimensional planes, enable the selective and efficient electrocatalytic reduction of CO₂.[1] This document provides detailed application notes and experimental protocols for researchers interested in utilizing TiS₂ for CO₂ electroreduction.

Data Presentation

The performance of TiS₂ as an electrocatalyst for CO₂ reduction is summarized in the table below. The data highlights its efficiency in converting CO₂ primarily to carbon monoxide (CO).

CatalystElectrolyteApplied Potential (V vs. RHE)Major ProductFaradaic Efficiency (%)Current Density (mA/cm²)Cathodic Energy Efficiency (%)Reference
TiS₂ thin filmEMIM-BF₄Not specifiedCO83564[2]
TiS₂ thin filmNBu₄-PF₆Not specifiedCONot specified5~55[2]

Experimental Protocols

Synthesis of TiS₂ Catalyst

This protocol describes the synthesis of TiS₂ thin films via atomic layer deposition (ALD), as this method has been reported for creating active catalysts.[2]

Materials:

  • Titanium(IV) isopropoxide (TTIP) or Tetrakis(dimethylamido)titanium(IV) (TDMAT) as titanium precursor

  • Hydrogen sulfide (H₂S) as sulfur precursor

  • Substrate (e.g., carbon paper, glassy carbon electrode)

  • Nitrogen (N₂) or Argon (Ar) gas (high purity)

Equipment:

  • Atomic Layer Deposition (ALD) system

  • Furnace for annealing (optional)

Procedure:

  • Substrate Preparation: Clean the substrate thoroughly. For carbon paper, sonicate in acetone, isopropanol, and deionized water for 15 minutes each, then dry under vacuum.

  • ALD Process:

    • Place the cleaned substrate into the ALD reaction chamber.

    • Heat the chamber to the desired deposition temperature (e.g., 150-200 °C).

    • Purge the chamber with N₂ or Ar gas.

    • Introduce the titanium precursor (e.g., TDMAT) into the chamber for a set pulse time (e.g., 0.1 s).

    • Purge the chamber with N₂ or Ar to remove unreacted precursor and byproducts.

    • Introduce H₂S gas for a set pulse time (e.g., 0.5 s).

    • Purge the chamber again with N₂ or Ar.

    • Repeat this cycle for the desired number of cycles to achieve the target film thickness.

  • Annealing (Optional): Post-deposition annealing in an inert atmosphere can be performed to improve crystallinity. Heat the sample to a specified temperature (e.g., 400-600 °C) under N₂ or Ar flow for a defined period.

Electrode Preparation

Materials:

  • Synthesized TiS₂ catalyst

  • Nafion solution (5 wt%)

  • Isopropanol

  • Deionized water

  • Carbon paper or gas diffusion layer (GDL)

Equipment:

  • Sonicator

  • Vortex mixer

  • Pipette or microsyringe

  • Hot plate or vacuum oven

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a specific amount of TiS₂ catalyst (e.g., 5 mg) in a mixture of isopropanol (e.g., 475 µL) and deionized water (e.g., 475 µL).

    • Add a small volume of Nafion solution (e.g., 50 µL) to the dispersion.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Electrode Coating:

    • Cut the carbon paper or GDL to the desired geometric area (e.g., 1 cm²).

    • Drop-cast a specific volume of the catalyst ink onto the substrate to achieve a target loading (e.g., 1 mg/cm²).

    • Dry the electrode at room temperature or on a hot plate at a low temperature (e.g., 60 °C) to evaporate the solvents.

Electrochemical Cell Setup and CO₂ Reduction Experiment

A standard H-type electrochemical cell is commonly used for evaluating catalyst performance.

Materials:

  • Working electrode (TiS₂ coated substrate)

  • Counter electrode (e.g., Platinum foil or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte (e.g., 0.5 M KHCO₃, CO₂-saturated)

  • High-purity CO₂ gas

  • H-type electrochemical cell with a proton exchange membrane (e.g., Nafion 117) separating the cathodic and anodic compartments.

Equipment:

  • Potentiostat/Galvanostat

  • Gas-tight electrochemical cell

  • Gas flow controllers

Procedure:

  • Cell Assembly:

    • Assemble the H-type cell with the working electrode in the cathodic chamber and the counter electrode in the anodic chamber.

    • Place the reference electrode in the cathodic chamber, close to the working electrode.

    • Fill both chambers with the electrolyte.

  • CO₂ Saturation:

    • Purge the cathodic chamber with high-purity CO₂ gas for at least 30 minutes before the experiment to ensure the electrolyte is saturated. Maintain a constant CO₂ flow during the experiment.

  • Electrochemical Measurements:

    • Connect the electrodes to the potentiostat.

    • Perform electrochemical measurements such as linear sweep voltammetry (LSV) to determine the onset potential, and chronoamperometry or chronopotentiometry at various constant potentials or currents to assess the catalytic activity and stability.

    • Collect the gaseous products from the headspace of the cathodic chamber and the liquid electrolyte for analysis after the experiment.

Product Analysis

Gaseous Products (e.g., CO, H₂, CH₄):

  • Technique: Gas Chromatography (GC)

  • Procedure:

    • Collect a known volume of the gas from the headspace of the cathodic compartment using a gas-tight syringe.

    • Inject the gas sample into a GC equipped with a suitable column (e.g., molecular sieve for H₂ and CO, Porapak Q for CO₂) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer for CO and CO₂.

    • Quantify the products by comparing the peak areas with a calibration curve generated from standard gas mixtures.

Liquid Products (e.g., Formate, Methanol):

  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Procedure (NMR):

    • Take a known volume of the electrolyte from the cathodic chamber after the experiment.

    • Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) and a deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum.

    • Quantify the products by integrating the corresponding peaks relative to the internal standard.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Testing cluster_analysis Product Analysis S1 TiS₂ Synthesis (ALD) E1 Catalyst Ink Formation S1->E1 E2 Electrode Coating E1->E2 Drop-casting EC1 H-Cell Assembly E2->EC1 EC2 CO₂ Saturation EC1->EC2 EC3 Electrolysis EC2->EC3 A1 Gaseous Products (GC) EC3->A1 A2 Liquid Products (NMR/HPLC) EC3->A2

CO2_Reduction_Mechanism CO2_gas CO₂(g) CO2_ads CO₂(ads) CO2_gas->CO2_ads Adsorption on TiS₂ surface Intermediate S-C(O)O⁻ (Monothiocarbonate) CO2_ads->Intermediate + e⁻ + S-site CO_ads CO Intermediate->CO_ads + H⁺ + e⁻ - OH⁻ CO_gas CO(g) CO_ads->CO_gas Desorption

References

Application Notes and Protocols for TiS₂ Based Sensors in Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Titanium Disulfide (TiS₂) based sensors in various electronic devices. TiS₂ has emerged as a promising 2D material for sensing applications due to its unique electronic properties, high surface-to-volume ratio, and amenability to functionalization.

Application Notes

Titanium Disulfide (TiS₂) is a transition metal dichalcogenide (TMD) that has garnered significant interest for its application in electronic sensors. Its layered structure allows for the intercalation of various ions and molecules, and its semiconducting nature enables the fabrication of chemiresistive and electrochemical sensors. Furthermore, TiS₂ nanosheets can act as enhancers in fluorescence-based sensing platforms.

Gas Sensing

TiS₂-based sensors have demonstrated considerable potential for the detection of various gases, including carbon dioxide (CO₂) and nitrogen dioxide (NO₂). The sensing mechanism primarily relies on the charge transfer between the TiS₂ surface and the adsorbed gas molecules, leading to a measurable change in the electrical resistance of the sensor.

  • Carbon Dioxide (CO₂) Detection: TiS₂ nanodisc-based sensors operating at room temperature have shown high sensitivity and reversibility for CO₂ detection. The sensing is based on the physisorption of CO₂ molecules, which act as electron acceptors, leading to an increase in the resistance of the n-type TiS₂.[1]

  • Nitrogen Dioxide (NO₂) Detection: Thick film sensors fabricated from hydrothermally synthesized TiS₂ nanoparticles have exhibited high sensitivity and selectivity towards NO₂ at an operating temperature of 160 °C.[2][3][4]

Biosensing

The unique properties of TiS₂ nanomaterials make them excellent candidates for the development of highly sensitive and selective biosensors.

  • Electrochemical Biosensors: Composites of TiS₂ nanosheets with conjugated polymers have been utilized to create electrochemical biosensors for the detection of catechol, a key neurotransmitter and biomarker.[5][6] These sensors leverage the high surface area and catalytic properties of TiS₂ to enhance the electrochemical signal.

  • Fluorescence Polarization Biosensors: TiS₂ nanosheets have been employed as enhancers in fluorescence polarization (FP) assays for the ultrasensitive detection of biomolecules such as the folate receptor (FR) and thrombin (Tb).[7][8][9] In this application, the large surface area of the nanosheets enhances the change in polarization upon the binding of a fluorescently labeled molecule to its target, leading to significant signal amplification.

Quantitative Performance Data

The following tables summarize the performance characteristics of various TiS₂-based sensors reported in the literature.

Table 1: Performance of TiS₂-Based Gas Sensors

Target GasSensor TypeOperating TemperatureLimit of Detection (LOD)Response TimeRecovery TimeReference
CO₂TiS₂ NanodiscsRoom Temperature5 ppm37 sSelf-recovering[1][10]
NO₂TiS₂ Thick Film160 °CNot ReportedRapidRapid[2][3][4]

Table 2: Performance of TiS₂-Based Biosensors

AnalyteSensor TypeLimit of Detection (LOD)Reference
CatecholElectrochemical (TiS₂/P-PimBzBt NPs)0.33 µM[5][6]
Folate Receptor (FR)Fluorescence Polarization (TiS₂ nanosheet enhanced)0.003 ng/mL[7][8][9]
Thrombin (Tb)Fluorescence Polarization (TiS₂ nanosheet enhanced)0.01 pM[7][8][9]

Experimental Protocols

Synthesis of TiS₂ Nanomaterials

This protocol describes the synthesis of TiS₂ nanoparticles for use in gas sensors.[2][3][4]

Materials:

  • Titanium tetraisopropoxide (TTIP)

  • Thiourea

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Prepare a precursor solution by dissolving Titanium tetraisopropoxide (Ti(OCH(CH₃)₂)₄) as the titanium source and Thiourea (NH₂·CS·NH₂) as the sulfur source in a solvent (e.g., ethanol or water). The exact concentrations can be varied to control the nanoparticle size.

  • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a designated duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation.

  • Wash the precipitate multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final TiS₂ nanoparticle powder in an oven at a low temperature (e.g., 60-80 °C).

This protocol outlines the synthesis of 2D-TiS₂ nanosheets via lithium intercalation and exfoliation.[5][6]

Materials:

  • Bulk TiS₂ powder

  • n-Butyllithium (n-BuLi) in hexane

  • Hexane

  • Ethanol

  • Deionized (DI) water

Equipment:

  • Glovebox with argon atmosphere

  • Stir plate

  • Centrifuge

  • Sonicator

Procedure:

  • Inside an argon-filled glovebox, add bulk TiS₂ powder to a solution of n-butyllithium in hexane.

  • Stir the mixture for an extended period (e.g., 48 hours) to allow for lithium intercalation.

  • Centrifuge the mixture to collect the lithium-intercalated TiS₂ (Li-TiS₂).

  • Wash the Li-TiS₂ powder with hexane, ethanol, and DI water to remove excess n-BuLi and other impurities.

  • Resuspend the Li-TiS₂ powder in DI water and sonicate for several hours (e.g., 3 hours) to exfoliate the layers and form 2D-TiS₂ nanosheets.

  • Collect the exfoliated TiS₂ nanosheets by centrifugation and store them in a suitable solvent like ethanol for future use.

Fabrication of TiS₂-Based Sensors

This protocol describes the fabrication of a thick film gas sensor using the synthesized TiS₂ nanoparticles.[2][3][4]

Materials:

  • Synthesized TiS₂ nanoparticles

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Alumina (Al₂O₃) substrate with pre-printed electrodes

Equipment:

  • Three-roll mill or mortar and pestle

  • Screen printer

  • Furnace

Procedure:

  • Paste Preparation:

    • Mix the synthesized TiS₂ nanoparticles with an organic binder and a solvent to form a paste.

    • Homogenize the paste using a three-roll mill or by grinding in a mortar and pestle to achieve the desired viscosity for screen printing.

  • Screen Printing:

    • Place the alumina substrate with pre-printed electrodes onto the screen printer.

    • Use a screen with the desired sensor pattern to print the TiS₂ paste onto the substrate, covering the electrode area.

  • Drying and Sintering:

    • Dry the printed sensor at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

    • Sinter the sensor at a higher temperature (e.g., 400-500 °C) in an inert atmosphere to remove the organic binder and form a stable TiS₂ thick film.

This protocol provides a general workflow for developing a fluorescence polarization assay using TiS₂ nanosheets.

Materials:

  • Synthesized 2D-TiS₂ nanosheets

  • Fluorescently labeled probe (e.g., aptamer or antibody)

  • Target analyte (e.g., folate receptor, thrombin)

  • Buffer solution (e.g., PBS)

Equipment:

  • Fluorescence plate reader with polarization filters

  • Microplates (e.g., 96-well black plates)

Procedure:

  • Assay Preparation:

    • In a microplate well, mix the fluorescently labeled probe with the TiS₂ nanosheet suspension in a suitable buffer.

    • Add the sample containing the target analyte to the mixture.

    • Incubate the mixture for a specific time to allow for the binding reaction to occur.

  • Fluorescence Polarization Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Excite the sample with vertically polarized light at the appropriate wavelength for the fluorophore.

    • Measure the fluorescence emission intensity in both the vertical (parallel) and horizontal (perpendicular) planes.

  • Data Analysis:

    • Calculate the fluorescence polarization (P) value using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the grating factor.

    • A significant increase in the P value compared to a control sample without the analyte indicates the presence of the target molecule.

Signaling Pathways and Experimental Workflows

Charge Transfer Mechanism in a TiS₂-Based CO₂ Gas Sensor

The sensing mechanism of a TiS₂-based sensor for CO₂ involves the adsorption of CO₂ molecules onto the surface of the n-type TiS₂ material. This interaction leads to a charge transfer process where the CO₂ molecule acts as a weak electron acceptor, extracting electrons from the TiS₂. This reduction in the electron concentration in the TiS₂ results in an increase in its electrical resistance, which is the measured signal.

ChargeTransferMechanism cluster_interaction Adsorption and Charge Transfer CO2 CO₂ Molecule TiS2 n-type TiS₂ Surface CO2->TiS2 Physisorption TiS2->CO2 Electron Transfer Sensor Sensor Resistance TiS2->Sensor Increased Resistance

Caption: Charge transfer mechanism in a TiS₂-based CO₂ gas sensor.

Experimental Workflow for TiS₂ Nanosheet Synthesis and Biosensor Fabrication

This diagram illustrates the key steps involved in synthesizing TiS₂ nanosheets and fabricating an electrochemical biosensor.

ExperimentalWorkflow start Start bulk_tis2 Bulk TiS₂ Powder start->bulk_tis2 intercalation Lithium Intercalation (n-BuLi) bulk_tis2->intercalation exfoliation Ultrasonic Exfoliation intercalation->exfoliation nanosheets 2D-TiS₂ Nanosheets exfoliation->nanosheets modification Electrode Modification (with TiS₂ and Polymer) nanosheets->modification immobilization Enzyme Immobilization (e.g., Tyrosinase) modification->immobilization sensor Fabricated Biosensor immobilization->sensor detection Analyte Detection (e.g., Catechol) sensor->detection end End detection->end

Caption: Workflow for TiS₂ nanosheet synthesis and biosensor fabrication.

Principle of TiS₂ Nanosheet-Enhanced Fluorescence Polarization

In a fluorescence polarization assay, a small, fluorescently labeled probe tumbles rapidly in solution, resulting in low polarization of the emitted light. When this probe binds to a larger target molecule, its rotation slows down, leading to an increase in fluorescence polarization. TiS₂ nanosheets act as enhancers by providing a large surface that further restricts the movement of the bound complex, thereby amplifying the change in polarization and increasing the sensitivity of the assay.

FP_Principle cluster_free Free Probe cluster_bound Probe Bound to Target cluster_enhanced TiS₂ Enhanced Probe Fluorescent Probe (Rapid Tumbling) LowFP Low Fluorescence Polarization Probe->LowFP Target Target Molecule Complex Probe-Target Complex (Slower Tumbling) Target->Complex HighFP Increased Fluorescence Polarization Complex->HighFP TiS2 TiS₂ Nanosheet EnhancedComplex Complex on TiS₂ (Highly Restricted) TiS2->EnhancedComplex VeryHighFP Greatly Increased Fluorescence Polarization EnhancedComplex->VeryHighFP

Caption: Principle of TiS₂ nanosheet-enhanced fluorescence polarization.

References

Application Notes and Protocols for Titanium Disulfide (TiS₂) as a Solid-State Lubricant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂) is a transition metal dichalcogenide (TMD) that has garnered significant interest as a solid-state lubricant. Its unique layered crystal structure, consisting of a sheet of titanium atoms sandwiched between two layers of sulfur atoms, allows for low shear strength between adjacent layers while maintaining high in-plane strength. This anisotropy is the fundamental reason for its excellent lubricating properties. The weak van der Waals forces between the sulfur layers enable them to slide easily over one another, resulting in a low coefficient of friction. This property makes TiS₂ a promising candidate for various applications where conventional liquid lubricants are not feasible, such as in vacuum environments, at extreme temperatures, or in applications requiring clean lubrication.

These application notes provide a comprehensive overview of the use of TiS₂ as a solid-state lubricant, including its synthesis, tribological properties, and detailed experimental protocols for its evaluation.

Data Presentation

The following table summarizes the key tribological properties of TiS₂ coatings under various conditions. It is important to note that the tribological performance of TiS₂ films is highly dependent on the deposition method, substrate material, and environmental conditions.

Coating MaterialDeposition MethodCounter BodyTest EnvironmentLoad (N)Sliding Speed (m/s)Coefficient of Friction (μ)Wear Rate (mm³/Nm)
TiS₂SputteredSteelVacuum50.10.05 - 0.07[1]Not Reported
TiS₂SputteredSteelHumid Air50.10.22[1]Not Reported
Ti-doped MoS₂Magnetron SputteringSteelDry NitrogenNot SpecifiedNot Specified~0.04Not Reported
Ti-doped MoS₂Magnetron SputteringSteelHumid Air (40% RH)1 - 20Not Specified0.065 -> 0.047Not Reported
Ti-TiC CompositeElectroarc TreatmentSteelAmbientNot SpecifiedNot Specified0.08 - 0.3[2][3]Not Reported

Experimental Protocols

Protocol 1: Synthesis of TiS₂ Thin Films by Magnetron Sputtering

This protocol describes a general procedure for depositing TiS₂ thin films for tribological applications using magnetron sputtering. The specific parameters will need to be optimized for the available equipment and desired film properties.

1. Substrate Preparation: a. Select appropriate substrates (e.g., silicon wafers, stainless steel discs). b. Ultrasonically clean the substrates sequentially in acetone, and isopropyl alcohol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately transfer the substrates into the deposition chamber to minimize surface contamination.

2. Deposition Parameters: a. Target: High-purity TiS₂ target (e.g., 99.9%). b. Base Pressure: Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr to ensure a clean deposition environment. c. Sputtering Gas: Use high-purity Argon (Ar) as the sputtering gas. d. Working Pressure: Maintain a working pressure in the range of 1-10 mTorr. e. Sputtering Power: Use a DC or RF power source in the range of 50-300 W. The power will influence the deposition rate and film properties. f. Substrate Temperature: The substrate can be heated during deposition (e.g., 100-300 °C) to improve film adhesion and crystallinity. g. Deposition Time: The desired film thickness will determine the deposition time, which can range from minutes to hours.

3. Post-Deposition Annealing (Optional): a. In some cases, post-deposition annealing in a vacuum or inert atmosphere can be performed to improve the crystallinity and tribological properties of the TiS₂ film. Annealing temperatures can range from 300-500 °C.

Protocol 2: Tribological Characterization using a Pin-on-Disk Tribometer

This protocol outlines the procedure for evaluating the coefficient of friction and wear rate of TiS₂ coatings using a standard pin-on-disk tribometer.

1. Sample and Pin Preparation: a. Mount the TiS₂-coated substrate (disk) onto the tribometer stage. b. Select a suitable counter body (pin), for example, a steel or alumina ball (e.g., 6 mm diameter). c. Clean the pin with acetone and isopropyl alcohol before each test.

2. Test Parameters: a. Normal Load: Apply a specific normal load to the pin (e.g., 1-10 N). b. Sliding Speed: Set the rotational speed of the disk to achieve the desired linear sliding speed (e.g., 0.1 m/s). c. Test Duration/Distance: Define the duration of the test or the total sliding distance (e.g., 1000 meters). d. Environment: Conduct the test in a controlled environment (e.g., ambient air with controlled humidity, dry nitrogen, or vacuum).

3. Data Acquisition: a. Continuously record the frictional force and normal load during the test to calculate the coefficient of friction (μ = Frictional Force / Normal Load). b. After the test, measure the wear track profile on the disk using a profilometer to determine the cross-sectional area of the wear track. c. Calculate the wear volume by multiplying the cross-sectional area by the circumference of the wear track. d. The wear rate is then calculated as the wear volume divided by the product of the normal load and the total sliding distance.

4. Post-Test Analysis: a. Analyze the wear tracks on both the disk and the pin using optical microscopy, scanning electron microscopy (SEM), and Atomic Force Microscopy (AFM) to understand the wear mechanisms. b. Energy-dispersive X-ray spectroscopy (EDS) can be used to analyze the chemical composition of the wear debris and transfer layers.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis Substrate_Cleaning Substrate Cleaning TiS2_Deposition TiS2 Film Deposition (Magnetron Sputtering) Substrate_Cleaning->TiS2_Deposition Pin_on_Disk_Test Pin-on-Disk Test TiS2_Deposition->Pin_on_Disk_Test Data_Acquisition Data Acquisition (Friction, Wear) Pin_on_Disk_Test->Data_Acquisition Wear_Track_Analysis Wear Track Analysis (SEM, AFM) Data_Acquisition->Wear_Track_Analysis Compositional_Analysis Compositional Analysis (EDS) Data_Acquisition->Compositional_Analysis Data_Analysis Data Analysis & Reporting Wear_Track_Analysis->Data_Analysis Compositional_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating TiS₂ solid lubricant coatings.

Lubrication_Mechanism cluster_layers TiS₂ Crystal Structure cluster_forces Layer1 S - Ti - S Layer Van_der_Waals Weak Van der Waals Forces between layers Layer2 S - Ti - S Layer Low_Friction Low Coefficient of Friction Layer2->Low_Friction Results in Layer3 S - Ti - S Layer Sliding_Motion Applied Shear Force Sliding_Motion->Layer2 Easy Sliding

Caption: Simplified lubrication mechanism of layered TiS₂.

References

Application Notes and Protocols for Preparing Titanium Disulfide (TiS2) Electrodes for Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Titanium Disulfide (TiS2) and the subsequent fabrication of TiS2 electrodes for battery applications. It is intended to serve as a comprehensive guide for researchers in materials science and energy storage.

Introduction

Titanium disulfide (TiS2) is a promising cathode material for various battery systems, including lithium-ion, sodium-ion, magnesium-ion, and calcium-ion batteries.[1][2][3] Its layered crystal structure allows for the intercalation and deintercalation of ions, enabling its function as a rechargeable battery electrode.[1] TiS2 is noted for being the lightest and most cost-effective of the Group IV and V layered dichalcogenides.[1] While it has been largely replaced by cobalt and manganese oxides in commercial lithium-ion batteries, research into TiS2 continues due to its high energy density and rapid ion diffusion rates.[1][4]

This application note details a common solid-state synthesis route for TiS2 powder and a standard slurry-casting method for electrode fabrication.

Synthesis of Titanium Disulfide (TiS2) Powder

Several methods exist for the synthesis of TiS2, including the reaction of titanium tetrachloride with hydrogen sulfide, thio-sol-gel processes, and mechanical ball milling.[5][6][7] The most common and straightforward method, however, is the direct reaction of the elemental constituents, which is detailed below.

Solid-State Reaction Protocol

This protocol describes the synthesis of crystalline TiS2 powder from titanium and sulfur powders.

Materials:

  • Titanium powder (Ti, Alfa Aesar, 325 mesh, 99.5%)

  • Sulfur powder (S, Sigma-Aldrich, 99.5%–100.5%)

  • Quartz tube

  • Muffle furnace

  • Vacuum pump and sealing equipment

Procedure:

  • Stoichiometric Mixing: In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric amounts of titanium powder and sulfur powder.

  • Sealing: Transfer the mixture into a quartz tube and evacuate it to a high vacuum. Seal the quartz tube.

  • Heating Profile: Place the sealed quartz tube in a muffle furnace and apply the following heating program:

    • Ramp up to 450 °C at a rate of 0.3 °C/min.

    • Hold at 450 °C for 24 hours.

    • Ramp up to 640 °C over 24 hours.

    • Hold at 640 °C for 3 days.[8]

  • Cooling and Collection: After the heating program is complete, allow the furnace to cool down to room temperature naturally. Carefully break the quartz tube in a well-ventilated area (or in a glovebox) to collect the synthesized TiS2 powder.

Fabrication of TiS2 Electrodes

The following protocol outlines the preparation of TiS2 electrodes using a conventional slurry-casting technique.

Electrode Slurry Preparation and Casting Protocol

Materials:

  • Synthesized TiS2 powder (active material)

  • Conductive carbon (e.g., carbon black, 99%, Alfa Aesar)

  • Poly(vinylidene fluoride) (PVDF, average molecular weight ~534,000, Sigma-Aldrich) binder

  • N-methyl-2-pyrrolidone (NMP, anhydrous, 99.5%, Sigma-Aldrich)

  • Aluminum foil (current collector)

  • Slurry mixer (e.g., planetary mixer or magnetic stirrer)

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Slurry Formulation: Prepare a slurry by mixing the active material (TiS2), conductive carbon, and PVDF binder in NMP. A common weight ratio is 70:20:10 (TiS2:carbon:PVDF).[9]

  • Mixing: Thoroughly mix the components until a homogeneous slurry is formed. This can be done using a planetary mixer or by stirring with a magnetic stir bar for several hours.

  • Casting: Cast the slurry onto a piece of aluminum foil using a doctor blade or film applicator to achieve a uniform thickness.

  • Drying: Dry the coated foil in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to remove the NMP solvent.

  • Electrode Punching: Once dry, punch out circular electrodes of the desired diameter from the coated foil.

  • Final Drying/Annealing: Further dry the punched electrodes under vacuum to ensure all residual solvent is removed before transferring them into a glovebox for cell assembly.

Performance Data of TiS2 Electrodes

The electrochemical performance of TiS2 electrodes can vary depending on the synthesis method, electrode composition, and testing conditions. The following table summarizes some reported performance metrics.

Battery TypeElectrode Composition (wt%)Current DensitySpecific CapacityCoulombic EfficiencyCycle LifeReference
All-Solid-State Li-ionTiS2/Li10GeP2S121 C> 160 mAh/g-High capacity retention[10]
Li-ion (Anode)TiS2-668 mAh/g (reversible)-Excellent between 3.0-1.4 V[11]
Li-ion (Anode)TiS2-MWCNT (1:1)-~450 mAh/g (initial)-80% retention after 50 cycles[12]
Mg-ionTiS2-115 mAh/g (stabilized)--[2]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the preparation of TiS2 electrodes, from the synthesis of the material to the final electrode fabrication.

TiS2_Electrode_Preparation cluster_synthesis TiS2 Synthesis cluster_electrode Electrode Fabrication s1 Stoichiometric Mixing (Ti + S) s2 Sealing in Quartz Tube s1->s2 s3 Furnace Heating (640°C) s2->s3 s4 Cooling & Collection of TiS2 Powder s3->s4 e1 Slurry Formulation (TiS2, Carbon, PVDF, NMP) s4->e1 Active Material e2 Homogeneous Mixing e1->e2 e3 Slurry Casting on Al Foil e2->e3 e4 Drying in Vacuum Oven e3->e4 e5 Electrode Punching e4->e5

Caption: Workflow for TiS2 electrode preparation.

Conclusion

The protocols provided in this application note offer a standardized approach to the synthesis of TiS2 and the fabrication of electrodes for battery research. The solid-state synthesis method yields crystalline TiS2, and the slurry-casting technique is a reproducible method for preparing uniform electrodes. The performance of these electrodes can be further optimized by modifying the synthesis conditions, electrode composition, and microstructure. This guide serves as a foundational resource for researchers exploring the potential of TiS2 in next-generation energy storage systems.

References

Application of Titanium Disulfide (TiS2) in Supercapacitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Titanium disulfide (TiS2), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant attention as a high-performance electrode material for supercapacitors. Its unique layered structure, comprising a titanium sheet sandwiched between two sulfur sheets, facilitates rapid ion intercalation and deintercalation, leading to a charge storage mechanism known as intercalation pseudocapacitance. This phenomenon allows TiS2-based supercapacitors to exhibit high specific capacitance, energy density, and power density, positioning them as promising alternatives to traditional energy storage devices. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of TiS2 in supercapacitor technology.

I. Synthesis of TiS2 Nanomaterials

The morphology and crystallinity of TiS2 nanomaterials significantly influence their electrochemical performance. Two common and effective synthesis methods are detailed below.

A. Solid-State Reaction (SSR) Protocol

This method is a straightforward approach for producing crystalline TiS2 nanodiscs or powders.

Materials:

  • Titanium (Ti) powder (99.9% purity)

  • Sulfur (S) powder (99.98% purity)

  • Quartz ampoule

  • Muffle furnace

Procedure:

  • Thoroughly mix Titanium and Sulfur powders in a stoichiometric ratio (1:2 molar ratio).

  • Transfer the mixture into a quartz ampoule and seal it under a high vacuum (<10⁻⁴ Torr).

  • Place the sealed ampoule in a muffle furnace.

  • Heat the ampoule to 500 °C and maintain this temperature for 12 hours.[1]

  • Increase the temperature to 800 °C and hold for an additional 24 hours to ensure complete reaction and crystallization.[1]

  • Allow the furnace to cool down to room temperature naturally.

  • Carefully break the ampoule in a well-ventilated fume hood to collect the TiS2 powder.

B. Hydrothermal Synthesis Protocol

This method allows for the synthesis of TiS2 nanostructures at lower temperatures and offers better control over morphology.

Materials:

  • Titanium tetraisopropoxide (TTIP)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a precursor solution by dissolving a specific amount of Titanium tetraisopropoxide in ethanol.

  • In a separate beaker, dissolve a corresponding amount of Thiourea in DI water. The molar ratio of Ti:S is typically maintained at 1:2.

  • Add the thiourea solution to the TTIP solution dropwise while stirring vigorously to form a homogeneous mixture.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 180 °C and 220 °C for 12 to 24 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

II. Fabrication of TiS2-Based Supercapacitor Electrodes

The performance of a supercapacitor is critically dependent on the quality of its electrodes. A standard protocol for fabricating TiS2 electrodes is provided below.

Materials:

  • Synthesized TiS2 nanomaterial (active material)

  • Carbon black (Super P or similar) as a conductive agent

  • Polyvinylidene fluoride (PVDF) as a binder

  • N-Methyl-2-pyrrolidone (NMP) as a solvent

  • Current collector (e.g., carbon cloth, titanium foil, or nickel foam)

Procedure:

  • Prepare a homogeneous slurry by mixing the TiS2 active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 in a small amount of NMP solvent.[2] Other reported ratios, such as 70:20:10 (TiS2:Carbon Black:PVDF), can also be used.[3]

  • Stir the mixture for several hours until a uniform slurry is formed.

  • Coat the prepared slurry onto a pre-cleaned current collector using a doctor blade or screen-printing technique.

  • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to completely remove the NMP solvent.[2]

  • Press the dried electrode under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.

  • Cut the electrode into desired dimensions (e.g., 1x1 cm²).

III. Electrochemical Characterization of TiS2 Supercapacitors

A three-electrode setup in a half-cell configuration is typically used for the initial electrochemical evaluation of the TiS2 electrode.

Materials and Equipment:

  • Fabricated TiS2 electrode (working electrode)

  • Platinum wire or foil (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Electrolyte (e.g., 6 M KOH, 1 M H₂SO₄, or an organic electrolyte)

  • Electrochemical workstation (potentiostat/galvanostat)

A. Cyclic Voltammetry (CV)

CV is used to assess the capacitive behavior and determine the stable potential window of the electrode.

Protocol:

  • Assemble the three-electrode cell with the TiS2 working electrode, platinum counter electrode, and reference electrode immersed in the chosen electrolyte.

  • Set the potential window based on the electrolyte used (e.g., -1.0 to 0 V vs. SCE for aqueous electrolytes).

  • Record CV curves at various scan rates, typically ranging from 5 mV/s to 100 mV/s.[4]

  • The shape of the CV curves indicates the charge storage mechanism. A quasi-rectangular shape is indicative of good capacitive behavior.

B. Galvanostatic Charge-Discharge (GCD)

GCD measurements are used to calculate the specific capacitance, energy density, and power density of the electrode.

Protocol:

  • Using the same three-electrode setup, apply a constant current for charging and discharging within the determined potential window.

  • Perform GCD measurements at different current densities, for example, from 0.2 A/g to 4 A/g.[4]

  • The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

C. Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to investigate the internal resistance and ion diffusion kinetics of the electrode.

Protocol:

  • Conduct EIS measurements in a frequency range typically from 100 kHz to 10 mHz with a small AC amplitude (e.g., 5 mV).[4]

  • The resulting Nyquist plot provides information on the equivalent series resistance (ESR) from the intercept on the real axis and the charge-transfer resistance (Rct) from the diameter of the semicircle in the high-frequency region.

IV. Performance Metrics of TiS2-Based Supercapacitors

The following table summarizes the key performance metrics of various TiS2-based supercapacitors reported in the literature. This data can be used for comparison and to set performance benchmarks for newly developed materials.

Electrode MaterialElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling StabilityReference
TiS2 Nanodiscs6 M KOH~70 @ 10 mHz---[4]
2D-TiS2 Nanosheets2 M ZnSO₄214.3---[5]
TiS2/CNTAqueous--200093% after 10,000 cycles[2]
TiS2//AC ZHSC----92% after 5000 cycles[6]

V. Visualizing Mechanisms and Workflows

A. Charge Storage Mechanism in TiS2

The primary charge storage mechanism in TiS2-based supercapacitors is intercalation pseudocapacitance. This process involves the insertion and removal of electrolyte ions between the layers of the TiS2 crystal structure.

ChargeStorage cluster_electrode TiS2 Electrode cluster_electrolyte Electrolyte TiS2_pristine TiS2 Layers TiS2_intercalated Ion-Intercalated TiS2 Layers TiS2_pristine->TiS2_intercalated Intercalation (Charging) TiS2_intercalated->TiS2_pristine Deintercalation (Discharging) Ions Electrolyte Ions TiS2_intercalated->Ions Ion Release Ions->TiS2_pristine Ion Diffusion

Caption: Intercalation pseudocapacitance mechanism in a TiS2 electrode.

B. Experimental Workflow for TiS2 Supercapacitor Development

The following diagram illustrates the logical flow of experiments from material synthesis to device characterization.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Electrochemical Characterization cluster_analysis Performance Analysis Synthesis TiS2 Nanomaterial Synthesis Electrode Electrode Fabrication Synthesis->Electrode Assembly Supercapacitor Assembly Electrode->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge- Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Performance Performance Metrics (Capacitance, Energy/Power Density, Cycling Stability) CV->Performance GCD->Performance EIS->Performance

Caption: Experimental workflow for TiS2 supercapacitor research and development.

References

Application Notes and Protocols for Titanium Disulfide (TiS2) in Thin-Film Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Titanium Disulfide (TiS2), a versatile transition metal dichalcogenide, in the fabrication of thin-film solar cells. Detailed experimental protocols for the synthesis of TiS2 thin films and nanoparticles, along with their integration into perovskite and dye-sensitized solar cells, are presented.

Introduction to TiS2 in Photovoltaics

Titanium Disulfide (TiS2) has emerged as a promising material in the field of photovoltaics due to its unique electronic and optical properties. It can function as a hole transport layer (HTL), a photon harvesting material, or a quantum dot sensitizer in various solar cell architectures. Its advantages include low cost, earth abundance, and tunable electronic properties. This document outlines the synthesis of TiS2 and its application in enhancing the performance of thin-film solar cells.

Synthesis of TiS2 Materials

Two primary methods for synthesizing TiS2 for solar cell applications are detailed below: electrodeposition for thin films and a hot-injection method for nanoparticles.

Experimental Protocol: Electrodeposition of TiS2 Thin Films

This protocol describes the electrochemical deposition of TiS2 thin films, which can serve as an efficient hole transport layer in perovskite solar cells.[1]

Materials:

  • Titanium (IV) chloride (TiCl4)

  • Sodium thiosulfate (Na2S2O3)

  • Choline chloride

  • Urea

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Ethanol

  • Deionized water

  • Three-electrode electrochemical cell (with FTO as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode)

  • Potentiostat/Galvanostat

  • Hot plate

Procedure:

  • Electrolyte Preparation: Prepare a choline chloride-urea eutectic-based ionic liquid electrolyte. Mix choline chloride and urea in a 1:2 molar ratio and heat at 80°C until a clear, colorless liquid is formed.

  • Precursor Addition: Dissolve Na2S2O3 (as the sulfur source) and TiCl4 (as the titanium source) in the ionic liquid electrolyte.

  • Substrate Cleaning: Clean the FTO-coated glass substrates by sonicating in a sequence of deionized water, ethanol, and acetone, each for 15 minutes. Dry the substrates under a stream of nitrogen.

  • Electrodeposition:

    • Assemble the three-electrode cell with the cleaned FTO substrate as the working electrode.

    • Heat the electrolyte to 80°C.[1]

    • Apply a constant potential of -0.8 V (vs. Pt) to the working electrode for a specified duration to achieve the desired film thickness.[1]

  • Post-Deposition Treatment:

    • After deposition, rinse the TiS2-coated FTO substrate with deionized water to remove any residual ionic liquid.

    • Dry the film under a nitrogen stream.

Experimental Protocol: Hot-Injection Synthesis of TiS2 Nanoparticles

This protocol outlines the synthesis of TiS2 nanoparticles, which can be used as a hole transport material in perovskite solar cells, offering a low-cost alternative to conventional materials.

Materials:

  • Titanium (IV) chloride (TiCl4)

  • Elemental sulfur

  • Oleylamine (OAm)

  • 1-Octadecene (ODE)

  • Toluene

  • Methanol

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line

  • Syringes and needles

  • Centrifuge

Procedure:

  • Precursor Solution Preparation:

    • In a glovebox, prepare a titanium precursor solution by dissolving TiCl4 in ODE.

    • Prepare a sulfur precursor solution by dissolving elemental sulfur in OAm with gentle heating.

  • Synthesis:

    • In a three-neck flask, degas ODE at 120°C for 30 minutes under vacuum.

    • Switch to a nitrogen atmosphere and inject the titanium precursor solution into the hot ODE.

    • Rapidly inject the sulfur precursor solution into the reaction flask.

    • Allow the reaction to proceed at a set temperature for a specific time to control nanoparticle size.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add excess methanol to precipitate the TiS2 nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles multiple times with a toluene/methanol solvent/antisolvent system.

    • Redisperse the purified TiS2 nanoparticles in a suitable solvent like toluene for device fabrication.

Fabrication of TiS2-Based Thin-Film Solar Cells

The following protocols describe the integration of TiS2 as a hole transport layer in an inverted perovskite solar cell and its potential application in a dye-sensitized solar cell.

Experimental Protocol: Inverted Perovskite Solar Cell with TiS2 HTL

This protocol details the fabrication of an inverted planar perovskite solar cell using a solution-processed TiS2 nanoparticle film as the hole transport layer.

Device Architecture: FTO / TiS2 / Perovskite / PCBM / BCP / Ag

Procedure:

  • Substrate Preparation: Clean FTO-coated glass substrates as described in section 2.1.

  • TiS2 HTL Deposition:

    • Deposit the TiS2 nanoparticle suspension (prepared in section 2.2) onto the FTO substrate via spin-coating.

    • Anneal the TiS2 film at a low temperature (e.g., 100°C) to remove residual solvent.

  • Perovskite Layer Deposition:

    • Prepare a perovskite precursor solution (e.g., MAPbI3 or FAPbI3-based) in a suitable solvent like DMF/DMSO.

    • Spin-coat the perovskite solution onto the TiS2 layer in a nitrogen-filled glovebox.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the perovskite film at approximately 100°C.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a solution of PCBM in chlorobenzene onto the perovskite layer.

  • Buffer Layer Deposition:

    • Spin-coat a thin layer of Bathocuproine (BCP) dissolved in isopropanol.

  • Metal Electrode Deposition:

    • Deposit a silver (Ag) back electrode (approximately 100 nm thick) via thermal evaporation through a shadow mask.

Data Presentation

The performance of thin-film solar cells incorporating TiS2 is summarized in the tables below.

Table 1: Performance of Perovskite Solar Cells with TiS2 as Hole Transport Layer

Perovskite AbsorberTiS2 Deposition MethodV_oc (V)J_sc (mA/cm²)Fill Factor (%)Power Conversion Efficiency (%)Reference
(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅Hot-Injection>1.0>20.0>65>13.5[2]
MAPbI₃Electrodeposition1.020.5--[3]

Table 2: Properties of Electrodeposited TiS2 Thin Films

Deposition Potential (V vs. Pt)Direct Bandgap (eV)Carrier Mobility (cm²/V·s)
-0.81.53up to 14.4
-0.91.49-
-1.01.40-
-1.11.34-
Data extracted from[1]

Visualizations

Experimental Workflow for Inverted Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Hole Transport Layer cluster_2 Perovskite Absorber Layer cluster_3 Electron Transport & Electrode FTO Substrate FTO Substrate Cleaning (Sonication) Cleaning (Sonication) FTO Substrate->Cleaning (Sonication) Drying (N2 Stream) Drying (N2 Stream) Cleaning (Sonication)->Drying (N2 Stream) Spin-Coating Spin-Coating Drying (N2 Stream)->Spin-Coating TiS2 Nanoparticle Suspension TiS2 Nanoparticle Suspension TiS2 Nanoparticle Suspension->Spin-Coating Annealing (100°C) Annealing (100°C) Spin-Coating->Annealing (100°C) Spin-Coating (in Glovebox) Spin-Coating (in Glovebox) Annealing (100°C)->Spin-Coating (in Glovebox) Perovskite Precursor Solution Perovskite Precursor Solution Perovskite Precursor Solution->Spin-Coating (in Glovebox) Anti-Solvent Quenching Anti-Solvent Quenching Spin-Coating (in Glovebox)->Anti-Solvent Quenching Annealing (~100°C) Annealing (~100°C) Anti-Solvent Quenching->Annealing (~100°C) Spin-Coating (ETL) Spin-Coating (ETL) Annealing (~100°C)->Spin-Coating (ETL) PCBM Solution PCBM Solution PCBM Solution->Spin-Coating (ETL) BCP Solution BCP Solution Spin-Coating (ETL)->BCP Solution Spin-Coating (Buffer) Spin-Coating (Buffer) BCP Solution->Spin-Coating (Buffer) Thermal Evaporation (Ag Electrode) Thermal Evaporation (Ag Electrode) Spin-Coating (Buffer)->Thermal Evaporation (Ag Electrode) Completed Device Completed Device Thermal Evaporation (Ag Electrode)->Completed Device

Caption: Workflow for fabricating an inverted perovskite solar cell with a TiS2 HTL.

Energy Level Alignment in a TiS2-based Perovskite Solar Cell

G cluster_0 Energy Levels cluster_FTO FTO cluster_TiS2 TiS2 (HTL) cluster_Perovskite Perovskite cluster_PCBM PCBM (ETL) cluster_Ag Ag Vacuum Level (0 eV) Vacuum Level (0 eV) FTO_CB CB FTO_VB VB FTO_VB->FTO_CB TiS2_CB CB TiS2_VB VB TiS2_VB->TiS2_CB PVSK_CB CB PCBM_LUMO LUMO PVSK_CB->PCBM_LUMO Electron Transfer PVSK_VB VB PVSK_VB->TiS2_VB Hole Transfer PVSK_VB->PVSK_CB PCBM_HOMO HOMO PCBM_HOMO->PCBM_LUMO Ag_WF Work Function

Caption: Energy level diagram of a TiS2 HTL-based perovskite solar cell.

References

Application Notes and Protocols for the Fabrication of Titanium Disulfide (TiS₂) Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fabrication of field-effect transistors (FETs) utilizing titanium disulfide (TiS₂) as the semiconducting channel material. While TiS₂ has shown promise as a high-work-function contact material for other 2D semiconductors, its own semiconducting properties make it a candidate for channel applications. These protocols are compiled from established semiconductor fabrication techniques and adapted for the specific properties of TiS₂.

Data Presentation: Performance of Titanium Chalcogenide-Based FETs

Direct performance data for TiS₂-channel FETs is not widely available in the reviewed literature. However, data from transistors fabricated using a closely related layered material, titanium trisulfide (TiS₃), provides valuable benchmarks for expected performance. The following table summarizes the reported electrical characteristics of few-layered TiS₃ FETs, which exhibit n-type behavior.

ParameterBefore Al₂O₃ PassivationAfter Al₂O₃ Passivation
Field-Effect Mobility (μ_FE) 18–24 cm²/V·sUp to 43 cm²/V·s
On/Off Current Ratio (I_on/I_off) Up to 300Up to 7000
Subthreshold Swing (S) 19.1–44.3 V/dec3.4–4.8 V/dec

Data sourced from studies on few-layered TiS₃ field-effect transistors.

Experimental Protocols

The fabrication of a TiS₂ FET involves a multi-step process encompassing substrate preparation, TiS₂ channel definition, and device finalization. The following protocols outline the key experimental procedures.

Substrate Preparation

A clean and pristine substrate surface is critical for the successful fabrication of high-quality TiS₂ FETs.

Materials:

  • Silicon wafers with a 300 nm thermal oxide layer (SiO₂/Si)

  • Acetone (semiconductor grade)

  • Isopropanol (IPA, semiconductor grade)

  • Deionized (DI) water

  • Nitrogen (N₂) gas source

Protocol:

  • Place the SiO₂/Si substrate in a beaker.

  • Add acetone to completely immerse the substrate.

  • Sonicate for 10 minutes in an ultrasonic bath.

  • Decant the acetone and rinse thoroughly with DI water.

  • Add IPA to immerse the substrate.

  • Sonicate for another 10 minutes.

  • Decant the IPA and rinse thoroughly with DI water.

  • Dry the substrate using a stream of high-purity nitrogen gas.

  • For enhanced cleaning, perform an oxygen plasma treatment for 3-5 minutes to remove any residual organic contaminants.

TiS₂ Channel Material Preparation and Transfer

The TiS₂ channel can be prepared either by exfoliation from bulk crystals or by direct synthesis methods like Chemical Vapor Deposition (CVD). Exfoliation is a common laboratory-scale technique.

2.1. Mechanical Exfoliation of TiS₂

Materials:

  • Bulk TiS₂ crystals

  • Adhesive tape (e.g., Scotch tape)

  • Prepared SiO₂/Si substrate

Protocol:

  • Press a piece of adhesive tape firmly onto the surface of a bulk TiS₂ crystal.

  • Peel the tape off the crystal. Thin layers of TiS₂ will adhere to the tape.

  • Fold the tape onto itself and peel it apart repeatedly to progressively thin the TiS₂ flakes.

  • Gently press the tape with the exfoliated flakes onto the cleaned SiO₂/Si substrate.

  • Slowly peel the tape off the substrate, leaving behind TiS₂ flakes of varying thicknesses.

  • Identify suitable few-layer flakes using an optical microscope based on their contrast.

  • Further characterize the thickness of the selected flakes using Atomic Force Microscopy (AFM) and Raman spectroscopy.

Note on TiS₂ Stability: Exfoliated TiS₂ is susceptible to oxidation in ambient conditions. It is advisable to perform the subsequent fabrication steps promptly or handle the samples in an inert-atmosphere glovebox.

Device Patterning and Fabrication

This process defines the source, drain, and channel regions of the FET using photolithography and metal deposition.

3.1. Photolithography for Electrode Patterning

Materials:

  • Substrate with exfoliated TiS₂ flakes

  • Photoresist (e.g., S1813)

  • Developer (e.g., MF-319)

  • Photomask with desired electrode design

  • Spin coater

  • Hot plate

  • Mask aligner with UV light source

Protocol:

  • Place the substrate on the spin coater.

  • Dispense photoresist onto the center of the substrate.

  • Spin coat at 4000 rpm for 60 seconds to achieve a uniform layer.

  • Pre-bake the substrate on a hot plate at 115°C for 1 minute.

  • Place the substrate in the mask aligner and align the photomask over the selected TiS₂ flake.

  • Expose the photoresist to UV light for a predetermined duration.

  • Immerse the substrate in the developer solution for approximately 1 minute to remove the exposed photoresist.

  • Rinse with DI water and dry with nitrogen gas.

  • Inspect the patterned photoresist under a microscope to ensure proper development.

3.2. Metal Deposition for Source and Drain Contacts

Materials:

  • Patterned substrate

  • Electron-beam or thermal evaporator

  • Metal sources (e.g., Cr for adhesion layer, Au for contact)

Protocol:

  • Load the patterned substrate into the deposition chamber of the evaporator.

  • Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁶ Torr).

  • Deposit a thin adhesion layer of Cr (e.g., 5 nm).

  • Deposit the contact metal, Au (e.g., 50-100 nm).

  • Allow the substrate to cool before venting the chamber.

3.3. Lift-off

Materials:

  • Substrate with deposited metal

  • Acetone

Protocol:

  • Immerse the substrate in a beaker of acetone.

  • Sonicate gently to dissolve the remaining photoresist and "lift off" the unwanted metal, leaving only the desired electrode pattern.

  • Rinse with IPA and dry with nitrogen gas.

Device Characterization

The fabricated TiS₂ FET can now be electrically characterized.

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Protocol:

  • Mount the fabricated device on the stage of the probe station.

  • Establish electrical contact with the source, drain, and the silicon back gate using microprobes.

  • Measure the output characteristics (I_ds vs. V_ds) at various gate voltages (V_gs).

  • Measure the transfer characteristics (I_ds vs. V_gs) at a fixed drain-source voltage (V_ds).

  • From these measurements, extract key performance metrics such as field-effect mobility and the on/off current ratio.

Visualizations

Experimental Workflow for TiS₂ FET Fabrication

FET_Fabrication_Workflow sub_prep Substrate Preparation p1 sub_prep->p1 exfoliation Mechanical Exfoliation of TiS₂ p2 exfoliation->p2 transfer Transfer to Substrate p3 transfer->p3 spin_coat Photoresist Spin Coating p4 spin_coat->p4 exposure UV Exposure with Photomask p5 exposure->p5 develop Development p6 develop->p6 metal_dep Metal Deposition p7 metal_dep->p7 liftoff Lift-off charac Device Characterization liftoff->charac p1->exfoliation p2->transfer p3->spin_coat p4->exposure p5->develop p6->metal_dep p7->liftoff Fabrication_Stages material Material Preparation lithography Pattern Definition (Photolithography) material->lithography deposition Contact Formation (Metal Deposition) lithography->deposition finalization Device Isolation (Lift-off) deposition->finalization

Application Notes and Protocols: Titanium Disulfide (TiS2) for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS2), a transition metal dichalcogenide, has garnered interest for its potential applications in energy storage, including as a material for hydrogen storage. Its layered structure is theoretically capable of intercalating hydrogen atoms. However, experimental results on the hydrogen storage capacity of TiS2 have been varied, with some studies showing promise, particularly with nanostructured forms, while others report negligible hydrogen uptake. This document provides a summary of the current state of research, quantitative data from key studies, and detailed experimental protocols for the synthesis of TiS2 and the evaluation of its hydrogen storage properties.

Data Presentation: Hydrogen Storage Properties of TiS2

The hydrogen storage capacity of TiS2 appears to be highly dependent on its morphology. Below is a summary of the available quantitative data.

Material MorphologyHydrogen Storage Capacity (wt%)Pressure (MPa)Temperature (°C)Notes
TiS2 Nanotubes2.5425Open-ended tips are believed to facilitate hydrogen binding to sulfur.[1][2]
TiS2 Nanoplates/Powder< 0.10 ± 0.05up to 1.2-196Negligible hydrogen capacity was observed at room temperature under similar pressure.[3]
TiS2 Nanoplates/PowderNegligibleup to 8up to 300High-pressure and high-temperature experiments showed little to no hydrogen absorption.[3][4][5]

Experimental Protocols

I. Synthesis of Titanium Disulfide (TiS2)

Several methods have been employed for the synthesis of TiS2, each yielding materials with different morphologies.

A. Solid-Gas Reaction for TiS2 Nanoplates

This method involves the reaction of titanium powder with sulfur gas in a sealed environment.

Materials:

  • Titanium powder (e.g., Goodfellow, 99.5% purity)

  • Sulfur powder (e.g., Merck, 99.99% purity)

  • Quartz ampoules

Procedure:

  • Place approximately 1 g of titanium powder and 1.4 g of sulfur powder (S/Ti molar ratio = 2) into a quartz ampoule.

  • Evacuate and seal the ampoule under vacuum.

  • Heat the sealed ampoule in a furnace to 600 °C for 15 days.[5]

  • After the reaction period, allow the ampoule to cool down to room temperature.

  • Carefully break the ampoule to retrieve the TiS2 product.

B. Direct Reaction of Elements

This is a common method for producing polycrystalline TiS2.

Materials:

  • Titanium powder

  • Sulfur powder

Procedure:

  • Mix stoichiometric amounts of titanium and sulfur powders.

  • Heat the mixture in an inert atmosphere or under vacuum at approximately 500 °C.[1]

  • The reaction Ti + 2S → TiS2 will proceed to form titanium disulfide.

C. Synthesis from TiCl4 and H2S (for Nanotubes)

This route can be adapted to produce TiS2 nanotubes.

Materials:

  • Titanium tetrachloride (TiCl4)

  • Hydrogen sulfide (H2S) gas

Procedure:

  • The synthesis is typically carried out via a chemical vapor transport method.

  • TiCl4 is reacted with a flow of H2S gas at an elevated temperature.[1]

  • The reaction TiCl4 + 2H2S → TiS2 + 4HCl yields TiS2.

  • Specific conditions such as temperature, pressure, and flow rates need to be optimized to promote the formation of nanotubular structures.[1]

D. Sol-Gel Synthesis for Thin Films

This method is suitable for preparing amorphous TiS2 thin films.

Materials:

  • Titanium isopropoxide (Ti(OPri)4)

  • Appropriate solvent

Procedure:

  • Prepare a precursor solution using titanium isopropoxide in a suitable solvent.

  • Deposit the solution onto a substrate using a technique like spin coating.

  • The resulting amorphous film can be crystallized into hexagonal TiS2 by annealing at high temperatures.[1]

II. Characterization of TiS2

A. Structural and Morphological Analysis

  • X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized TiS2.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the TiS2 powder or nanostructures.[4][5]

  • Energy Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the material.[4][5]

  • Transmission Electron Microscopy (TEM): For detailed imaging of nanostructures like nanotubes to determine their diameter, length, and hollowness.[1][2]

B. Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the TiS2 material under an inert atmosphere (e.g., Argon). A typical procedure involves heating the sample at a constant rate (e.g., 5 to 15 °C/min) and monitoring the weight loss.[5]

III. Hydrogen Storage Measurements

A. Manometric Method using a Sieverts' Apparatus

This is a volumetric method to determine the amount of hydrogen absorbed by a material.

Apparatus:

  • A home-made or commercial Sieverts' apparatus, which consists of a calibrated gas reservoir, a sample holder, pressure transducers, and a temperature control system (furnace and/or cryostat).[3][5]

Procedure:

  • Sample Preparation: Place a known mass of the TiS2 sample (e.g., 10 mg) into the sample holder.[5]

  • Outgassing: Heat the sample under vacuum (e.g., at 150 °C for 3 hours) to remove any adsorbed gases and moisture.[3]

  • Hydrogen Introduction: Introduce a known amount of hydrogen gas into the calibrated reservoir and measure the initial pressure.

  • Absorption: Expand the hydrogen gas from the reservoir into the sample holder. The pressure will drop as hydrogen is absorbed by the sample.

  • Equilibrium: Allow the system to reach thermal and pressure equilibrium.

  • Calculation: The amount of hydrogen absorbed is calculated based on the pressure difference, the known volumes of the apparatus, and the equation of state for hydrogen.

  • Isotherms: Repeat steps 3-6 at various pressures to construct a pressure-composition-isotherm (PCI) curve. Measurements can be performed at different temperatures, from cryogenic (-196 °C) to elevated temperatures (e.g., 300 °C).[3][5]

B. Calorimetric Method using High-Pressure Differential Scanning Calorimetry (HP-DSC)

This technique is used to measure the heat flow associated with hydrogen absorption and desorption, providing information on the thermodynamics of the process.

Apparatus:

  • A high-pressure differential scanning calorimeter (e.g., SENSYS evo DSC from Setaram).[5]

Procedure:

  • Place a known mass of the TiS2 sample (e.g., 10 mg) into the HP-DSC crucible.[5]

  • Pressurize the sample chamber with hydrogen to the desired pressure (e.g., 20 bar).[5]

  • Perform thermal cycling by heating and cooling the sample at a controlled rate (e.g., 5 °C/min) over a specific temperature range (e.g., room temperature to 300 °C).[5]

  • The heat flow to or from the sample is measured relative to a reference. Exothermic peaks during cooling indicate absorption, while endothermic peaks during heating suggest desorption.

Visualizations

Experimental Workflow: TiS2 Synthesis and Characterization

G cluster_synthesis TiS2 Synthesis cluster_characterization Material Characterization s1 Precursors (Ti + S powders) s2 Sealing in Quartz Ampoule s1->s2 s3 Heating (600°C, 15 days) s2->s3 s4 Cooling & Retrieval s3->s4 c1 XRD (Crystal Structure) s4->c1 Synthesized TiS2 c2 SEM/EDX (Morphology & Composition) s4->c2 Synthesized TiS2 c3 TEM (Nanostructure Details) s4->c3 Synthesized TiS2 c4 TGA (Thermal Stability) s4->c4 Synthesized TiS2

Caption: Workflow for the synthesis and characterization of TiS2.

Experimental Workflow: Hydrogen Storage Measurement

G cluster_sieverts Sieverts' Apparatus Measurement cluster_hpdsc HP-DSC Measurement h1 Sample Loading & Outgassing h2 H2 Introduction to Reservoir h1->h2 h3 Gas Expansion to Sample h2->h3 h4 Equilibration & Pressure Measurement h3->h4 h5 Capacity Calculation h4->h5 d1 Sample Loading d2 Pressurize with H2 d1->d2 d3 Thermal Cycling (Heating/Cooling) d2->d3 d4 Heat Flow Measurement d3->d4 start TiS2 Sample start->h1 start->d1

Caption: Workflow for hydrogen storage property evaluation.

Application in Drug Development

While TiS2 is primarily researched for energy storage, professionals in drug development may find the methodologies for material synthesis and characterization relevant. The precise control over nanomaterial morphology and the rigorous techniques for gas-solid interaction analysis are transferable to the development and characterization of nanocarriers for drug delivery or catalysts for pharmaceutical synthesis.

Concluding Remarks

The potential of TiS2 as a hydrogen storage material remains a subject of ongoing research. The significant discrepancy in reported storage capacities, particularly between nanotubular and nanoplate forms, underscores the critical role of material morphology and surface characteristics. The protocols detailed herein provide a foundation for researchers to synthesize and evaluate TiS2 materials for hydrogen storage applications, contributing to a more comprehensive understanding of its capabilities. It is important to note that in some applications, TiS2 may also act as a catalyst, decomposing during hydrogenation when combined with other materials like Mg95Ce5 alloys.[6][7] Therefore, a thorough characterization of the material post-hydrogenation is crucial.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Titanium Disulfide (TiS2) from Titanium Tetrachloride (TiCl4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of titanium disulfide (TiS₂) from titanium tetrachloride (TiCl₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the titanium tetrachloride (TiCl₄) precursor?

A1: Commercial titanium tetrachloride is produced from the chlorination of titanium ores and often contains several volatile metal chlorides and oxychlorides as impurities. The most significant and challenging impurity is vanadium oxychloride (VOCl₃) due to its boiling point being very close to that of TiCl₄, making separation by simple distillation difficult. Other common metallic impurities include iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), silicon tetrachloride (SiCl₄), tin(IV) chloride (SnCl₄), antimony(III) chloride (SbCl₃), and arsenic(III) chloride (AsCl₃)[1][2][3]. Additionally, organic compounds can be persistent impurities, especially if the carbon source used in the chlorination of the ore is not pure[4].

Q2: How do impurities in the TiCl₄ precursor affect the final TiS₂ product?

A2: Impurities from the TiCl₄ precursor can be incorporated into the TiS₂ lattice or exist as separate phases, significantly impacting its properties. For instance, vanadium impurities can alter the electronic and electrochemical characteristics of the final material. While the direct impact on TiS₂ is not extensively documented in readily available literature, studies on titanium dioxide (TiO₂) show that vanadium can create defects and alter electronic properties, which can be analogous for TiS₂[2]. Metal chloride impurities can also lead to the formation of undesired metal sulfides or oxides within the TiS₂ matrix, affecting its purity and performance in applications such as batteries. Halide contamination, particularly from the chloride precursor, is a known issue in methods like Chemical Vapor Transport (CVT) and can reduce electronic mobility and introduce defects[5].

Q3: What are the primary sources of oxygen and chlorine contamination in TiS₂ synthesis?

A3: Oxygen and chlorine are two of the most common and detrimental impurities in TiS₂.

  • Oxygen Contamination: The primary source of oxygen contamination is the reaction of TiCl₄ or the resulting TiS₂ with residual moisture (H₂O) or air (O₂) in the reaction system. TiCl₄ is highly susceptible to hydrolysis, readily forming titanium oxides or oxychlorides. TiS₂ itself is also sensitive to air and moisture, especially at elevated temperatures, leading to the formation of titanium dioxide (TiO₂)[6].

  • Chlorine Contamination: Residual chlorine can be incorporated into the TiS₂ lattice from the TiCl₄ precursor. This is a particular concern in synthesis methods that do not have a distinct purification step for the final product. The presence of chlorine can act as a dopant and affect the material's electronic properties.

Troubleshooting Guides

Issue 1: Discolored TiS₂ Product (e.g., brownish or off-yellow instead of golden-yellow)
  • Possible Cause 1: Precursor Impurities. The color of the final TiS₂ can be a strong indicator of purity. Crude TiCl₄ often has a yellow to reddish-brown color due to dissolved impurities like iron and vanadium chlorides[3]. These impurities can be carried over to the final product, causing discoloration.

    • Troubleshooting Step: Purify the commercial TiCl₄ before use. Fractional distillation is a common method, though removing VOCl₃ requires specialized techniques such as the addition of reagents that form non-volatile vanadium compounds.

  • Possible Cause 2: Oxygen Contamination. The presence of titanium oxides (TiOₓ) as an impurity will alter the color of the TiS₂ product.

    • Troubleshooting Step: Ensure a completely inert atmosphere (e.g., high-purity argon or nitrogen) and use thoroughly dried glassware and reagents. A leak-tight reaction setup is crucial. Consider performing the synthesis in a glovebox if possible.

Issue 2: Poor Crystallinity or Amorphous Product
  • Possible Cause 1: Incorrect Reaction Temperature. The synthesis of crystalline TiS₂ requires a specific temperature range. Temperatures that are too low may not provide sufficient energy for crystal growth, resulting in an amorphous or poorly crystalline product.

    • Troubleshooting Step: Optimize the reaction temperature based on the specific synthesis method (e.g., Chemical Vapor Transport, direct reaction with H₂S). Consult literature for recommended temperature profiles for your chosen method.

  • Possible Cause 2: Rapid Reaction Rate. A very fast reaction rate can lead to the rapid precipitation of fine, poorly crystalline particles.

    • Troubleshooting Step: Control the precursor flow rates (TiCl₄ and sulfur source) to ensure a slower, more controlled reaction. In a CVT setup, adjusting the temperature gradient can control the growth rate.

Issue 3: Presence of Unwanted Side-Products (e.g., TiO₂, other metal sulfides)
  • Possible Cause 1: Reaction with Air/Moisture. As mentioned, TiCl₄ and TiS₂ are highly reactive towards oxygen and water.

    • Troubleshooting Step: Implement rigorous air- and moisture-free techniques. This includes degassing solvents, using high-purity inert gas, and ensuring all connections in the experimental setup are secure.

  • Possible Cause 2: Impure Sulfur Source. If using a solid sulfur source or H₂S gas, ensure its purity. Impurities in the sulfur source can lead to the formation of other sulfides.

    • Troubleshooting Step: Use high-purity sulfur or a gas purifier for the H₂S stream.

  • Possible Cause 3: Incomplete Reaction. An incorrect stoichiometric ratio of reactants or insufficient reaction time can lead to the presence of unreacted starting materials or intermediate phases.

    • Troubleshooting Step: Carefully control the stoichiometry of TiCl₄ and the sulfur source. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature.

Data Presentation

Table 1: Common Impurities in Commercial Titanium Tetrachloride (TiCl₄)

ImpurityTypical Concentration Range (ppm)Boiling Point (°C)Notes
Vanadium Oxychloride (VOCl₃)20 - 40127Very difficult to separate from TiCl₄ by distillation due to the close proximity of their boiling points.[2]
Iron(III) Chloride (FeCl₃)Varies316 (sublimes)Can be removed by distillation. Contributes to discoloration of TiCl₄.
Aluminum Chloride (AlCl₃)Varies180 (sublimes)Can be removed by distillation.
Silicon Tetrachloride (SiCl₄)Varies57.6More volatile than TiCl₄, can be separated by fractional distillation.
Tin(IV) Chloride (SnCl₄)Varies114.1Can be separated by distillation.

Note: The purity of commercial TiCl₄ can be approximately 99.91-99.93%, with impurities present at ppm levels[1].

Experimental Protocols

Key Experiment: Purification of TiS₂ via Chemical Vapor Transport (CVT)

This method can be used to purify TiS₂ synthesized from TiCl₄ and a sulfur source. The principle relies on the reversible reaction of TiS₂ with a transport agent (e.g., iodine) to form a volatile species that decomposes back into pure TiS₂ at a different temperature.

Methodology:

  • Sample Preparation: Place the impure TiS₂ powder in a quartz ampoule.

  • Addition of Transport Agent: Add a small amount of a transport agent, typically iodine (I₂), to the ampoule.

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it.

  • Temperature Gradient: Place the sealed ampoule in a two-zone tube furnace. Heat the end of the ampoule containing the impure TiS₂ (the "source") to a higher temperature (T₂) and the empty end (the "growth zone") to a slightly lower temperature (T₁). A typical temperature gradient for TiS₂ growth is T₂ = 800-900 °C and T₁ = 700-800 °C.

  • Transport and Crystal Growth: At T₂, the TiS₂ reacts with the iodine to form volatile titanium iodides and sulfur gas. These gaseous species diffuse to the cooler end of the ampoule (T₁), where the reverse reaction occurs, depositing purified TiS₂ crystals.

  • Recovery: After a sufficient period (days to weeks, depending on the desired crystal size), cool the furnace to room temperature and carefully open the ampoule to recover the purified TiS₂ crystals from the growth zone.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for TiS₂ Synthesis and Troubleshooting cluster_pre_synthesis Pre-Synthesis cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis cluster_troubleshooting Troubleshooting Precursor_Procurement Procure Commercial TiCl₄ Precursor_Analysis Analyze TiCl₄ for Impurities (e.g., ICP-OES, GC-MS) Precursor_Procurement->Precursor_Analysis Precursor_Purification Purify TiCl₄ (Fractional Distillation) Precursor_Analysis->Precursor_Purification Reaction React TiCl₄ with Sulfur Source (e.g., H₂S, S vapor) Precursor_Purification->Reaction Product_Characterization Characterize Crude TiS₂ (XRD, SEM, EDX) Reaction->Product_Characterization Product_Purification Purify TiS₂ (e.g., Chemical Vapor Transport) Product_Characterization->Product_Purification If Impure Discoloration Discolored Product? Product_Characterization->Discoloration Crystallinity Poor Crystallinity? Product_Characterization->Crystallinity Side_Products Side Products Present? Product_Characterization->Side_Products Final_Analysis Analyze Pure TiS₂ Product_Purification->Final_Analysis Discoloration->Precursor_Analysis Check Precursor Purity Discoloration->Reaction Check for Leaks Crystallinity->Reaction Optimize Temperature Side_Products->Reaction Verify Stoichiometry & Inertness Signaling_Pathway Figure 2. Logical Relationship of Impurities in TiS₂ Synthesis TiCl4_Precursor TiCl₄ Precursor Metal_Chlorides Metal Chlorides (VOCl₃, FeCl₃, etc.) TiCl4_Precursor->Metal_Chlorides Organics Organic Residues TiCl4_Precursor->Organics Halide_Impurity Residual Halide Impurity TiCl4_Precursor->Halide_Impurity Incomplete Reaction Metal_Impurity Metal Sulfide/Oxide Impurities Metal_Chlorides->Metal_Impurity Incorporation Sulfur_Source Sulfur Source (H₂S, S) Other_Sulfides Other Sulfides Sulfur_Source->Other_Sulfides Other_Sulfides->Metal_Impurity Co-precipitation Reaction_Environment Reaction Environment Oxygen Oxygen (O₂) Reaction_Environment->Oxygen Water Water (H₂O) Reaction_Environment->Water Oxide_Impurity Titanium Oxide (TiO₂) Impurity Oxygen->Oxide_Impurity Oxidation Water->Oxide_Impurity Hydrolysis Final_TiS2 Final TiS₂ Product Metal_Impurity->Final_TiS2 Affects Purity Oxide_Impurity->Final_TiS2 Affects Purity Halide_Impurity->Final_TiS2 Affects Electronic Properties

References

Technical Support Center: Optimizing Annealing Temperature for Crystalline TiS₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with crystalline titanium disulfide (TiS₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of optimizing the annealing temperature for TiS₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing TiS₂?

Annealing is a critical post-synthesis heat treatment step used to improve the crystallinity and control the phase purity of titanium disulfide. As-synthesized TiS₂ can often be amorphous or have a high defect density. Annealing provides the thermal energy necessary for atomic rearrangement, leading to the formation of a well-ordered crystalline structure, which is essential for optimizing its electronic and electrochemical properties.

Q2: What is a typical annealing temperature range for obtaining crystalline TiS₂?

The optimal annealing temperature for TiS₂ can vary depending on the synthesis method and the desired material properties. However, based on experimental evidence, a general temperature range of 400°C to 800°C is often employed.

Q3: What happens if the annealing temperature is too low?

Annealing at temperatures below the optimal range may result in incomplete crystallization, leaving the TiS₂ in a poorly crystalline or amorphous state. This can negatively impact its performance in applications such as batteries and electronics, where a well-defined crystal structure is crucial for efficient charge transport. For instance, films grown by atomic layer deposition (ALD) at lower temperatures are often weakly crystalline.

Q4: What are the consequences of an excessively high annealing temperature?

While higher temperatures generally promote crystallinity, excessively high temperatures can lead to undesirable effects such as decomposition of the TiS₂ material. Upon heating, TiS₂ can release sulfur, leading to the formation of titanium(III) derivatives like Ti₂S₃.[1] Oxidation to titanium dioxide (TiO₂) can also occur if the annealing is not performed in an inert or sulfur-rich atmosphere.[1]

Q5: What is the importance of the annealing atmosphere?

The annealing atmosphere is a critical parameter. To prevent oxidation and the loss of sulfur, it is highly recommended to perform the annealing process in an inert atmosphere (e.g., argon or nitrogen) or, preferably, in a sulfur-rich environment. Annealing under a flow of hydrogen sulfide (H₂S) gas can help maintain the stoichiometry of the TiS₂.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Crystallinity (Broad XRD Peaks) 1. Annealing temperature was too low. 2. Annealing duration was insufficient.1. Increase the annealing temperature in increments of 50-100°C. 2. Increase the annealing time. A duration of several hours is often necessary.
Presence of Impurity Phases (e.g., TiO₂, Ti₂S₃) 1. The annealing atmosphere was not inert, leading to oxidation. 2. The annealing temperature was too high, causing decomposition.1. Ensure a high-purity inert gas flow (e.g., Ar, N₂). Consider annealing in a sulfur-rich atmosphere or under H₂S flow. 2. Reduce the annealing temperature.
Inconsistent Results Between Batches 1. Variations in the heating and cooling rates. 2. Inhomogeneous temperature distribution within the furnace.1. Implement a controlled heating and cooling ramp in your furnace program. 2. Calibrate your furnace and place samples in the center of the heating zone.
Film Delamination or Cracking 1. Mismatch in the coefficient of thermal expansion between the TiS₂ film and the substrate. 2. Too rapid heating or cooling rates.1. Choose a substrate with a closer thermal expansion coefficient to TiS₂. 2. Use slower heating and cooling ramps to minimize thermal shock.

Experimental Data Summary

The following table summarizes the relationship between annealing temperature and the resulting properties of TiS₂, based on available experimental data.

Annealing Temperature (°C)Synthesis MethodAtmosphereKey Findings
300Atomic Layer Deposition (ALD) / Molecular Layer DepositionAr/H₂ (5%)Conversion of amorphous Ti-thiolate into textured TiS₂ ultrathin films.[2]
400Atomic Layer Deposition (ALD)SulfurPost-deposition annealing improves the crystallinity of TiS₃ films, which can be a precursor to TiS₂.[3]
500Metal film deposition followed by sulfurizationH₂S gasSynthesis of large-area, uniform 1T-TiS₂ thin films.[4]
600Thio 'sol-gel' processH₂SFormation of a mixture of crystalline TiS₂ and Ti₁.₂₅S₂.[2]
800Thio 'sol-gel' processH₂SFormation of pure, crystalline hexagonal TiS₂.[2]

Detailed Experimental Protocol: Annealing of TiS₂ Powder

This protocol provides a general guideline for the annealing of as-synthesized TiS₂ powder to improve its crystallinity.

Materials and Equipment:

  • As-synthesized TiS₂ powder

  • Tube furnace with programmable temperature controller

  • Quartz or alumina boat

  • Quartz tube

  • High-purity inert gas (Argon or Nitrogen) with gas flow controller

  • (Optional) Hydrogen sulfide (H₂S) gas source with appropriate safety measures

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Sample Preparation: Place a desired amount of the as-synthesized TiS₂ powder into a quartz or alumina boat.

  • Furnace Setup: Insert the boat containing the sample into the center of the quartz tube within the tube furnace.

  • Purging: Seal the quartz tube and purge the system with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove any residual oxygen and moisture.

  • Heating:

    • Set the temperature controller to the desired annealing temperature (e.g., 400°C, 600°C, or 800°C).

    • Program a heating ramp rate, typically between 5-10°C/minute, to reach the target temperature.

    • Maintain a constant flow of the inert gas (or H₂S mixture) during the heating and annealing process.

  • Annealing: Hold the sample at the desired annealing temperature for a specified duration, typically ranging from 2 to 12 hours, depending on the desired level of crystallinity.

  • Cooling:

    • After the annealing period, program a slow cooling ramp, typically 5°C/minute, to bring the furnace back to room temperature.

    • Continue to maintain the inert gas flow during the cooling process to prevent oxidation.

  • Sample Retrieval: Once the furnace has cooled to room temperature, the annealed TiS₂ powder can be safely removed. For optimal sample integrity, it is recommended to transfer the sample in an inert atmosphere (e.g., inside a glovebox).

  • Characterization: Characterize the annealed TiS₂ powder using techniques such as X-ray Diffraction (XRD) to assess crystallinity and phase purity, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology and crystallite size.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis TiS₂ Synthesis cluster_annealing Annealing Process cluster_characterization Characterization synthesis As-Synthesized TiS₂ (Amorphous/Poorly Crystalline) setup Furnace Setup & Purging synthesis->setup Sample Loading heating Controlled Heating (e.g., 5-10°C/min) setup->heating anneal Isothermal Annealing (e.g., 400-800°C, 2-12h) heating->anneal cooling Controlled Cooling (e.g., 5°C/min) anneal->cooling xrd XRD (Crystallinity, Phase) cooling->xrd Characterize sem_tem SEM/TEM (Morphology, Size) xrd->sem_tem electrical Electrical Measurements (Conductivity) sem_tem->electrical

References

Technical Support Center: Preventing TiS₂ Degradation in Rechargeable Batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and professionals in drug development with troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of Titanium Disulfide (TiS₂) in rechargeable batteries. The information is presented in a direct question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for TiS₂ electrodes in rechargeable batteries?

A1: The degradation of TiS₂ electrodes is a multifaceted issue influenced by the electrolyte system and cycling conditions. The primary mechanisms include:

  • Structural Degradation: During ion intercalation and deintercalation, the TiS₂ lattice undergoes repeated expansion and contraction. This mechanical stress can lead to structural deterioration, exfoliation of the layers, and the formation of sulfur vacancies, ultimately reducing the active material's integrity.[1]

  • Electrolyte Reactivity: TiS₂ is susceptible to chemical reactions with electrolyte components. In aqueous systems, it can react with water to form titanium dioxide (TiO₂) and hydrogen sulfide (H₂S).[1] In non-aqueous batteries, the formation and stability of the Solid Electrolyte Interphase (SEI) are critical. An unstable SEI can lead to continuous electrolyte decomposition and the formation of passivating species like Ti-O related compounds on the electrode surface, which impede ion transport and lead to capacity fade.

  • Phase Transitions: Upon insertion of ions like lithium, TiS₂ can undergo phase transitions. These changes in the crystal structure can impact the material's stability and the kinetics of ion diffusion.

  • Polysulfide Shuttling (in Li-S systems): When utilized in lithium-sulfur (Li-S) batteries, TiS₂ can effectively adsorb soluble polysulfide intermediates, mitigating the shuttle effect. However, the interaction with polysulfides is a complex process that can influence the overall stability and performance of the cathode.

Q2: Why is my TiS₂-based aqueous battery showing rapid capacity fade and low coulombic efficiency?

A2: In aqueous electrolytes, particularly dilute ones, TiS₂ electrodes are prone to side reactions with water. The evolution of hydrogen sulfide (H₂S) is a common indicator of this degradation.[1] These reactions lead to the irreversible loss of active material and contribute to low coulombic efficiency, often below 90%.[1] Additionally, the absence of a stable Solid Electrolyte Interphase (SEI) in many aqueous systems exacerbates these issues, leading to continuous degradation.[1]

Q3: Can the choice of electrolyte anion affect the stability of TiS₂ electrodes?

A3: Yes, the anion in the electrolyte can significantly influence the formation of the SEI and, consequently, the stability of the TiS₂ electrode. The decomposition of certain anions can contribute to the formation of a protective film on the electrode surface, suppressing undesirable side reactions like hydrogen evolution in aqueous systems.[2]

Troubleshooting Guide

Issue 1: Rapid Capacity Drop in Early Cycles

  • Possible Cause: Irreversible structural changes or significant electrolyte decomposition. In aqueous systems, this could be due to the reaction of TiS₂ with water. In non-aqueous systems, an unstable SEI formation can consume active lithium and electrolyte.

  • Troubleshooting Steps:

    • Electrolyte Optimization: For aqueous batteries, consider using "water-in-salt" electrolytes to reduce water activity. For non-aqueous systems, experiment with electrolyte additives known to promote stable SEI formation.

    • Material Morphology: Utilize nanostructured TiS₂ (e.g., nanosheets) to better accommodate strain during cycling and provide more stable interfaces.

    • Pre-cycling/Formation Cycles: Implement a few slow-rate formation cycles at the beginning of testing to help establish a more stable SEI layer.

Issue 2: Poor Rate Capability

  • Possible Cause: High interfacial resistance or slow ion diffusion kinetics. This can be exacerbated by the formation of a thick, resistive SEI layer or structural degradation that blocks ion pathways.

  • Troubleshooting Steps:

    • Electrode Formulation: Ensure good electronic conductivity within the electrode by optimizing the carbon additive and binder content in the slurry.

    • Electrolyte Conductivity: Use an electrolyte with high ionic conductivity.

    • Temperature Control: Operating at slightly elevated temperatures can improve kinetics, but be cautious as it can also accelerate degradation.

Issue 3: Low Open-Circuit Voltage (OCV) After Assembly

  • Possible Cause: Internal short circuit in the assembled cell. This could be due to burrs on the electrode edges piercing the separator or misalignment of the components.

  • Troubleshooting Steps:

    • Quality Control of Electrodes: Ensure electrodes are cut cleanly with no rough edges.

    • Careful Cell Assembly: Pay close attention to the alignment of the anode, separator, and cathode to prevent any direct contact.

    • Separator Integrity: Use a high-quality separator with appropriate thickness and mechanical strength.

Data Presentation

Table 1: Performance of TiS₂ in Aqueous Zinc-Ion Batteries

Electrode CompositionElectrolyteCurrent Density (mA g⁻¹)Initial Discharge Capacity (mAh g⁻¹)Cycle LifeCapacity Retention (%)
TiS₂2 M ZnSO₄100120500 cycles70
TiS₂ (001) facet2 M ZnSO₄100164.71000 cycles17
TiS₂ (011) facet2 M ZnSO₄100212.91000 cycles74

Table 2: Performance of TiS₂ in Aqueous Calcium-Ion Batteries

Electrode CompositionElectrolyteC-RateInitial Discharge Capacity (mAh g⁻¹)Observations
TiS₂1.0 M Ca(NO₃)₂0.1C-Hydrogen evolution, no charge/discharge
TiS₂8.0 M Ca(NO₃)₂0.1C~25Suppressed hydrogen evolution, stable cycling
TiS₂1.0 M CaCl₂0.1C-Hydrogen evolution, no charge/discharge
TiS₂8.0 M CaCl₂0.1C~20Suppressed hydrogen evolution, stable cycling

Table 3: Performance of TiS₂ in Aqueous Lithium-Ion Batteries

Cell ConfigurationElectrolyteCurrent Density (mA g⁻¹)Initial Reversible Capacity (mAh g⁻¹)Cycle LifeCoulombic Efficiency (%)
LiMn₂O₄TiS₂2 m LiTFSI in H₂O50~80

Experimental Protocols

1. TiS₂ Slurry Preparation and Electrode Coating

  • Objective: To prepare a homogeneous slurry of TiS₂ for coating onto a current collector.

  • Materials:

    • TiS₂ powder (active material)

    • Carbon black (conductive additive)

    • Polyvinylidene fluoride (PVDF) binder

    • N-methyl-2-pyrrolidone (NMP) solvent

  • Procedure:

    • Dry TiS₂ powder and carbon black under vacuum at 120°C for at least 12 hours.

    • Weigh the active material, conductive additive, and binder in a typical ratio of 8:1:1.

    • Dry mix the TiS₂ and carbon black powders thoroughly in a mortar and pestle or a planetary mixer until a homogeneous mixture is obtained.

    • Dissolve the PVDF binder in NMP to form a solution.

    • Gradually add the PVDF/NMP solution to the dry powder mixture while continuously stirring or mixing.

    • Continue mixing until a slurry with uniform consistency and appropriate viscosity for coating is achieved.

    • Use a doctor blade to coat the slurry onto a clean current collector (e.g., copper or aluminum foil).

    • Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

    • Punch out circular electrodes of the desired diameter.

2. Coin Cell Assembly (CR2032)

  • Objective: To assemble a coin cell for electrochemical testing of the TiS₂ electrode.

  • Components:

    • TiS₂ working electrode

    • Lithium metal counter/reference electrode

    • Separator (e.g., Celgard 2325)

    • Electrolyte

    • CR2032 coin cell components (case, gasket, spacer, spring)

  • Procedure (inside an argon-filled glovebox):

    • Place the TiS₂ electrode in the center of the coin cell case (cathode can).

    • Add a few drops of electrolyte onto the TiS₂ electrode surface to ensure it is wetted.

    • Place the separator on top of the TiS₂ electrode.

    • Add a few more drops of electrolyte onto the separator.

    • Place the lithium metal electrode on top of the separator.

    • Place a spacer disc and then the spring on top of the lithium metal.

    • Carefully place the gasket and the top cap (anode can) over the assembly.

    • Crimp the coin cell using a coin cell crimper to ensure a proper seal.

3. Operando X-ray Diffraction (XRD) Characterization

  • Objective: To monitor the crystallographic changes in the TiS₂ electrode during battery operation.

  • Experimental Setup:

    • A specially designed in-situ/operando XRD cell with an X-ray transparent window (e.g., beryllium or Kapton).

    • A potentiostat/galvanostat to cycle the battery.

    • A diffractometer with a suitable X-ray source.

  • Procedure:

    • Assemble the TiS₂ battery in the operando XRD cell.

    • Mount the cell on the diffractometer stage.

    • Connect the cell to the potentiostat.

    • Set up the desired electrochemical cycling protocol (e.g., constant current charge/discharge) on the potentiostat.

    • Configure the XRD data collection parameters (e.g., 2θ range, scan speed, time interval between scans).

    • Start the electrochemical cycling and the XRD data acquisition simultaneously.

    • Correlate the changes in the XRD patterns with the electrochemical data (voltage vs. time/capacity) to identify phase transitions and structural changes at different states of charge/discharge.

Mandatory Visualizations

TiS2_Degradation_Pathway cluster_cycling Electrochemical Cycling cluster_degradation Degradation Mechanisms cluster_outcome Performance Impact Ion Intercalation/Deintercalation Ion Intercalation/Deintercalation Structural Stress Structural Stress (Volume Change) Ion Intercalation/Deintercalation->Structural Stress Electrolyte Reaction Reaction with Electrolyte Ion Intercalation/Deintercalation->Electrolyte Reaction Lattice Distortion Lattice Distortion Structural Stress->Lattice Distortion Exfoliation Exfoliation Lattice Distortion->Exfoliation S-Vacancies S-Vacancy Formation Lattice Distortion->S-Vacancies Capacity Fade Capacity Fade Exfoliation->Capacity Fade S-Vacancies->Capacity Fade SEI Formation Unstable SEI Formation Electrolyte Reaction->SEI Formation TiO2/H2S Formation TiO2 / H2S Formation (Aqueous) Electrolyte Reaction->TiO2/H2S Formation Increased Impedance Increased Impedance SEI Formation->Increased Impedance TiO2/H2S Formation->Capacity Fade Poor Cycle Life Poor Cycle Life Capacity Fade->Poor Cycle Life Increased Impedance->Poor Cycle Life Experimental_Workflow cluster_prep Material & Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical & In-situ Testing Dry Powders Dry TiS₂ & Carbon Black Mix Powders Dry Mix Powders Dry Powders->Mix Powders Slurry Formation Form Homogeneous Slurry Mix Powders->Slurry Formation Prepare Binder Prepare PVDF/NMP Solution Prepare Binder->Slurry Formation Electrode Coating Coat Slurry on Foil Slurry Formation->Electrode Coating Drying & Punching Dry & Punch Electrodes Electrode Coating->Drying & Punching Stack Components Stack Electrode, Separator, Li Drying & Punching->Stack Components Add Electrolyte Add Electrolyte Stack Components->Add Electrolyte Crimping Crimp Coin Cell Add Electrolyte->Crimping Electrochemical Cycling Galvanostatic Cycling Crimping->Electrochemical Cycling Operando XRD/XAS Operando XRD/XAS Crimping->Operando XRD/XAS Data Analysis Analyze Performance & Degradation Electrochemical Cycling->Data Analysis Operando XRD/XAS->Data Analysis

References

Navigating the Challenges of Scaling Up Titanium Disulfide (TiS₂) Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of Titanium Disulfide (TiS₂) presents a promising avenue for various applications. However, scaling up this process from the lab to larger quantities introduces a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during TiS₂ synthesis experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the scaling up of TiS₂ synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: My final product is contaminated with titanium oxides (e.g., TiO₂).

  • Question: Why is my TiS₂ powder white or off-white instead of the expected golden-yellow color, and how can I prevent this?

  • Answer: The presence of white or off-white impurities, such as titanium dioxide (TiO₂), is a common issue stemming from the high reactivity of titanium with oxygen. This can occur due to trace amounts of oxygen or water in the reaction environment.[1]

    Troubleshooting Steps:

    • Inert Atmosphere: Ensure all stages of the synthesis are carried out under a strictly inert atmosphere (e.g., argon or nitrogen gas). The reaction vessel should be thoroughly purged before heating.

    • Precursor Purity: Use high-purity titanium and sulfur precursors. Some titanium precursors can be prone to oxidation.

    • Vacuum Sealing: For solid-state reactions, ensure the ampoule is sealed under a high vacuum to minimize residual oxygen.

    • Gas Purity: If using gas-phase methods like Chemical Vapor Deposition (CVD), utilize high-purity reactant gases and consider using an oxygen trap in the gas line.

Issue 2: The yield of TiS₂ is consistently low.

  • Question: I am not getting the expected amount of TiS₂. What factors could be contributing to a low yield?

  • Answer: Low yields can result from incomplete reactions, loss of material during processing, or competing side reactions.

    Troubleshooting Steps:

    • Reaction Time and Temperature: The reaction may not have gone to completion. For solid-state synthesis, consider increasing the reaction time or temperature within the optimal range for TiS₂ formation.[2]

    • Precursor Stoichiometry: An incorrect ratio of titanium to sulfur can limit the reaction. Ensure precise weighing and stoichiometric amounts of the precursors. An excess of sulfur is often used to drive the reaction to completion, as it can be removed later by heating under vacuum.

    • Mixing: In solid-state reactions, ensure the titanium and sulfur powders are intimately mixed to maximize the contact area for the reaction.

Issue 3: My product is unstable and degrades over time.

  • Question: My synthesized TiS₂ powder changes color and properties when exposed to air. How can I handle and store it correctly?

  • Answer: TiS₂ is known to be unstable in the presence of air and moisture, leading to oxidation and the formation of titanium oxides and hydrogen sulfide.[1]

    Best Practices for Handling and Storage:

    • Inert Environment: Handle the synthesized TiS₂ powder exclusively in an inert atmosphere, such as inside a glovebox.

    • Vacuum Sealing: For long-term storage, seal the TiS₂ powder in an airtight container under vacuum or in an inert gas.

    • Solvent Storage: For some applications, dispersing the TiS₂ nanosheets in a suitable solvent like cyclohexyl-pyrrolidone (CHP) has been shown to suppress oxidation.[3]

Issue 4: I am getting the wrong phase of titanium sulfide (e.g., TiS₃ instead of TiS₂).

  • Question: My characterization results indicate the presence of TiS₃. How can I control the synthesis to obtain pure TiS₂?

  • Answer: The formation of different titanium sulfide phases is highly dependent on the reaction conditions, particularly the temperature and the sulfur-to-titanium ratio.[4]

    Troubleshooting Steps:

    • Temperature Control: TiS₃ tends to form at lower temperatures. Increasing the reaction temperature can favor the formation of TiS₂. For instance, in some CVD processes, TiS₃ can be formed at lower temperatures, while TiS₂ is the dominant phase at higher temperatures.

    • Precursor Ratio: A higher sulfur concentration or partial pressure can lead to the formation of sulfur-rich phases like TiS₃. Carefully controlling the stoichiometry of the reactants is crucial.

Issue 5: I have poor control over the morphology (e.g., nanosheets, nanotubes) of the synthesized TiS₂.

  • Question: How can I control the final form of my TiS₂ product during synthesis?

  • Answer: The morphology of the TiS₂ product is influenced by the synthesis method and specific experimental parameters.

    Troubleshooting Steps:

    • Synthesis Method: The choice of synthesis method is a primary determinant of morphology. For example, CVD is often used to grow thin films and nanosheets, while hydrothermal methods can yield nanoparticles.[2][5][6]

    • Growth Substrate: In CVD, the choice and preparation of the substrate can influence the growth and orientation of TiS₂ nanosheets.

    • Temperature and Precursor Flow Rates (CVD): In a CVD process, adjusting the substrate temperature and the flow rates of the titanium and sulfur precursors can control the thickness and lateral size of the resulting nanosheets.

    • Reaction Time (Hydrothermal): In hydrothermal synthesis, the reaction time can affect the size and crystallinity of the resulting nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from various TiS₂ synthesis methods to aid in experimental design and comparison.

Table 1: Synthesis Parameters for Different TiS₂ Production Methods

Synthesis MethodPrecursorsTemperature (°C)Key Observations
Solid-State Reaction Titanium powder, Sulfur powder700A common method for producing bulk TiS₂ powder. Requires vacuum sealing.
Chemical Vapor Deposition (CVD) TiCl₄, H₂S400-600Can produce thin films and nanosheets. Temperature control is critical for phase purity.
Atomic Layer Deposition (ALD) TiCl₄, H₂S100-200Allows for precise thickness control at low temperatures. TiS₃ can form at lower temperatures with H₂S plasma.[4]
Hydrothermal Synthesis Titanium tetra isopropoxide, Thiourea~180Yields nanostructured TiS₂.[2]

Table 2: Influence of Temperature on TiS₂ Phase in ALD Synthesis

Deposition Temperature (°C)Sulfur SourceResulting Phase
100H₂S plasmaTiS₃
150-200H₂S plasmaTiS₂
100H₂S gasTiS₂

Data sourced from Low-Temperature Phase-Controlled Synthesis of Titanium Di- and Tri-sulfide by Atomic Layer Deposition.[4]

Experimental Protocols

Below are generalized methodologies for common TiS₂ synthesis techniques. Researchers should consult specific literature for detailed parameters relevant to their experimental setup.

Solid-State Synthesis of Bulk TiS₂ Powder

This method involves the direct reaction of elemental titanium and sulfur in a sealed ampoule.

Methodology:

  • High-purity titanium and sulfur powders are weighed in a stoichiometric ratio (1:2). A slight excess of sulfur may be used.

  • The powders are thoroughly mixed in an inert atmosphere (e.g., inside a glovebox).

  • The mixture is loaded into a quartz ampoule.

  • The ampoule is evacuated to a high vacuum and sealed.

  • The sealed ampoule is placed in a tube furnace and heated to the reaction temperature (e.g., 700 °C) for an extended period (e.g., 24 hours).

  • The furnace is then slowly cooled to room temperature.

  • The resulting TiS₂ powder is collected in an inert atmosphere.

Chemical Vapor Deposition (CVD) of TiS₂ Nanosheets

CVD is a versatile technique for growing thin films and nanosheets of TiS₂ on a substrate.

Methodology:

  • A suitable substrate (e.g., silicon with a silicon dioxide layer) is placed in a tube furnace.

  • The furnace is purged with an inert gas (e.g., argon) to remove air and moisture.

  • The furnace is heated to the desired deposition temperature (e.g., 400-600 °C).

  • A titanium precursor (e.g., titanium tetrachloride, TiCl₄) and a sulfur precursor (e.g., hydrogen sulfide, H₂S) are introduced into the furnace with a carrier gas.

  • The precursors react at the heated substrate surface to form a TiS₂ film.

  • After the desired deposition time, the precursor flow is stopped, and the furnace is cooled to room temperature under an inert gas flow.

Hydrothermal Synthesis of TiS₂ Nanoparticles

This method utilizes a solvent under high temperature and pressure to produce nanostructured TiS₂.

Methodology:

  • A titanium precursor (e.g., titanium tetra isopropoxide) and a sulfur source (e.g., thiourea) are dissolved in a suitable solvent.[2]

  • The solution is placed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to the reaction temperature (e.g., 180 °C) for a specific duration.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried under vacuum.

Visualizing Synthesis Workflows

The following diagrams illustrate the general workflows for the described TiS₂ synthesis methods.

Solid_State_Synthesis cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_collection Collection (Inert Atmosphere) weigh Weigh Ti & S Powders mix Mix Powders weigh->mix load Load into Ampoule mix->load seal Evacuate & Seal load->seal heat Heat in Furnace seal->heat cool Cool Down heat->cool collect Collect TiS2 Powder cool->collect

Caption: Workflow for Solid-State Synthesis of TiS₂.

CVD_Synthesis cluster_setup System Setup cluster_growth Growth cluster_completion Completion place_substrate Place Substrate in Furnace purge Purge with Inert Gas place_substrate->purge heat Heat to Deposition Temp. purge->heat introduce_precursors Introduce Ti & S Precursors heat->introduce_precursors deposit Deposit TiS2 Film introduce_precursors->deposit stop_flow Stop Precursor Flow deposit->stop_flow cool Cool Down Under Inert Gas stop_flow->cool

Caption: Workflow for CVD Synthesis of TiS₂.

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection dissolve Dissolve Precursors in Solvent load Load into Autoclave dissolve->load seal_heat Seal & Heat Autoclave load->seal_heat cool Cool to Room Temp. seal_heat->cool collect Collect Precipitate cool->collect wash Wash with Water & Ethanol collect->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for Hydrothermal Synthesis of TiS₂.

References

Technical Support Center: Enhancing the Electrical Conductivity of TiS₂ Films

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Titanium Disulfide (TiS₂) films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the electrical conductivity of TiS₂ films.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the electrical conductivity of TiS₂ films?

A1: The electrical conductivity of TiS₂ films can be enhanced through several methods, primarily categorized as:

  • Intercalation: Introducing guest species (atoms, ions, or molecules) into the van der Waals gaps between the TiS₂ layers. This process can increase charge carrier concentration and modify the electronic band structure. Common intercalants include alkali metals (e.g., lithium), other metals (e.g., cobalt, copper, bismuth), and organic molecules (e.g., hexylamine).

  • Controlling Stoichiometry: The electrical properties of TiS₂ are highly sensitive to its stoichiometry. Creating non-stoichiometric films, often with an excess of titanium (Ti-rich), can lead to "self-doping" where interstitial titanium atoms act as electron donors, increasing conductivity.[1][2]

  • Annealing: Post-deposition heat treatment can improve the crystallinity and reduce defects in the film, which often leads to improved electrical conductivity. The annealing temperature and atmosphere are critical parameters.

  • Doping: Intentionally introducing impurity atoms into the TiS₂ lattice during or after synthesis to alter its electronic properties.

Q2: Why is pristine TiS₂ often described as both a semiconductor and a semimetal?

A2: Stoichiometric TiS₂ is theoretically a semiconductor with a small indirect band gap.[2] However, in practice, it often exhibits semimetallic behavior with high intrinsic electrical conductivity. This is largely attributed to the presence of intrinsic defects, particularly titanium interstitials, which act as self-dopants and increase the charge carrier concentration.[2]

Q3: How does intercalation increase the electrical conductivity of TiS₂?

A3: Intercalation enhances conductivity primarily through a charge transfer mechanism. When an electropositive species is intercalated, it donates electrons to the TiS₂ host lattice. This increases the concentration of free charge carriers (electrons) in the conduction band of TiS₂, thereby increasing its electrical conductivity.[3] The process also causes an expansion of the interlayer spacing.[3]

Troubleshooting Guides

Intercalation Troubleshooting

Problem: Incomplete or non-uniform intercalation.

  • Possible Cause 1: Inadequate driving force.

    • Solution: For electrochemical intercalation, ensure the applied voltage is sufficient to overcome the energy barrier for ion insertion. For chemical intercalation (e.g., using n-butyllithium), the reaction time and temperature may need to be optimized.

  • Possible Cause 2: Poor electrolyte/solvent penetration.

    • Solution: Ensure the entire surface of the TiS₂ film is in contact with the electrolyte or intercalant solution. Gentle agitation or sonication (for robust films) can sometimes aid in wetting the surface. The choice of solvent can also be critical; ensure it can effectively solvate the intercalating ions and penetrate the TiS₂ layers.

  • Possible Cause 3: Surface contamination or oxidation of the TiS₂ film.

    • Solution: Ensure the TiS₂ film is clean and free of oxides before intercalation. A brief pre-treatment with a suitable cleaning agent or a mild reducing agent might be necessary. Perform the intercalation in an inert atmosphere (e.g., a glovebox) to prevent re-oxidation.

Problem: Degradation of the TiS₂ film during intercalation.

  • Possible Cause 1: Excessive lattice expansion.

    • Solution: High concentrations of intercalants can cause significant stress and strain, leading to delamination or cracking of the film. Start with lower intercalant concentrations or shorter reaction times to control the extent of intercalation.

  • Possible Cause 2: Chemical reaction with the intercalant or solvent.

    • Solution: Ensure the chosen intercalant and solvent are chemically compatible with TiS₂. Some reactive intercalants or solvents can degrade the film. Review the literature for compatible systems.

Annealing Troubleshooting

Problem: No significant improvement in conductivity after annealing.

  • Possible Cause 1: Annealing temperature is too low.

    • Solution: The temperature may not be sufficient to induce the desired changes in crystallinity or defect density. Incrementally increase the annealing temperature, monitoring the film's properties at each step.

  • Possible Cause 2: Annealing time is too short.

    • Solution: The desired crystallographic or electronic changes may be kinetically limited. Increase the annealing duration.

Problem: Decreased conductivity or film degradation after annealing.

  • Possible Cause 1: Oxidation of the TiS₂ film.

    • Solution: Annealing in an oxygen-containing atmosphere can lead to the formation of titanium oxides, which are typically less conductive. Perform annealing under a high vacuum or in an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2: Sulfur loss at high temperatures.

    • Solution: At elevated temperatures, sulfur can desorb from the TiS₂ lattice, creating sulfur vacancies. While this can sometimes increase conductivity, excessive loss can degrade the material. Annealing in a sulfur-rich atmosphere (e.g., in the presence of sulfur powder or H₂S gas) can help mitigate this.

  • Possible Cause 3: Film roughening or agglomeration.

    • Solution: High temperatures can lead to increased surface roughness and grain growth, which can negatively impact conductivity. Optimize the annealing temperature and time to balance crystallinity improvement with morphological stability.

Quantitative Data on Conductivity Enhancement

Treatment MethodInitial Electrical Conductivity (S/cm)Final Electrical Conductivity (S/cm)Reference
Pristine TiS₂ Varies with synthesis, often 10² - 10³-[3]
Lithium Intercalation Increases with Li content-[3]
Hexylamine Intercalation -~740 (for printed films)
Self-doping (Ti-rich) Can be intrinsically high-[1][2]

Note: The electrical conductivity of TiS₂ films can vary significantly depending on the synthesis method, film thickness, and measurement conditions.

Experimental Protocols & Workflows

General Workflow for Improving TiS₂ Film Conductivity

cluster_synthesis TiS₂ Film Synthesis cluster_treatment Conductivity Enhancement cluster_characterization Characterization synthesis Synthesize TiS₂ Film (e.g., CVD, Sputtering, Sol-Gel) intercalation Intercalation (Electrochemical or Chemical) synthesis->intercalation Treatment annealing Annealing (Vacuum or Inert Atmosphere) synthesis->annealing Treatment stoichiometry Control Stoichiometry (During Synthesis) synthesis->stoichiometry Treatment characterization Measure Electrical Conductivity (e.g., Four-Point Probe) intercalation->characterization Analysis annealing->characterization Analysis stoichiometry->characterization Analysis structural Structural Analysis (XRD, Raman) characterization->structural compositional Compositional Analysis (XPS, EDX) characterization->compositional

Caption: A general workflow for enhancing and characterizing the electrical conductivity of TiS₂ films.

Signaling Pathway for Intercalation-Induced Conductivity Enhancement

intercalant Intercalant Species (e.g., Li⁺, Cu²⁺, Organic Cations) charge_transfer Charge Transfer (Electron Donation to TiS₂) intercalant->charge_transfer tis2 TiS₂ Host Lattice tis2->charge_transfer carrier_increase Increased Carrier Concentration (More electrons in conduction band) charge_transfer->carrier_increase conductivity_enhancement Enhanced Electrical Conductivity carrier_increase->conductivity_enhancement

Caption: The mechanism of conductivity enhancement in TiS₂ through intercalation.

References

troubleshooting low yield in TiS2 exfoliation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the exfoliation of Titanium Disulfide (TiS2).

Troubleshooting Guide

This guide addresses common issues leading to low yields of exfoliated TiS2 nanosheets.

Question: My final yield of exfoliated TiS2 is extremely low. What are the primary causes?

Answer:

Low yield in TiS2 exfoliation is a common issue, often attributable to several key factors:

  • Oxidation of Nanosheets: TiS2 is highly susceptible to oxidation, especially in the presence of water.[1][2][3] Exfoliated nanosheets have a large surface area, which accelerates this degradation process, converting the desired TiS2 into titanium oxide (TiO2).[1] This is often the most significant contributor to low yields of usable material.

  • Incomplete Exfoliation: The van der Waals forces holding the TiS2 layers together may not be sufficiently overcome, resulting in a large portion of the bulk material remaining unexfoliated. This can be due to insufficient sonication energy or incomplete chemical intercalation.

  • Nanosheet Re-aggregation: Exfoliated nanosheets have a tendency to re-stack and aggregate, particularly in unsuitable solvents. This reduces the number of individual, few-layer flakes in the final dispersion.

  • Suboptimal Centrifugation: The centrifugation steps used to separate the exfoliated nanosheets from the bulk material are critical. Inappropriate speeds or times can lead to the premature pelleting of well-exfoliated, thin nanosheets or, conversely, the retention of thick, poorly exfoliated flakes in the supernatant.

Question: I observe a color change in my dispersion from black/dark brown to a lighter or even whitish suspension over time. What is happening?

Answer:

This color change is a strong indicator of nanosheet oxidation.[1] Freshly exfoliated TiS2 dispersions are typically dark. As oxidation progresses, TiS2 is converted to TiO2, which is a white material, thus lightening the color of the suspension. This process can be rapid, occurring within hours in aqueous solutions.[2][3]

Question: How can I prevent the oxidation of my TiS2 nanosheets?

Answer:

Preventing oxidation is crucial for achieving a high yield of stable TiS2 nanosheets. The choice of solvent is the most critical factor.

  • Solvent Exchange: If using an aqueous exfoliation method (e.g., after lithium intercalation), it is vital to perform a solvent exchange to a more suitable organic solvent immediately after exfoliation.[4] Solvents such as N-methyl-2-pyrrolidone (NMP) or cyclohexyl-pyrrolidone (CHP) have been shown to effectively stabilize TiS2 nanosheets and prevent oxidation for extended periods.[2]

  • Use of Deoxygenated Water: If water must be used, it should be deoxygenated by bubbling with an inert gas like Argon prior to use to minimize dissolved oxygen.[4]

  • Storage Conditions: Store dispersions in a cool, dark environment, preferably under an inert atmosphere, to slow down degradation.

Question: My sonication process does not seem to be effective. How can I optimize it?

Answer:

Sonication parameters significantly impact exfoliation efficiency. The goal is to introduce enough energy to exfoliate the layers without causing excessive damage to the nanosheet structure.

  • Sonication Time: There is an optimal sonication time that maximizes yield. Initially, longer sonication times lead to a higher concentration of exfoliated material. However, prolonged sonication can lead to the breakdown of nanosheets and re-aggregation, causing the yield to plateau or even decrease. For other 2D materials like MoS2, optimal times are often in the range of 1-16 hours, depending on the setup.[5]

  • Sonication Power: Higher power can increase the rate of exfoliation, but excessive power can lead to significant nanosheet damage and heating of the dispersion, which can accelerate oxidation. It's often more effective to use a moderate power setting for a longer duration.

  • Pulsed Sonication: Using a pulsed mode (e.g., 50% on, 50% off) can help to control the temperature of the dispersion and provide more efficient exfoliation than continuous sonication.

  • Cooling: Always use a cooling bath (e.g., an ice-water bath) during sonication to dissipate heat.

Question: What are the best practices for centrifugation to isolate monolayer or few-layer TiS2?

Answer:

A cascade or differential centrifugation process is typically used to separate nanosheets by thickness and lateral size.

  • Low-Speed Centrifugation: Start with a low-speed centrifugation step (e.g., 500-1500 rpm) to pellet the unexfoliated bulk material and very thick nanosheets. The supernatant, containing the thinner flakes, is collected.

  • High-Speed Centrifugation: The supernatant from the first step is then subjected to a higher-speed centrifugation (e.g., 3,000-10,000 rpm or higher) to pellet the desired few-layer nanosheets. The exact speeds and times will depend on your specific solvent, rotor, and desired nanosheet thickness.

  • Iterative Process: This process can be repeated at increasing speeds to fractionate the nanosheets by size.

It's important to start with established protocols and then optimize the centrifugation parameters for your specific setup by characterizing the pellet and supernatant at each stage using techniques like Atomic Force Microscopy (AFM) or Raman Spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for TiS2 exfoliation?

A1: Yields can vary significantly based on the method and parameters used. For liquid-phase exfoliation of other 2D materials, yields can range from less than 1% to over 30% with optimized, recycling-based sonication strategies.[5] For TiS2, achieving a stable, high-concentration ink (e.g., >1 mg/mL) of oxidation-resistant nanosheets is a key benchmark of a successful exfoliation.[1]

Q2: Can I use UV-Vis spectroscopy to determine the concentration and thickness of my exfoliated TiS2?

A2: Unlike many other transition metal dichalcogenides (TMDs), TiS2 is a semimetal and does not exhibit distinct excitonic peaks in its UV-Vis absorption spectrum that correlate with the number of layers.[4][6] Therefore, UV-Vis is not a reliable method for determining the thickness or quantifying the yield of monolayer/few-layer TiS2.[4] It can, however, be used to monitor the stability of the dispersion and detect the onset of oxidation, which is indicated by a blue shift in the absorption peaks.[1]

Q3: What are the best characterization techniques to confirm successful exfoliation and assess the quality of TiS2 nanosheets?

A3: A combination of techniques is recommended:

  • Atomic Force Microscopy (AFM): Provides direct measurement of the thickness of the exfoliated flakes, allowing for the determination of the number of layers.

  • Raman Spectroscopy: The position and intensity of Raman modes in TiS2 are dependent on the number of layers. This can be a relatively quick and non-destructive way to estimate flake thickness.[1][4]

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging to assess the crystal quality and morphology of the nanosheets.[4]

Q4: Is lithium intercalation necessary for exfoliating TiS2?

A4: While not strictly necessary, lithium intercalation is a common and effective method to pre-weaken the interlayer forces in TiS2, which significantly aids the subsequent exfoliation process (often with just gentle sonication or even just hydration in water).[4] Direct sonication in a suitable solvent is another option, but may require more energy and result in smaller flake sizes.

Q5: My starting TiS2 powder is old. Could this be affecting my exfoliation yield?

A5: Yes, the quality of the starting bulk material is important. While bulk TiS2 is more stable than its exfoliated counterpart, it can still oxidize over time, especially if not stored properly. Starting with a high-purity, crystalline TiS2 powder is essential for achieving good exfoliation results.

Quantitative Data Tables

Table 1: Influence of Sonication Parameters on Exfoliation Yield (General Trends for 2D Materials)

ParameterLow SettingMedium SettingHigh SettingEffect on Yield
Sonication Time 1 hour4-8 hours> 12 hoursYield generally increases with time, but can plateau or decrease after an optimum point due to nanosheet damage and re-aggregation.[5]
Sonication Power 100 W300 W> 500 WHigher power can increase exfoliation rate, but excessive power leads to smaller flakes and potential for material degradation.[7]
Initial Concentration 1 mg/mL10-20 mg/mL50 mg/mLHigher initial concentrations can improve exfoliation efficiency up to a point, beyond which damping effects can reduce the effectiveness of sonication.

Table 2: Centrifugation Parameters for Nanosheet Separation

Centrifugation Speed (rpm)Typical Duration (min)Resulting PelletResulting Supernatant
500 - 1,50030 - 60Bulk, unexfoliated material; very thick nanosheetsThinner, exfoliated nanosheets
3,000 - 7,00030 - 60Few-layer to multi-layer nanosheetsVery thin, small nanosheets; potential monolayers
> 10,00030 - 60Thinner few-layer and monolayer nanosheetsSmallest nanosheets, potentially some quantum dots

Note: Optimal speeds and times are highly dependent on the specific centrifuge, rotor, solvent viscosity, and desired nanosheet characteristics.

Experimental Protocols & Visualizations

Protocol: Lithium-Intercalation-Assisted Exfoliation of TiS2

This protocol is a common method for achieving high-yield exfoliation of TiS2.

  • Mixing: In an inert atmosphere (e.g., a glovebox), mix TiS2 powder with an intercalating agent such as n-butyllithium or LiBH4 in a suitable solvent (e.g., hexane for butyllithium). A typical molar ratio of Li:TiS2 is 1:1 or higher.

  • Intercalation: Stir the mixture at room temperature or slightly elevated temperatures for an extended period (e.g., 24-72 hours) to allow for complete lithium intercalation into the TiS2 layers.

  • Washing: Carefully quench the reaction and wash the intercalated TiS2 powder multiple times with the solvent (e.g., hexane) to remove any excess lithium agent. This is typically done by centrifugation, decanting the supernatant, and re-dispersing the pellet.

  • Exfoliation: Add the washed, intercalated powder to deoxygenated water or a suitable organic solvent like NMP. The intercalation expands the layers, and the addition of the solvent, often with gentle sonication, causes the layers to separate into a dispersion of nanosheets.

  • Separation: Use differential centrifugation (as described in Table 2) to separate the exfoliated nanosheets from any remaining bulk material.

  • Solvent Exchange (if exfoliated in water): If exfoliation was performed in water, immediately centrifuge the dispersion at high speed to pellet the nanosheets, discard the water, and redisperse in a stabilizing solvent like NMP or CHP to prevent oxidation.[4]

G cluster_prep Preparation & Intercalation cluster_exfol Exfoliation & Separation cluster_stabilize Stabilization (if needed) TiS2 TiS2 Powder Mix Mix in Inert Atmosphere TiS2->Mix Li Lithium Source (e.g., n-BuLi) Li->Mix Stir Stir (e.g., 48h) Mix->Stir LiTiS2 Intercalated Li-TiS2 Stir->LiTiS2 Wash Wash (e.g., with Hexane) LiTiS2->Wash Exfoliate Exfoliate in Solvent (e.g., Water/NMP) + Gentle Sonication Wash->Exfoliate Dispersion Crude Dispersion Exfoliate->Dispersion Cent_Low Low-Speed Centrifugation (e.g., 1500 rpm) Dispersion->Cent_Low Supernatant1 Supernatant (Thin Flakes) Cent_Low->Supernatant1 Collect Pellet1 Pellet (Bulk Material) -> Discard Cent_Low->Pellet1 Cent_High High-Speed Centrifugation (e.g., 5000 rpm) Final_Pellet Final Pellet (Few-Layer TiS2) Cent_High->Final_Pellet Collect Final_Supernatant Supernatant (Monolayers/Smallest Flakes) Cent_High->Final_Supernatant Collect Supernatant1->Cent_High SolvEx Solvent Exchange to NMP/CHP Final_Pellet->SolvEx If exfoliated in water StableInk Stable TiS2 Ink SolvEx->StableInk

Caption: Workflow for Lithium-Assisted TiS2 Exfoliation.

Troubleshooting Logic Flow

This diagram illustrates a logical approach to diagnosing the cause of low exfoliation yield.

G Start Start: Low TiS2 Yield CheckColor Is the dispersion color light/whitish? Start->CheckColor CheckAFM Characterize with AFM/TEM CheckColor->CheckAFM No Oxidation High Probability of Oxidation CheckColor->Oxidation Yes PoorExfol Diagnosis: Incomplete Exfoliation / Poor Separation CheckAFM->PoorExfol Observation: Mostly bulk material / thick flakes CheckParams Review Sonication & Centrifugation Parameters Solution_Exfol Solution: Increase sonication time/power, optimize centrifugation speeds. CheckParams->Solution_Exfol Solution_Oxidation Solution: Use stabilizing solvent (NMP/CHP), deoxygenate water, perform solvent exchange. Oxidation->Solution_Oxidation PoorExfol->CheckParams

Caption: Troubleshooting Flowchart for Low TiS2 Yield.

References

Technical Support Center: Reducing Defects in CVD-Grown TiS₂ Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chemical Vapor Deposition (CVD) growth of Titanium Disulfide (TiS₂) monolayers. Our goal is to help you minimize defects and improve the quality of your 2D materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in CVD-grown TiS₂ monolayers?

A1: The most prevalent intrinsic defects are titanium interstitials (Tiᵢ) and sulfur vacancies (Vₛ). Non-stoichiometry, resulting in titanium-rich Ti₁₊ₓS₂, is also a significant issue that can alter the material's electronic properties. Additionally, surface oxidation can occur, which affects the work function of the TiS₂ monolayer.

Q2: How do these defects affect the properties of TiS₂ monolayers?

A2: Defects can significantly impact the electronic and material properties of TiS₂. For instance, titanium interstitials can induce local transitions from semiconducting to metallic behavior. Sulfur vacancies can also alter the electronic band structure. Surface oxidation can change the work function, which is a critical parameter in electronic device applications.

Q3: What are the key CVD growth parameters that influence defect formation?

A3: The formation of defects is highly sensitive to the CVD growth conditions. The most critical parameters include:

  • Growth Temperature: Affects precursor decomposition, surface diffusion of adatoms, and the final crystallinity of the monolayer.

  • Precursor Ratio (Ti:S): An improper ratio can lead to non-stoichiometry, such as an excess of titanium, resulting in titanium interstitials.

  • Precursor Purity and Delivery: Impurities in the precursor materials or inconsistent precursor flow can introduce unwanted defects.

  • Carrier Gas Flow Rate: Influences the concentration and distribution of precursors in the reaction zone.

  • Substrate Choice and Preparation: The quality of the substrate surface is crucial for epitaxial growth and can influence the formation of structural defects.

Q4: Can post-growth annealing reduce defects in TiS₂ monolayers?

A4: Yes, post-growth annealing can be an effective method for improving the crystalline quality of TiS₂ monolayers and reducing certain types of defects. Annealing in a vacuum or an inert atmosphere can help to remove adsorbed impurities and can promote the rearrangement of atoms to heal point defects. However, the annealing temperature and duration must be carefully controlled to avoid introducing new defects or damaging the monolayer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your CVD growth experiments in a question-and-answer format.

Problem 1: Low crystalline quality or amorphous growth.

  • Question: My grown TiS₂ film appears to be of low crystalline quality or even amorphous. What are the likely causes and how can I fix this?

  • Answer:

    • Check Growth Temperature: The growth temperature may be too low for proper crystallization. Gradually increase the temperature of the substrate in your CVD furnace.

    • Verify Precursor Flow: Ensure a stable and sufficient flow of both titanium and sulfur precursors. Inconsistent precursor delivery can lead to incomplete reactions.

    • Inspect Substrate: The substrate surface may be contaminated or not suitable for epitaxial growth. Ensure your substrate is thoroughly cleaned and consider using a substrate with a compatible crystal lattice, such as c-plane sapphire.

    • Carrier Gas Flow: An excessively high carrier gas flow rate can reduce the residence time of precursors on the substrate, leading to poor crystal growth. Try reducing the flow rate.

Problem 2: High density of point defects (sulfur vacancies or titanium interstitials).

  • Question: Characterization of my TiS₂ monolayers reveals a high concentration of sulfur vacancies and/or titanium interstitials. How can I reduce these point defects?

  • Answer:

    • Adjust Precursor Ratio: A high density of sulfur vacancies suggests a sulfur-deficient growth environment. Increase the flow rate of the sulfur precursor (e.g., H₂S) or the amount of sulfur powder. Conversely, an excess of titanium interstitials points to a titanium-rich environment. In this case, you may need to reduce the concentration of the titanium precursor.

    • Optimize Growth Temperature: Higher growth temperatures can sometimes help to reduce the concentration of certain point defects by providing more energy for atoms to find their optimal lattice sites. However, excessively high temperatures can also create more vacancies. A systematic variation of the growth temperature is recommended.

    • Post-Growth Annealing: Annealing the grown TiS₂ monolayers in a sulfur-rich atmosphere can help to fill sulfur vacancies.

Problem 3: Formation of multi-layered or 3D TiS₂ islands instead of a continuous monolayer.

  • Question: Instead of a uniform monolayer, I am getting multi-layered TiS₂ flakes or 3D island growth. What should I do?

  • Answer:

    • Reduce Precursor Concentration: High precursor concentrations can favor vertical growth over lateral growth. Try reducing the flow rate of your titanium precursor.

    • Shorten Growth Time: A longer growth duration can lead to the formation of additional layers on top of the initial monolayer. Experiment with shorter growth times.

    • Increase Growth Temperature: Higher temperatures can sometimes promote the lateral growth of 2D flakes over 3D island formation.

    • Check for Contamination: Contaminants on the substrate can act as nucleation sites for multi-layered growth. Ensure your substrate is impeccably clean.

Problem 4: Evidence of surface oxidation on the TiS₂ monolayer.

  • Question: My TiS₂ monolayers show signs of oxidation. How can I prevent this?

  • Answer:

    • Ensure an Inert Environment: TiS₂ is susceptible to oxidation. Ensure that your CVD system is free of leaks and that you are using high-purity inert carrier gases (e.g., Argon or Nitrogen).

    • Cool Down in Inert Atmosphere: After the growth process, it is crucial to cool down the sample to room temperature in an inert atmosphere before exposing it to air.

    • Minimize Air Exposure: Handle the grown samples in a glovebox or other inert environment to minimize exposure to oxygen and moisture.

Data Presentation

The following table summarizes the expected qualitative effects of key CVD parameters on the quality of TiS₂ monolayers. Quantitative data for TiS₂ is sparse in the literature; therefore, these trends are based on general knowledge of TMD growth.

CVD Parameter Change Expected Effect on Defect Density Rationale
Growth Temperature IncreaseDecrease (up to an optimum), then IncreaseHigher temperature provides more energy for adatoms to find their correct lattice sites, reducing defects. Excessively high temperatures can lead to the formation of vacancies.
Ti Precursor Flow Rate IncreaseIncrease in Ti interstitialsA higher concentration of the titanium precursor can lead to a titanium-rich stoichiometry.
S Precursor Flow Rate IncreaseDecrease in S vacanciesA higher concentration of the sulfur precursor helps to ensure a stoichiometric reaction and fill potential sulfur vacancies.
Carrier Gas Flow Rate IncreaseIncreaseA high flow rate can reduce the residence time of precursors on the substrate, leading to incomplete reactions and a higher defect density.
System Pressure DecreaseIncrease in S vacanciesLower pressure can lead to a higher desorption rate of sulfur from the growth surface, resulting in sulfur-deficient films.

Experimental Protocols

CVD Growth of TiS₂ Monolayers (Representative Protocol)

This protocol is a representative example based on common practices for TMD growth. The specific parameters may need to be optimized for your particular CVD system.

a. Precursors and Substrate:

  • Titanium Precursor: Titanium (IV) chloride (TiCl₄)

  • Sulfur Precursor: Hydrogen sulfide (H₂S) gas (diluted in Ar)

  • Substrate: c-plane sapphire or SiO₂/Si

  • Carrier Gas: High-purity Argon (Ar)

b. Experimental Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

  • System Setup: Place the substrate in the center of a two-zone CVD furnace.

  • Purging: Purge the CVD system with Ar for at least 30 minutes to remove any residual oxygen and moisture.

  • Heating: Heat the substrate to the desired growth temperature (e.g., 600-800°C) under a constant flow of Ar.

  • Growth:

    • Introduce the H₂S gas flow into the reaction chamber.

    • Introduce the TiCl₄ vapor into the reaction chamber using a bubbler with Ar as the carrier gas.

    • Maintain the growth conditions for a specific duration (e.g., 10-20 minutes).

  • Cooling: After the growth period, stop the flow of the precursors and cool down the system to room temperature under a continuous Ar flow.

Post-Growth Annealing Protocol
  • Setup: Place the substrate with the as-grown TiS₂ monolayers in a quartz tube furnace.

  • Purging: Purge the furnace with high-purity Ar for 30 minutes.

  • Heating: Heat the furnace to the desired annealing temperature (e.g., 200-400°C) under a constant Ar flow.

  • Annealing: Maintain the temperature for the desired duration (e.g., 1-2 hours).

  • Cooling: Cool the furnace down to room temperature naturally under the Ar flow.

Visualizations

CVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth Substrate_Prep Substrate Cleaning System_Purge System Purging with Ar Substrate_Prep->System_Purge Heating Heat to Growth Temperature System_Purge->Heating Precursor_Intro Introduce TiCl4 and H2S Heating->Precursor_Intro Growth Maintain Growth Conditions Precursor_Intro->Growth Cooling Cool Down in Ar Growth->Cooling Characterization Characterization (Raman, STM) Cooling->Characterization

Caption: Workflow for the CVD growth of TiS₂ monolayers.

Defect_Causes cluster_params CVD Growth Parameters cluster_defects Common Defects Temp Growth Temperature S_vacancy Sulfur Vacancies Temp->S_vacancy Ratio Precursor Ratio (Ti:S) Ti_interstitial Titanium Interstitials Ratio->Ti_interstitial Ratio->S_vacancy Non_stoichiometry Non-stoichiometry (Ti1+xS2) Ratio->Non_stoichiometry Purity Precursor Purity Oxidation Surface Oxidation Purity->Oxidation Flow Carrier Gas Flow Rate Flow->S_vacancy

Caption: Relationship between CVD parameters and common defects in TiS₂.

Troubleshooting_Tree cluster_issues Observed Issues cluster_solutions Potential Solutions Start Problem with TiS2 Growth Low_Quality Low Crystalline Quality Start->Low_Quality Point_Defects High Point Defects Start->Point_Defects Multilayer Multilayer Growth Start->Multilayer Increase_Temp Increase Growth Temperature Low_Quality->Increase_Temp Check_Substrate Clean/Change Substrate Low_Quality->Check_Substrate Adjust_Ratio Adjust Precursor Ratio Point_Defects->Adjust_Ratio Multilayer->Adjust_Ratio Reduce_Time Reduce Growth Time Multilayer->Reduce_Time

Caption: A simplified troubleshooting decision tree for TiS₂ CVD growth.

Technical Support Center: Synthesis and Stabilization of Titanium Disulfide (TiS₂)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) regarding the stabilization of titanium disulfide (TiS₂) against oxidation during synthesis and subsequent handling.

Frequently Asked Questions (FAQs)

Q1: Why is my TiS₂ sample changing color and showing poor performance?

A1: Titanium disulfide (TiS₂) is highly susceptible to oxidation when exposed to air and moisture.[1] The golden-yellow TiS₂ powder will react with oxygen, especially upon heating, to form titanium dioxide (TiO₂) and sulfur.[1] It is also sensitive to water, reacting to form TiO₂ and hydrogen sulfide (H₂S).[1] This degradation to TiO₂, an insulator, significantly impairs the desired electronic properties of TiS₂.

Q2: What are the primary signs of TiS₂ oxidation?

A2: The most common indicators of oxidation include a color change from the characteristic golden-yellow of pure TiS₂ to a lighter or whitish color indicative of TiO₂. Spectroscopic methods are definitive:

  • Raman Spectroscopy: Oxidized samples will show the emergence of peaks corresponding to TiO₂ (anatase or rutile phases) and a decrease in the intensity of the characteristic TiS₂ Raman modes (E_g at ~230 cm⁻¹ and A₁_g at ~330 cm⁻¹).[2][3]

  • X-ray Photoelectron Spectroscopy (XPS): Analysis will reveal Ti-O bonds in addition to the expected Ti-S bonds.

  • Energy Dispersive X-ray Spectroscopy (EDX): A decrease in the sulfur-to-titanium (S/Ti) atomic ratio below the stoichiometric 2.0 is a clear sign of sulfur being replaced by oxygen.[3]

Q3: How can I prevent oxidation during the synthesis of TiS₂?

A3: The key is to maintain an inert environment. Synthesis methods should be performed under a vacuum or in an inert gas atmosphere (e.g., Argon or Nitrogen).

  • Chemical Vapor Deposition (CVD): This method, often using titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S) as precursors, inherently provides a controlled, low-oxygen environment.[1][2]

  • Solid-State Reaction: The direct reaction of titanium and sulfur elements must be carried out in a sealed, evacuated quartz ampoule at elevated temperatures (around 500 °C).[1][4]

  • Thio Sol-Gel Synthesis: This process involves reacting a titanium precursor with H₂S and requires subsequent annealing under an H₂S atmosphere to ensure the formation of crystalline TiS₂ without oxidation.[5][6]

Q4: My application requires exfoliating TiS₂ into nanosheets in a liquid. How can I prevent oxidation in this state?

A4: Exfoliated TiS₂ has a vastly increased surface area, making it extremely prone to rapid oxidation, especially in aqueous solutions.

  • Avoid Water: Exfoliation in aqueous surfactant solutions can lead to almost complete oxidation within hours.[7][8]

  • Use a Stabilizing Solvent: Liquid-phase exfoliation in the solvent cyclohexyl-pyrrolidone (CHP) has been shown to almost completely suppress oxidation. A residual coating of CHP on the nanosheets provides stability even when they are formed into dry films and stored under ambient conditions for weeks.[7][9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during TiS₂ synthesis and handling.

Problem Potential Cause(s) Recommended Solution(s)
Final product is off-white or pale yellow, not golden-yellow. Oxygen leak in the synthesis reactor or glovebox.Check all seals and connections in your setup. Purge the system thoroughly with inert gas before heating. Use an oxygen sensor to monitor the atmosphere.
Use of impure or improperly stored precursors.Use high-purity titanium and sulfur. Store precursors in an inert atmosphere.
Raman/XPS analysis confirms TiO₂ contamination. Post-synthesis exposure to ambient air while the sample is still hot or reactive.Allow the sample to cool completely to room temperature under an inert atmosphere or vacuum before handling or transferring to a glovebox.
Oxidation during liquid-phase exfoliation.Avoid using water or aqueous solutions for exfoliation. Switch to a stabilizing solvent like cyclohexyl-pyrrolidone (CHP).[7][8][9]
Poor electrochemical performance (e.g., in batteries). The active material has been oxidized to insulating TiO₂.Handle and assemble electrodes and other devices inside an argon-filled glovebox. Use a stabilizing exfoliation method if preparing nanosheets.[7]
Inconsistent results between synthesis batches. Variations in oxygen or moisture levels during synthesis or handling.Standardize your procedures for maintaining an inert atmosphere. Ensure consistent precursor quality and handling protocols. The kinetics of sulfurization are in competition with oxidation.[10]

Quantitative Data on Nanosheet Stability

The choice of solvent during liquid-phase exfoliation is critical for preventing oxidation. The data below summarizes the stability of TiS₂ nanosheets in different environments.

SolventStorage ConditionsTimeStability (% Intact TiS₂)S/Ti Ratio (Approx.)Reference
Cyclohexyl-pyrrolidone (CHP)4 °C, open atmosphere90 days~95%~2.2[7][8]
Water + SurfactantAmbient2 daysHighly degraded<2.0[3][7]

Note: The S/Ti ratio in the starting material was noted to be ~2.2, indicating a slight sulfur surplus from the commercial powder.[3]

Experimental Protocols

Protocol 1: Stabilization of TiS₂ Nanosheets via Solvent Exfoliation

This protocol describes the liquid-phase exfoliation of TiS₂ powder in cyclohexyl-pyrrolidone (CHP) to produce a stable, oxidation-resistant nanosheet dispersion.

Materials:

  • TiS₂ powder (high purity)

  • Cyclohexyl-pyrrolidone (CHP), anhydrous

  • Argon-filled glovebox

  • Bath sonicator

  • Centrifuge

Methodology:

  • Inside an argon-filled glovebox, prepare a dispersion of TiS₂ powder in CHP at an initial concentration (e.g., 1-10 mg/mL).

  • Seal the container tightly before removing it from the glovebox.

  • Place the container in a bath sonicator and sonicate for 1-4 hours. Monitor the bath temperature to prevent excessive heating.

  • After sonication, transfer the dispersion into centrifuge tubes.

  • Centrifuge the dispersion at a low speed (e.g., 1,000-5,000 rpm) for 30-90 minutes to pelletize any unexfoliated material.

  • Carefully decant the supernatant, which contains the exfoliated TiS₂ nanosheets. This dispersion is now relatively stable against oxidation.

  • For applications requiring a dry film, the CHP-stabilized dispersion can be vacuum-filtered. The resulting film retains a high degree of stability against oxidation for at least 30 days under ambient conditions due to a residual CHP coating.[7][9]

Protocol 2: Thio Sol-Gel Synthesis of TiS₂

This protocol outlines a low-temperature route to TiS₂ followed by thermal annealing.

Materials:

  • Titanium(IV) thiolate precursor (e.g., [Ti(SBuᵗ)₄])

  • Hydrogen sulfide (H₂S) gas (handle with extreme caution in a fume hood)

  • Tube furnace

  • Schlenk line apparatus

Methodology:

  • Dissolve the titanium(IV) thiolate precursor in an appropriate anhydrous solvent under an inert atmosphere.

  • Bubble H₂S gas through the solution at room temperature. A precipitate will form as the precursor undergoes thiolysis, displacing organic groups.[5]

  • Once precipitation is complete, isolate the powder via filtration under inert conditions. This powder is an amorphous precursor.

  • Place the precursor powder in a quartz boat inside a tube furnace.

  • Heat the furnace to 800 °C under a continuous flow of H₂S gas.[5] This annealing step crystallizes the precursor into TiS₂.

  • After the desired annealing time, cool the furnace to room temperature while maintaining the H₂S or inert gas flow.

  • Transfer the final crystalline TiS₂ powder to an inert atmosphere glovebox for storage.

Visualizations

Experimental Workflow for Stable TiS₂ Nanosheets

cluster_synthesis TiS₂ Synthesis (Inert Atmosphere) cluster_stabilization Stabilization / Exfoliation cluster_application Handling & Application s1 Solid-State Reaction (Ti + S in sealed ampoule) p1 Add TiS₂ Powder to Cyclohexyl-pyrrolidone (CHP) s1->p1 Synthesized TiS₂ Powder s2 Chemical Vapor Deposition (e.g., TiCl₄ + H₂S) s2->p1 Synthesized TiS₂ Powder s3 Thio Sol-Gel (Precursor + H₂S) s3->p1 Synthesized TiS₂ Powder p2 Bath Sonication p1->p2 p3 Centrifugation to Remove Bulk Material p2->p3 p4 Collect Supernatant: Stable TiS₂ Nanosheet Dispersion p3->p4 a1 Store in sealed vial or glovebox p4->a1 a2 Fabricate Devices (e.g., Electrodes) p4->a2

Caption: Workflow for synthesizing TiS₂ and preparing stable nanosheets.

Troubleshooting Oxidation Issues

start Evidence of Oxidation? (e.g., color change, bad data) cause1 Was sample handled in ambient air? start->cause1 Yes ok No Oxidation Detected. Proceed with experiment. start->ok No cause2 Was an aqueous solvent used for exfoliation? cause1->cause2 No sol1 Solution: Handle all samples in an inert atmosphere (e.g., Ar glovebox). cause1->sol1 Yes cause3 Was the synthesis reactor properly sealed and purged? cause2->cause3 No sol2 Solution: Use a non-aqueous, stabilizing solvent like cyclohexyl-pyrrolidone (CHP). cause2->sol2 Yes sol3 Solution: Check for leaks. Ensure a positive pressure of inert gas during synthesis. cause3->sol3 No/Unsure

Caption: Decision tree for troubleshooting TiS₂ oxidation.

Mechanism of TiS₂ Oxidation

cluster_before Pristine TiS₂ Layer cluster_after Oxidized Layer (TiO₂) S1 S Ti1 Ti S1->Ti1 S2 S Ti1->S2 S3 S Ti2 Ti Ti1->Ti2 vdW gap O2 O₂ (from Air/Water) S_out 2S or SO₂ (Released) S2->S_out Displaced S3->Ti2 S4 S Ti2->S4 S4->S_out O2_node O O2->O2_node Oxygen replaces Sulfur O1 O Ti3 Ti O1->Ti3 Ti3->O2_node

Caption: Oxidation of TiS₂ to form TiO₂.

References

Technical Support Center: Enhancing the Rate Capability of TiS₂ Cathodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the rate capability of Titanium Disulfide (TiS₂) cathodes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of TiS₂ cathodes.

Problem ID Issue Potential Causes Suggested Solutions
TC-01 Rapid capacity fading during cycling1. Structural Degradation: Repeated intercalation/deintercalation of ions can cause mechanical stress and degradation of the TiS₂ crystal structure.[1] 2. Electrolyte Decomposition: The electrolyte can react with the cathode surface, forming a resistive Solid Electrolyte Interphase (SEI) that impedes ion transport.[2] 3. Transition Metal Dissolution: Dissolution of titanium into the electrolyte can lead to a loss of active material.[1]1. Nanostructuring: Reduce particle size to the nanoscale (e.g., through ball milling) to better accommodate strain and shorten ion diffusion pathways.[3] 2. Surface Coatings: Apply a stable coating material (e.g., Al₂O₃) to the TiS₂ particles to minimize direct contact with the electrolyte and suppress side reactions. 3. Electrolyte Additives: Introduce electrolyte additives that can form a more stable and conductive SEI layer.
TC-02 Low initial specific capacity1. Poor Ionic/Electronic Conductivity: Inadequate contact between TiS₂ particles, conductive additives, and the current collector can lead to high internal resistance. 2. Inactive Material: A portion of the TiS₂ material may not be electrochemically accessible due to poor dispersion in the electrode slurry. 3. High Interfacial Resistance: In solid-state batteries, a large resistance at the interface between the solid electrolyte and the TiS₂ cathode can hinder ion transfer.[4][5]1. Optimize Slurry Composition: Adjust the weight ratio of active material, conductive additive (e.g., carbon black), and binder (e.g., PVDF) to ensure good electronic pathways. A typical starting ratio is 80:10:10 (TiS₂:Carbon:PVDF). 2. Improve Slurry Mixing: Utilize high-shear mixing or ultrasonication to achieve a homogeneous dispersion of all components. 3. Interfacial Engineering (Solid-State): Introduce a thin, conductive interlayer (e.g., LiNbO₃) between the solid electrolyte and the cathode to reduce interfacial resistance.[6]
TC-03 Poor rate capability (significant capacity drop at high C-rates)1. Slow Ion Diffusion: The kinetics of ion diffusion within the bulk TiS₂ material may be too slow to keep up with high charge/discharge rates.[4] 2. High Charge Transfer Resistance: A large activation energy barrier for the charge transfer reaction at the electrode-electrolyte interface can limit the current.1. Create 2D Nanostructures: Synthesize ultrathin TiS₂ nanosheets to drastically reduce the ion diffusion length.[4][7] 2. Doping: Introduce dopants into the TiS₂ lattice to enhance its intrinsic electronic conductivity. 3. Hybrid Cathodes: Combine TiS₂ with other high-capacity materials, such as sulfur, to create hybrid cathodes with improved overall performance.[8]
TC-04 Inconsistent or non-reproducible electrochemical data1. Inhomogeneous Electrode Coating: Uneven thickness or density of the cathode coating on the current collector can lead to variations in performance. 2. Contamination: Moisture or oxygen contamination during slurry preparation or cell assembly can lead to parasitic reactions. 3. Cell Assembly Issues: Inconsistent pressure on the cell stack or poor electrical contacts can affect the results.1. Controlled Coating Technique: Use a doctor blade or other automated coating methods to ensure a uniform electrode thickness. 2. Work in a Dry Environment: Perform all slurry preparation and cell assembly inside a glovebox with low moisture and oxygen levels. 3. Standardize Cell Assembly: Use a torque wrench for coin cells or a pressure sensor for pouch cells to apply consistent pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of capacity degradation in TiS₂ cathodes?

A1: The primary cause of capacity degradation in TiS₂ cathodes is a combination of factors including mechanical stress from ion intercalation/deintercalation leading to structural degradation, and chemical degradation from reactions with the electrolyte.[1] These processes can result in the loss of active material and an increase in internal resistance.

Q2: How does reducing the particle size of TiS₂ improve its rate capability?

A2: Reducing the particle size to the nanoscale, for instance by creating nanosheets, significantly enhances rate capability in two main ways.[3][4] Firstly, it shortens the diffusion path for lithium ions, allowing for faster charging and discharging. Secondly, it increases the surface area of the electrode, which provides more sites for electrochemical reactions to occur.

Q3: What are the benefits of creating a TiS₂-sulfur hybrid cathode?

A3: In lithium-sulfur batteries, TiS₂ can act as a chemical anchor for polysulfides, which are soluble intermediates that can shuttle between the cathode and anode, leading to capacity loss. By incorporating TiS₂ into a sulfur cathode, the polysulfide shuttle effect is mitigated, leading to improved cycling stability and higher sulfur utilization.[8]

Q4: What is a typical starting composition for a TiS₂ cathode slurry?

A4: A common starting point for a TiS₂ cathode slurry for lab-scale coin cell testing is a weight ratio of 80% TiS₂ (active material), 10% conductive additive (e.g., Super P carbon black), and 10% binder (e.g., PVDF) dissolved in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).

Q5: How can I minimize the interfacial resistance in a solid-state battery with a TiS₂ cathode?

A5: High interfacial resistance is a common challenge in solid-state batteries.[5] To mitigate this, you can introduce a thin buffer layer of a compatible material with good ionic conductivity, such as LiNbO₃ or Li₃PO₄, at the interface between the TiS₂ cathode and the solid electrolyte.[6] Applying a controlled pressure during cell assembly also helps to ensure good physical contact.

Quantitative Data Summary

The following tables summarize key performance metrics for TiS₂ cathodes with different modifications aimed at enhancing rate capability.

Table 1: Performance of Nanostructured TiS₂ Cathodes

Material C-Rate Specific Capacity (mAh g⁻¹) Cycle Life Reference
Bulk TiS₂0.1C~180< 100 cycles with significant fade[3]
Ball-milled TiS₂1C~150> 50 cycles with < 10% fade[3]
TiS₂ Nanosheets0.2 A g⁻¹386200 cycles[7]

Table 2: Performance of Hybrid TiS₂-Sulfur Cathodes

Cathode Composition Sulfur Loading (mg cm⁻²) Areal Capacity (mAh cm⁻²) Cycle Stability
S/C Composite~1.5~1.2Rapid decay
TiS₂/S Hybrid> 4.0> 3.0Stable for over 100 cycles

Experimental Protocols

TiS₂ Cathode Slurry Preparation (for Coin Cells)

Objective: To prepare a homogeneous slurry for coating onto a current collector.

Materials and Equipment:

  • TiS₂ powder (active material)

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Planetary ball mill or mortar and pestle

  • Magnetic stirrer and hotplate

  • Beaker or vial

  • Aluminum foil (current collector)

  • Doctor blade

Procedure:

  • Dry Mixing: Weigh the TiS₂ powder and Super P carbon black in a typical 8:1 weight ratio. Mix the powders thoroughly using a planetary ball mill for 30 minutes or by grinding in a mortar and pestle for 15-20 minutes to ensure a uniform mixture.

  • Binder Solution Preparation: In a separate beaker, dissolve PVDF in NMP to create a 5-10 wt% solution. For an 80:10:10 (active material:conductive additive:binder) final composition, if you start with 0.8 g of TiS₂ and 0.1 g of carbon, you will need 0.1 g of PVDF. To make a 5 wt% solution, dissolve 0.1 g of PVDF in 1.9 g of NMP. Gently heat the mixture to around 60-80°C on a hotplate while stirring until the PVDF is completely dissolved.

  • Slurry Formation: Slowly add the dry-mixed TiS₂ and carbon powder to the PVDF-NMP solution while continuously stirring.

  • Homogenization: Continue stirring the slurry for at least 12 hours at room temperature to ensure complete homogenization. The final slurry should have a uniform, viscous consistency without any visible agglomerates.

  • Coating: Secure a piece of aluminum foil on a flat surface. Use a doctor blade to cast the slurry onto the aluminum foil with a typical wet thickness of 100-200 µm.

  • Drying: Transfer the coated foil to a vacuum oven and dry at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Once dried, use a precision disc cutter to punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).

Cyclic Voltammetry (CV) Analysis of TiS₂ Cathodes

Objective: To investigate the electrochemical redox reactions and assess the reversibility of the TiS₂ cathode.

Equipment:

  • Potentiostat/Galvanostat

  • Assembled coin cell (CR2032) with a TiS₂ working electrode, lithium metal counter and reference electrode, and a suitable electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).

Procedure:

  • Cell Rest: Allow the assembled coin cell to rest for at least 1 hour to ensure proper wetting of the electrode and separator by the electrolyte.

  • Parameter Setup:

    • Potential Window: Set the potential window to a range that covers the expected redox reactions of TiS₂. A typical range for lithium-ion systems is 1.5 V to 3.0 V vs. Li/Li⁺.

    • Scan Rate: Start with a slow scan rate, for example, 0.1 mV/s, to allow for the diffusion of ions into the material and to observe the primary redox peaks clearly.

    • Number of Cycles: Set the number of cycles to at least 3 to observe the initial formation cycles and the subsequent stable cycling behavior.

  • Data Acquisition: Run the CV experiment. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.

  • Data Analysis:

    • Peak Identification: Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (Ipa and Ipc).

    • Reversibility: A reversible system will have a peak potential separation (ΔEp = |Epa - Epc|) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (Ipa/Ipc) close to 1.

    • Rate Capability: To assess rate capability, perform CV scans at progressively higher scan rates (e.g., 0.2, 0.5, 1.0, 2.0 mV/s). A smaller increase in peak separation and a stable peak current with increasing scan rate indicate better kinetics.

Electrochemical Impedance Spectroscopy (EIS) of TiS₂ Cathodes

Objective: To characterize the different resistance components within the electrochemical cell, such as electrolyte resistance, charge transfer resistance, and solid-state diffusion.

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA) module.

  • Assembled coin cell.

Procedure:

  • Cell State: The EIS measurement can be performed at different states of charge (SOC). It is common to perform the measurement at the open-circuit voltage (OCV) of the fully charged or discharged state.

  • Parameter Setup:

    • Frequency Range: A typical frequency range for battery analysis is from 100 kHz down to 10 mHz.[9]

    • AC Amplitude: Apply a small AC voltage perturbation to the cell. A typical amplitude is 5-10 mV to ensure a linear response.[9]

    • DC Potential: Set the DC potential to the desired SOC (e.g., the OCV of the cell).

  • Data Acquisition: The FRA will apply the AC signal at each frequency and measure the resulting current and phase shift. The data is typically plotted as a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • Nyquist Plot Interpretation:

      • The high-frequency intercept with the real axis (Z') represents the electrolyte resistance (Rs).

      • The semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (Rct) at the electrode-electrolyte interface. A smaller semicircle indicates faster charge transfer kinetics.

      • The sloping line in the low-frequency region (Warburg impedance) is related to the solid-state diffusion of ions within the TiS₂ electrode. A steeper slope generally indicates faster diffusion.

    • Equivalent Circuit Modeling: For a more quantitative analysis, the Nyquist plot can be fitted to an equivalent circuit model to extract the values of the different resistance and capacitance components.

Visualizations

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor Rate Capability Poor Rate Capability Slow Ion Diffusion Slow Ion Diffusion Poor Rate Capability->Slow Ion Diffusion High Charge Transfer Resistance High Charge Transfer Resistance Poor Rate Capability->High Charge Transfer Resistance Poor Electronic Conductivity Poor Electronic Conductivity Poor Rate Capability->Poor Electronic Conductivity Hybrid Cathodes Hybrid Cathodes Poor Rate Capability->Hybrid Cathodes Holistic Approach Nanostructuring (e.g., Nanosheets) Nanostructuring (e.g., Nanosheets) Slow Ion Diffusion->Nanostructuring (e.g., Nanosheets) Addresses Doping Doping High Charge Transfer Resistance->Doping Addresses Optimize Conductive Additive Optimize Conductive Additive Poor Electronic Conductivity->Optimize Conductive Additive Addresses

Caption: Troubleshooting logic for poor rate capability in TiS₂ cathodes.

G cluster_workflow Experimental Workflow for TiS₂ Cathode Evaluation cluster_testing Electrochemical Tests Slurry Preparation Slurry Preparation Electrode Coating & Drying Electrode Coating & Drying Slurry Preparation->Electrode Coating & Drying Coin Cell Assembly Coin Cell Assembly Electrode Coating & Drying->Coin Cell Assembly Electrochemical Testing Electrochemical Testing Coin Cell Assembly->Electrochemical Testing Data Analysis Data Analysis Electrochemical Testing->Data Analysis CV Cyclic Voltammetry Electrochemical Testing->CV EIS Electrochemical Impedance Spectroscopy Electrochemical Testing->EIS GCD Galvanostatic Cycling Electrochemical Testing->GCD

Caption: Standard experimental workflow for TiS₂ cathode characterization.

References

mitigating interfacial effects in all-solid-state TiS2 batteries

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: All-Solid-State TiS₂ Batteries

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on all-solid-state batteries utilizing titanium disulfide (TiS₂) cathodes. The focus is on diagnosing and mitigating common interfacial effects that can impede battery performance.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: Why is the initial interfacial resistance of my TiS₂ all-solid-state battery unusually high?

Possible Causes:

  • Poor Physical Contact: Unlike liquid electrolytes, achieving intimate contact between two solid surfaces (the TiS₂ cathode and the solid electrolyte) is challenging.[1][2] Poor contact leads to a limited area for ion transport, resulting in high interfacial resistance.[3][4]

  • Interfacial Contamination: The surfaces of the TiS₂ or solid electrolyte may have impurities or oxidation layers that impede ion flow. TiS₂ is known to be unstable in air and sensitive to water, which can lead to the formation of TiO₂ and H₂S.[5]

  • Space-Charge Layer Formation: A difference in chemical potential between the TiS₂ electrode and the solid electrolyte can lead to the formation of a lithium-depleted space charge layer at the interface, which increases resistance.[6][7]

Troubleshooting Steps:

  • Improve Physical Contact:

    • Increase the pressing pressure during cell fabrication to promote better particle rearrangement and reduce voids.

    • Consider a hot-pressing step if your materials are thermally stable. This can soften sulfide solid electrolytes, allowing them to flow and form better contact with the TiS₂ particles.[6]

  • Ensure Surface Purity:

    • Handle and assemble cells in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with air and moisture.[5]

    • Consider a pre-treatment step, such as argon plasma cleaning, to remove surface contaminants from the components before cell assembly.

  • Characterize the Interface:

    • Use Electrochemical Impedance Spectroscopy (EIS) to deconstruct the different resistance contributions in your cell (bulk, grain boundary, and interfacial).[8][9][10] A large semicircle at low frequencies often corresponds to high interfacial resistance.[11]

    • Employ surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) on disassembled cells to check for unwanted chemical species at the interface.[12]

Question 2: My battery shows a rapid capacity fade and increasing polarization with each cycle. What's happening at the interface?

Possible Causes:

  • Interfacial Side Reactions: Sulfide-based solid electrolytes can be electrochemically unstable at the cathode interface, leading to decomposition and the formation of a resistive interlayer.[13][14] This can involve the diffusion of elements like cobalt (if present in the cathode) and sulfur across the interface.[14]

  • Chemo-mechanical Failure: The volume changes in the TiS₂ electrode during lithium intercalation and deintercalation can cause mechanical stress at the interface.[7] This can lead to the loss of physical contact, cracking, and delamination over repeated cycles.[15][16]

  • Formation of a Mixed Conducting Interphase: If the decomposition products at the interface are electronically conductive, they may not effectively passivate the surface, leading to continuous electrolyte degradation.[13]

Troubleshooting Steps:

  • Introduce an Interfacial Buffer Layer:

    • Applying a thin, ionically conductive, and electronically insulating coating onto the TiS₂ particles can physically separate the cathode from the solid electrolyte, preventing direct chemical reactions.[13] Materials like LiNbO₃ or Li₄Ti₅O₁₂ have been used for this purpose with other cathode materials.[6]

  • Optimize Particle Morphology:

    • Using nanomaterials, such as TiS₂ nanosheets, can provide a shorter diffusion path for lithium ions and create more intimate contact with the solid electrolyte, which can improve rate capability and cycling stability.[6][17] Ball-milling of TiS₂ has also been shown to improve performance by controlling particle morphology.[18]

  • Perform Advanced Characterization:

    • Operando techniques like X-ray Absorption Spectroscopy (XAS) can track the chemical and structural evolution of the TiS₂ electrode and the interface during battery cycling.[19][20][21][22][23] This can help identify the specific degradation mechanisms.

    • Post-cycling analysis using Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS) can visualize the formation of interfacial layers and map elemental diffusion.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges at the TiS₂-solid electrolyte interface? A: The main challenges stem from a combination of chemical, electrochemical, and mechanical issues. These include high interfacial resistance due to poor physical contact, chemical reactions between the electrode and electrolyte, the formation of resistive space-charge layers, and mechanical degradation from volume changes during cycling.[2][3][4][7]

Q2: How can I distinguish between bulk and interfacial resistance in my measurements? A: Electrochemical Impedance Spectroscopy (EIS) is the primary tool for this.[8][9] A typical Nyquist plot for an all-solid-state battery will show multiple semicircles. The high-frequency semicircle is usually attributed to the bulk ionic resistance of the solid electrolyte, while semicircles at lower frequencies are related to grain boundary and interfacial resistances.[10][11]

Q3: Are interfacial effects less problematic for TiS₂ compared to other cathode materials? A: Some studies suggest that undesirable interfacial effects can be less problematic for TiS₂ compared to oxide cathodes, especially when paired with sulfide solid electrolytes.[5] This is attributed to better chemical compatibility between two sulfide materials. However, challenges related to electrochemical stability and mechanical contact still need to be addressed.[6]

Q4: Can modifying the TiS₂ material itself help mitigate interfacial problems? A: Yes. Creating nanostructured TiS₂, such as nanosheets, can enhance performance.[17] The ultrathin 2D structure shortens the lithium-ion diffusion length and promotes more intimate contact with the solid electrolyte, leading to better rate capability.[6]

Q5: What is a "space-charge layer" and how does it affect the interface? A: A space-charge layer is a region near the interface where the concentration of charge carriers (lithium ions) is different from the bulk. It arises from the difference in electrochemical potential between the TiS₂ and the solid electrolyte. This layer can be depleted of mobile lithium ions, creating a barrier to ion transport and thus increasing interfacial resistance.[6][7]

Quantitative Data Summary

The following table summarizes key performance metrics related to interfacial effects in TiS₂ all-solid-state batteries.

ParameterPristine/Bulk TiS₂Modified TiS₂ (e.g., Nanosheets, Ball-milled)Solid ElectrolyteKey Finding
Areal Capacity <0.5 mAh/cm²~9.43 mAh/cm² (at 45.6 mg/cm²)Li₆PS₅Cl (LPSCl)Morphological control of TiS₂ via ball-milling dramatically improves capacity utilization.[18]
Electronic Conductivity 222 mS/cm (at 25°C)-Li₆PS₅Cl (LPSCl)The electronic conductivity of TiS₂ is significantly higher than the ionic conductivity of the sulfide solid electrolyte (2.95 mS/cm), indicating that ion transport is the rate-limiting step.[18]
Interfacial Resistance High (e.g., 1700 Ω·cm² for LLZO/Li)Lowered by coatings or improved contactVariousHigh interfacial resistance is a common failure mode in all-solid-state batteries, often exceeding the bulk resistance of the electrolyte.[7]
Power Density -1000 W/kg (average over 50 cycles)-All-solid-state lithium batteries with TiS₂ cathodes have demonstrated high power density with good cycle life.[5]

Experimental Protocols

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

  • Cell Assembly: Assemble a symmetric cell (e.g., Li/Solid Electrolyte/Li) and a full cell (e.g., Li/Solid Electrolyte/TiS₂) in an inert-gas-filled glovebox.

  • Instrumentation: Use a potentiostat with a frequency response analyzer.

  • Measurement Parameters:

    • Apply a small AC voltage perturbation (typically 5-10 mV).

    • Sweep the frequency over a wide range (e.g., 1 MHz to 0.1 Hz).

    • Ensure the cell is at a stable open-circuit voltage (OCV) before starting the measurement.

  • Data Analysis:

    • Plot the data in a Nyquist plot (Z' vs. -Z'').

    • Use an equivalent circuit model to fit the impedance data.[10] A common model includes a resistor for bulk resistance (R_bulk) in series with one or more parallel resistor-capacitor (RC) elements representing the grain boundary and electrode/electrolyte interfaces.[10]

    • The charge transfer resistance (R_ct) from the low-frequency semicircle is a key indicator of the interfacial quality.

Protocol 2: Post-Cycling X-ray Photoelectron Spectroscopy (XPS)

  • Cell Disassembly: After cycling the battery for a desired number of cycles, carefully disassemble the cell inside an inert-gas-filled glovebox.

  • Sample Preparation: Gently separate the TiS₂ cathode from the solid electrolyte. If possible, analyze the surfaces of both components that were in contact.

  • Transfer: Use an air-tight transfer vessel to move the samples from the glovebox to the XPS chamber without exposure to air.

  • Analysis:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans for key elements (e.g., Ti, S, Li, and elements from the solid electrolyte).

    • Analyze the binding energies and peak shapes to determine the chemical states and identify any new compounds formed at the interface (e.g., oxides, sulfides, phosphates from electrolyte decomposition).[12]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnostic Steps cluster_2 Analysis & Root Cause cluster_3 Mitigation Strategies start High Initial Interfacial Resistance or Rapid Capacity Fade eis Perform EIS Analysis start->eis is_high_rct High R_ct Semicircle? eis->is_high_rct xps Conduct Post-Cycling XPS is_new_species New Species @ Interface? xps->is_new_species tem Perform Post-Cycling TEM/EDS is_delamination Cracking/Delamination? tem->is_delamination is_high_rct->xps No cause_contact Root Cause: Poor Physical Contact is_high_rct->cause_contact Yes is_new_species->tem No cause_reaction Root Cause: Interfacial Side Reaction is_new_species->cause_reaction Yes cause_mech Root Cause: Chemo-mechanical Degradation is_delamination->cause_mech Yes solution_pressure Optimize Cell Pressure/ Hot Pressing cause_contact->solution_pressure solution_coating Apply Interfacial Buffer Layer cause_reaction->solution_coating solution_morphology Optimize TiS₂ Morphology (e.g., Nanosheets) cause_mech->solution_morphology

Caption: Troubleshooting workflow for interfacial issues.

Interfacial_Degradation_Pathway cluster_causes Primary Causes cluster_effects Interfacial Effects cluster_outcomes Performance Outcome cause1 Poor Solid-Solid Contact effect1 High Charge Transfer Resistance cause1->effect1 cause2 Electrochemical Instability effect2 Formation of Resistive Interphase Layer cause2->effect2 cause3 Volume Changes effect3 Loss of Contact & Cracking cause3->effect3 outcome Capacity Fade & Increased Polarization effect1->outcome effect2->outcome effect3->outcome

Caption: Logical relationships in interfacial degradation.

References

Technical Support Center: Overcoming Low Thermal Conductivity in Titanium Machining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), quantitative data, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low thermal conductivity of titanium during machining.

Troubleshooting Guide

This guide addresses common issues encountered during titanium machining, directly linking them to the material's inherent low thermal conductivity.

Issue Root Cause (Low Thermal Conductivity) Troubleshooting Actions
Rapid Tool Wear Heat generated during cutting is not effectively dissipated, concentrating at the tool's cutting edge. This leads to overheating, softening, and rapid degradation of the tool material.[1][2][3]Reduce Cutting Speed: Lowering the cutting speed is a primary method to decrease heat generation.[4][5] • Increase Feed Rate: A higher feed rate can sometimes reduce the time the tool is in contact with the workpiece at a specific point, aiding in heat reduction.[4][6] • Utilize High-Pressure Coolant: High-pressure coolant can effectively penetrate the cutting zone, dissipate heat, and aid in chip evacuation.[2][6][7] • Employ Cryogenic Cooling: Using liquid nitrogen or carbon dioxide as a coolant can significantly lower the cutting temperature, thereby extending tool life.[4][8][9] • Select Appropriate Tooling: Use cutting tools made from materials with high thermal resistance, such as carbide or ceramic, and consider coatings like TiN or TiAlN.[2]
Poor Surface Finish Excessive heat can lead to a built-up edge (BUE) where workpiece material welds to the tool, resulting in a rougher surface.[1] The low modulus of elasticity of titanium can also cause the material to deflect away from the cutting tool, leading to chatter and vibrations that degrade the surface finish.[3]Optimize Cutting Parameters: Fine-tune cutting speed and feed rate to minimize heat buildup and BUE formation. • Ensure Sharp Tooling: A sharp cutting edge reduces cutting forces and friction, leading to a better finish.[4] • Maintain a Rigid Setup: Use a rigid machine and secure workholding to minimize vibrations.[10] • Effective Cooling: Proper coolant application is crucial to prevent BUE and maintain a good surface finish.[7]
Heat-Affected Zone (HAZ) and Thermal Damage The concentration of heat at the cutting interface can alter the microstructure and mechanical properties of the workpiece surface, creating a heat-affected zone.[2]Minimize Heat Input: Employ strategies to reduce heat generation, such as lower cutting speeds and the use of sharp tools. • Efficient Heat Removal: Utilize advanced cooling techniques like high-pressure or cryogenic cooling to quickly extract heat from the cutting zone.[8][11]
Chip Control Issues Titanium's tendency to form long, continuous chips, combined with its high reactivity at elevated temperatures, can lead to chips welding to the tool or wrapping around it, impeding the machining process.[4]High-Pressure Coolant: The force of the coolant can help to break chips into more manageable segments and evacuate them from the cutting area.[7] • Chip Breakers: Utilize tool geometries with effective chip breakers. • Cryogenic Machining: This method can alter chip formation, often resulting in shorter, more manageable chips.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason titanium is difficult to machine?

A1: The primary challenge in machining titanium is its extremely low thermal conductivity.[1][3] Unlike other metals where heat is carried away with the chip, titanium acts as an insulator, trapping intense heat at the cutting edge.[1] This concentrated heat leads to rapid tool failure, material welding to the tool, and a poor surface finish.[1]

Q2: How does low thermal conductivity lead to rapid tool wear?

A2: The low thermal conductivity of titanium prevents the heat generated during machining from dissipating effectively into the workpiece or the chips.[2] This heat becomes concentrated at the cutting tool's edge, causing it to overheat and soften. The high temperatures also increase the chemical reactivity of titanium, leading to reactions with the tool material, which further accelerates wear through mechanisms like adhesion and diffusion.[2][3]

Q3: What are the most effective cooling strategies for machining titanium?

A3: High-pressure coolant (HPC) and cryogenic cooling are two of the most effective strategies. HPC systems deliver a high-velocity stream of coolant directly to the cutting zone, which efficiently removes heat and aids in chip evacuation.[7] Cryogenic machining, using liquid nitrogen (LN2) or carbon dioxide (CO2), provides even greater cooling, significantly reducing the cutting temperature and extending tool life.[8][9]

Q4: Can I machine titanium without coolant (dry machining)?

A4: While dry machining of titanium is possible, it is generally not recommended for high-performance applications due to the severe heat generation and its detrimental effects on tool life and surface quality. If dry machining is necessary, it requires very conservative cutting parameters, including significantly reduced cutting speeds.

Q5: What type of cutting tools are best suited for titanium?

A5: Carbide tools are a common choice for machining titanium due to their good thermal resistance.[2] Tools with sharp cutting edges are essential to minimize cutting forces and heat generation.[4] Coatings such as Titanium Nitride (TiN) or Titanium Aluminum Nitride (TiAlN) can further enhance tool life by providing a thermal barrier and reducing friction.[2] However, it's important to note that titanium carbide and titanium nitride coatings can have chemical affinities with titanium alloys at high temperatures.[8]

Quantitative Data Presentation

The following tables summarize key machining parameters and outcomes for Titanium Alloy Ti-6Al-4V under various cooling conditions.

Table 1: Comparison of Tool Life under Different Cooling Strategies

Cooling MethodCutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)Tool Life (min)Source(s)
Dry800.11.0~5[11]
Dry1500.11.0~1.5[4]
Flood Coolant1500.11.0~3[4]
High-Pressure Coolant (11-20.3 MPa)1100.150.5~15[2]
Cryogenic (LN2)800.11.029[11]
Cryogenic (LN2)1000.11.0~5[11]
Cryogenic (CO2)900.11.07.67[11]

Table 2: Comparison of Surface Roughness (Ra) under Different Cooling Strategies

Cooling MethodCutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)Surface Roughness (µm)Source(s)
Dry1000.150.5~1.2[9]
Flood Coolant1000.150.5~0.8[9]
Cryogenic (LN2) Milling---11% reduction vs. Dry[8]
Cryogenic (LN2) Milling---59% reduction vs. Wet[8]
High-Pressure Coolant (70 bar)40-800.1-0.40.25-1.0~0.4-1.5[3]

Experimental Protocols

Protocol 1: Evaluating the Effect of Cryogenic Cooling on Tool Life in Turning Ti-6Al-4V

Objective: To determine the tool life of a carbide insert when turning Ti-6Al-4V under cryogenic (liquid nitrogen) cooling conditions and compare it with dry and flood coolant machining.

Materials and Equipment:

  • CNC Lathe

  • Ti-6Al-4V cylindrical workpiece

  • Uncoated carbide inserts (e.g., CNGG 120408)

  • Tool holder

  • Liquid Nitrogen (LN2) delivery system with a nozzle directed at the cutting zone

  • Conventional flood coolant system

  • Toolmaker's microscope for wear measurement

  • Stopwatch

Methodology:

  • Workpiece and Tool Preparation:

    • Securely mount the Ti-6Al-4V workpiece in the CNC lathe's chuck.

    • Install a new, unused carbide insert into the tool holder and mount it in the turret.

  • Setting Machining Parameters:

    • Program the CNC lathe with the desired cutting parameters (e.g., Cutting Speed: 100 m/min, Feed Rate: 0.15 mm/rev, Depth of Cut: 1.0 mm).

  • Experimental Runs:

    • Dry Machining: Perform the turning operation without any coolant. Start the stopwatch at the beginning of the cut. Periodically stop the machine to measure the flank wear on the cutting tool using the toolmaker's microscope. Record the cutting time at which the average flank wear (Vb) reaches a predetermined criterion (e.g., 0.3 mm). This time is considered the tool life.

    • Flood Coolant Machining: Repeat the experiment using the same cutting parameters but with the conventional flood coolant system activated. Record the tool life as described above.

    • Cryogenic Machining: Repeat the experiment, this time utilizing the LN2 delivery system to apply cryogenic coolant directly to the cutting interface. Ensure a consistent flow of LN2 throughout the cut. Record the tool life.

  • Data Analysis:

    • Compare the tool life values obtained under the three different cooling conditions.

Protocol 2: Assessing the Impact of High-Pressure Coolant on Surface Roughness in Milling Ti-6Al-4V

Objective: To evaluate the surface roughness of a milled Ti-6Al-4V surface when using high-pressure coolant and compare it to conventional flood coolant.

Materials and Equipment:

  • CNC Milling Machine

  • Ti-6Al-4V block workpiece

  • Solid carbide end mill (e.g., 4-flute, 10 mm diameter)

  • High-Pressure Coolant (HPC) system (e.g., 70 bar)

  • Conventional flood coolant system

  • Surface roughness tester (profilometer)

Methodology:

  • Workpiece and Tool Setup:

    • Securely clamp the Ti-6Al-4V block onto the machine bed.

    • Install the solid carbide end mill into the spindle.

  • Defining Machining Parameters:

    • Set the milling parameters (e.g., Cutting Speed: 60 m/min, Feed per tooth: 0.05 mm, Axial Depth of Cut: 5 mm, Radial Depth of Cut: 1 mm).

  • Machining Passes:

    • Conventional Flood Coolant: Perform a series of parallel milling passes on a section of the workpiece with the standard flood coolant system active.

    • High-Pressure Coolant: On a different section of the workpiece, perform the same milling passes, but this time using the high-pressure coolant system. Ensure the coolant nozzles are aimed directly at the cutting edges.

  • Surface Roughness Measurement:

    • After machining, clean the workpiece to remove any debris and coolant residue.

    • Using the surface roughness tester, take multiple measurements of the average surface roughness (Ra) on the surfaces machined with both cooling methods. Ensure measurements are taken perpendicular to the cutting direction.

  • Data Comparison:

    • Calculate the average Ra for both cooling conditions and compare the results to determine the effect of high-pressure coolant on the surface finish.

Visualizations

G cluster_cause Cause cluster_effect Effects Low Thermal Conductivity Low Thermal Conductivity Heat Concentration at Cutting Edge Heat Concentration at Cutting Edge Low Thermal Conductivity->Heat Concentration at Cutting Edge Rapid Tool Wear Rapid Tool Wear Heat Concentration at Cutting Edge->Rapid Tool Wear Poor Surface Finish Poor Surface Finish Heat Concentration at Cutting Edge->Poor Surface Finish Workpiece Thermal Damage Workpiece Thermal Damage Heat Concentration at Cutting Edge->Workpiece Thermal Damage High Chemical Reactivity High Chemical Reactivity Heat Concentration at Cutting Edge->High Chemical Reactivity High Chemical Reactivity->Rapid Tool Wear

Caption: Cause-and-effect of low thermal conductivity in titanium machining.

G Start Start Identify Machining Issue Identify Machining Issue Start->Identify Machining Issue Rapid Tool Wear Rapid Tool Wear Identify Machining Issue->Rapid Tool Wear Tool Wear Poor Surface Finish Poor Surface Finish Identify Machining Issue->Poor Surface Finish Surface Finish Chip Control Problem Chip Control Problem Identify Machining Issue->Chip Control Problem Chip Control Reduce Cutting Speed Reduce Cutting Speed Rapid Tool Wear->Reduce Cutting Speed Increase Feed Rate Increase Feed Rate Rapid Tool Wear->Increase Feed Rate Use High-Pressure Coolant Use High-Pressure Coolant Rapid Tool Wear->Use High-Pressure Coolant Check Tool Sharpness Check Tool Sharpness Poor Surface Finish->Check Tool Sharpness Improve Workpiece Rigidity Improve Workpiece Rigidity Poor Surface Finish->Improve Workpiece Rigidity Chip Control Problem->Use High-Pressure Coolant End End Reduce Cutting Speed->End Increase Feed Rate->End Use High-Pressure Coolant->End Check Tool Sharpness->End Improve Workpiece Rigidity->End

Caption: Troubleshooting workflow for common titanium machining issues.

G Define Objectives & Parameters Define Objectives & Parameters Material & Tool Preparation Material & Tool Preparation Define Objectives & Parameters->Material & Tool Preparation Machine Setup & Calibration Machine Setup & Calibration Material & Tool Preparation->Machine Setup & Calibration Conduct Machining Trials Conduct Machining Trials Machine Setup & Calibration->Conduct Machining Trials Measure Outcomes Measure Outcomes Conduct Machining Trials->Measure Outcomes Analyze Data Analyze Data Measure Outcomes->Analyze Data Draw Conclusions Draw Conclusions Analyze Data->Draw Conclusions

Caption: A typical experimental workflow for titanium machining studies.

References

Technical Support Center: Controlling TiS₂ Film Morphology at Low Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and engineers working on the low-temperature synthesis of Titanium Disulfide (TiS₂) thin films.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing TiS₂ films at low temperatures?

A1: The two most common low-temperature approaches are Atomic Layer Deposition (ALD) and a two-step method involving the sulfurization of a pre-deposited titanium-containing film.

  • Atomic Layer Deposition (ALD): This technique allows for precise, layer-by-layer growth. A hybrid approach may involve depositing a titanium-thiolate film at a very low temperature (e.g., 50°C) using precursors like tetrakis(dimethylamido)titanium (TDMAT) and 1,2-ethanedithiol, followed by a thermal annealing step (e.g., 450°C) to crystallize the TiS₂ film.[1]

  • Sulfurization of Titanium Films: This method involves first depositing a titanium (Ti) or titanium oxide (TiOₓ) film using a technique like magnetron sputtering or other Physical Vapor Deposition (PVD) methods. The precursor film is then annealed in a sulfur-rich atmosphere (e.g., H₂S gas) to convert it into TiS₂.

Q2: How does temperature affect the morphology of the final TiS₂ film?

A2: Temperature is a critical parameter influencing grain size and surface roughness. Lower sulfurization temperatures generally result in films with smaller grains and a smoother surface morphology. In ALD, the deposition temperature can affect the growth rate and composition, while a subsequent annealing temperature primarily determines the film's crystallinity. For instance, amorphous TiO₂ films can be deposited at 165°C and later crystallized at higher temperatures.[2]

Q3: Why is my TiS₂ film showing high oxygen content or forming TiO₂?

A3: Titanium has a very high affinity for oxygen, making it a common contaminant. The presence of oxygen can lead to the formation of titanium oxides (TiOₓ) or titanium oxysulfides (TiOₓSᵧ).[3]

  • Source of Contamination: Trace oxygen or water vapor in the deposition chamber or precursor gases is a primary source.

  • Competition: During synthesis, oxygen and sulfur compete to bond with titanium. Overcoming the kinetic barrier to replace Ti-O bonds with Ti-S bonds is a key challenge, often requiring higher temperatures.

  • Mitigation: Reducing the background oxygen level in the reactor is an effective strategy to promote the formation of pure TiS₂ films, especially at lower process temperatures.

Troubleshooting Guide

Issue 1: Poor Film Uniformity and High Surface Roughness

  • Possible Cause: Non-optimal sulfurization temperature or precursor film thickness.

  • Troubleshooting Steps:

    • Optimize Temperature: Systematically lower the sulfurization temperature. Roughening can occur due to the nucleation and growth kinetics of TiS₂ crystallites, which are temperature-dependent.

    • Adjust Precursor Film Thickness: The thickness of the initial Ti or TiOₓ film can affect the roughness of the final TiS₂ film. Experiment with different precursor thicknesses to find an optimal value for your setup.

    • Improve Precursor Delivery (ALD): In ALD, ensure uniform precursor exposure across the substrate. Adjust pulse and purge times to prevent non-uniform reactions or precursor condensation.[4]

Issue 2: Film has low sulfur content or is primarily an oxide.

  • Possible Cause: High background oxygen/water levels in the reaction chamber.

  • Troubleshooting Steps:

    • Leak Check the System: Perform a thorough leak check of your deposition chamber and gas lines to eliminate atmospheric leaks.

    • Use High-Purity Gases: Ensure the use of ultra-high purity carrier and reactant gases (e.g., Ar, N₂, H₂S).

    • Pre-Deposition Purge: Before deposition, perform an extended purge of the chamber at an elevated temperature to desorb water from the chamber walls.[1]

    • Increase Sulfur Precursor Flux: In sulfurization processes, increasing the partial pressure of the sulfur precursor (e.g., H₂S) can help favor the kinetics of Ti-S bond formation over Ti-O.

Issue 3: Inconsistent Growth Rate in ALD Process

  • Possible Cause: Deposition temperature is outside the ideal "ALD window."

  • Troubleshooting Steps:

    • Verify ALD Window: The ALD process for a specific set of precursors has an optimal temperature range (the "ALD window") where the growth rate is stable and self-limiting. At temperatures below the window, precursor condensation can occur, while at temperatures above it, precursor decomposition can lead to CVD-like growth.[2]

    • Calibrate Growth Rate: Perform a series of depositions at different temperatures to determine the stable growth-per-cycle (GPC) for your specific precursors and system. For example, the GPC of ALD TiSₓ can change from 0.8 Å/cycle at 100°C to 0.5 Å/cycle at 200°C.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters from cited experiments for depositing titanium-based films.

ParameterValueDeposition MethodPrecursorsTemperature (°C)Source
Growth Per Cycle (GPC) ~0.8 Å/cycleALDTDMAT, H₂S100°C[3]
Growth Per Cycle (GPC) ~0.6 Å/cycleALDTDMAT, H₂S150°C[3]
Growth Per Cycle (GPC) ~0.5 Å/cycleALDTDMAT, H₂S200°C[3]
Growth Per Cycle (GPC) ~0.065 nm/cycleALDTDMAT, Ozone225°C[2]
Initial Deposition Temp. 50°CALD/MLDTDMAT, 1,2-ethanedithiol50°C[1]
Post-Deposition Anneal 450°CThermal Annealing-450°C[1]

Experimental Protocols

Method 1: Two-Step Sulfurization of a PVD Titanium Film

This protocol is based on the method for synthesizing large-area TiS₂ films.

  • Substrate Preparation: Prepare the desired substrate (e.g., SiO₂/Si wafer).

  • Precursor Film Deposition: Deposit a thin film of metallic Titanium (Ti) onto the substrate using magnetron sputtering or another PVD technique. The film may have a native oxide layer (TiOₓ).

  • Furnace Setup: Place the substrate in a hot-wall tube furnace reactor.

  • Purging: Purge the furnace with an inert gas (e.g., N₂ or Ar) to remove ambient air and water vapor. It is critical to minimize the background oxygen level.

  • Sulfurization:

    • Heat the furnace to the target sulfurization temperature. Lower temperatures (e.g., below 700°C) tend to produce smoother films with smaller grains.

    • Introduce the sulfur precursor gas, typically H₂S mixed with a carrier gas.

    • Maintain the temperature and gas flow for a duration sufficient to fully convert the Ti film to TiS₂.

  • Cool-Down: Cool the furnace back to room temperature under an inert gas flow before removing the sample.

Method 2: Hybrid ALD/MLD of TiS₂

This protocol is adapted from a low-temperature growth and annealing process.[1]

  • Substrate Preparation: Use a suitable substrate, such as a SiO₂/Si wafer, and pre-treat it by heating in an N₂ flow (e.g., at 200°C for 30 minutes) to clean and prepare the surface.

  • ALD/MLD Process (at 50°C):

    • Set the substrate holder temperature to 50°C.

    • Cycle A (Titanium Precursor): Pulse the titanium precursor, TDMAT, into the chamber using an Ar carrier gas.

    • Purge A: Purge the chamber with N₂ gas to remove the precursor and any byproducts.

    • Cycle B (Sulfur Precursor): Pulse the sulfur precursor, 1,2-ethanedithiol (EDT), into the chamber.

    • Purge B: Purge the chamber with N₂ gas.

    • Repeat the cycle (A-Purge-B-Purge) for the desired number of cycles (e.g., 40-80 cycles) to build the amorphous Ti-amidothiolate film.

  • Post-Deposition Annealing:

    • Transfer the sample to an annealing furnace.

    • Ramp the temperature to 450°C (e.g., at 10°C/min) under a forming gas atmosphere (e.g., H₂(4%)/Ar(96%)).

    • Hold at 450°C for approximately 30 minutes to convert the film into crystalline TiS₂.

    • Cool the furnace down to room temperature.

Visualizations

G Workflow for Two-Step Sulfurization Method sub Substrate Preparation pvd PVD of Ti Precursor Film sub->pvd furnace Load into Furnace pvd->furnace purge Inert Gas Purge furnace->purge sulfur Sulfurization (H₂S + Heat) purge->sulfur cool Cool Down in Inert Gas sulfur->cool end Final TiS₂ Film cool->end

Caption: A typical experimental workflow for the two-step PVD and sulfurization process.

G Parameter Influence on TiS₂ Film Morphology temp Sulfurization Temperature grain_size Grain Size temp->grain_size Lower T → Smaller Grains roughness Surface Roughness temp->roughness Lower T → Smoother Film oxygen Background Oxygen Level purity Film Purity (TiS₂ vs TiOₓSᵧ) oxygen->purity Lower O₂ → Higher Purity precursor_thick Precursor Film Thickness precursor_thick->roughness Affects Roughness

Caption: Key experimental parameters and their direct influence on final film properties.

References

Technical Support Center: Managing Chemical Reactivity of Titanium During Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical reactivity of titanium during processing. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the processing of titanium and its alloys.

Issue 1: Surface Discoloration and Embrittlement During Machining or Heat Treatment

Question: Why is my titanium turning blue/purple/gold and becoming brittle after machining or heat treatment, and how can I prevent it?

Answer: This phenomenon is often due to the formation of an "alpha case," a hard and brittle oxygen-enriched surface layer. Titanium's high reactivity with oxygen, nitrogen, and hydrogen at elevated temperatures is the primary cause.[1][2]

Troubleshooting Steps:

  • Temperature Control:

    • Maintain processing temperatures below 480°C (896°F) to minimize significant oxygen absorption.[1]

    • Use high-pressure coolants directed at the cutting zone to dissipate heat effectively during machining.

  • Atmosphere Control:

    • During heat treatment, utilize a vacuum or an inert gas atmosphere (e.g., argon) to shield the titanium from oxygen.[1]

    • For machining, consider flood cooling to minimize contact with air at the hot cutting interface.

  • Removal of Alpha Case:

    • If an alpha case has formed, it can be removed through chemical milling. A common solution is a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃). For example, a solution of 8-9% HF and 10% HNO₃ can effectively remove the alpha case.[2]

    • Electropolishing is another effective method for removing the alpha case and can also improve the surface finish.[1]

G start Surface Discoloration/Embrittlement Observed check_temp Processing Temperature > 480°C? start->check_temp control_temp Implement Temperature Control: - Reduce machining speed - Use high-pressure coolant check_temp->control_temp Yes control_atm Implement Atmosphere Control: - Vacuum or inert gas for heat treatment - Flood cooling for machining check_temp->control_atm Yes end Problem Resolved check_temp->end No (Consider other contaminants) remove_alpha Remove Alpha Case: - Chemical Milling (HF/HNO₃) - Electropolishing control_temp->remove_alpha control_atm->remove_alpha remove_alpha->end

Troubleshooting workflow for alpha case formation.
Issue 2: Galling and Seizing of Titanium Fasteners

Question: My titanium nuts and bolts are getting stuck and are difficult to remove. What is causing this and how can I prevent it?

Answer: This issue is known as galling or cold welding. It occurs when the protective oxide layer on the titanium surfaces breaks down under pressure, leading to metal-to-metal contact and fusion.

Troubleshooting Steps:

  • Lubrication:

    • Apply an anti-seize lubricant to the threads before assembly. This creates a barrier and reduces friction.

    • For applications where contamination is a concern, consider dry film lubricants.

  • Proper Installation Technique:

    • Tighten fasteners slowly and evenly. High-speed installation with power tools can generate excess heat, increasing the risk of galling.

    • Avoid over-torquing the fasteners.

  • Material Selection:

    • When possible, use dissimilar but compatible materials for the nut and bolt.

    • Consider using titanium alloys with a reduced tendency for galling.

Issue 3: Unexpected Corrosion in Chemical Environments

Question: My titanium equipment is corroding in an acidic solution, even though I expected it to be resistant. Why is this happening?

Answer: Titanium's corrosion resistance is highly dependent on the type of acid, its concentration, temperature, and the presence of oxidizing or reducing agents. While it has excellent resistance to oxidizing acids like nitric acid, it can be attacked by reducing acids such as hydrochloric and sulfuric acid, especially at elevated temperatures and concentrations.[3][4]

Troubleshooting Steps:

  • Verify Chemical Compatibility:

    • Consult chemical compatibility charts for titanium with the specific chemicals in your process.

    • Pay close attention to the concentration and temperature limits.

  • Consider Inhibitors:

    • In some cases, the addition of an oxidizing agent or certain metal ions (e.g., ferric or cupric ions in sulfuric acid) can inhibit corrosion.[3]

  • Alloy Selection:

    • For more aggressive environments, consider using a more resistant titanium alloy, such as a palladium-containing grade (e.g., Grade 7 or 11).

Frequently Asked Questions (FAQs)

Q1: What is passivation and why is it important for titanium?

A1: Passivation is a process that enhances the natural corrosion resistance of titanium by creating a thicker, more stable oxide layer on its surface. This protective layer acts as a barrier to chemical attack. The process typically involves cleaning the titanium part and then treating it with an acid solution, most commonly nitric acid.[5]

Q2: At what temperatures does titanium become highly reactive with atmospheric gases?

A2: Titanium's reactivity with atmospheric gases increases significantly with temperature:

  • Oxygen: Reacts readily in air at 1,200°C (2,190°F) and in pure oxygen at 610°C (1,130°F).[6]

  • Nitrogen: Burns in pure nitrogen gas at 800°C (1,470°F), forming titanium nitride.[6]

  • Hydrogen: Reaction with hydrogen can begin at around 332°C.

Q3: Can I use titanium in my drug development process with various organic solvents?

A3: Titanium generally has good resistance to most organic acids and solvents at room temperature. However, its compatibility should always be verified for the specific conditions of your experiment, as temperature and the presence of contaminants can affect its corrosion resistance.

Q4: What is hydrogen embrittlement and how can it be avoided?

A4: Hydrogen embrittlement is a reduction in the ductility of titanium caused by the absorption of hydrogen atoms. This can lead to premature failure of the material under stress. To avoid this, it is crucial to control the processing environment to minimize exposure to hydrogen, especially at elevated temperatures. This includes using dry materials and controlled atmospheres during heat treatment and welding.[7]

Q5: What is stress corrosion cracking (SCC) and when should I be concerned about it with titanium?

A5: Stress corrosion cracking is the formation of cracks in a material due to the combined influence of tensile stress and a corrosive environment. For titanium alloys, SCC can be a concern in specific environments such as certain chloride solutions, methanol, and hot salt environments. It is important to be aware of the material's susceptibility to SCC in the intended service environment, especially for applications involving sustained tensile stress.

Data Presentation

Table 1: Corrosion Rate of Unalloyed Titanium in Various Acids
AcidConcentration (wt%)Temperature (°C)Corrosion Rate (mm/year)
Nitric Acid 20Boiling<0.13
40Boiling0.13 - 1.27
70Boiling>1.27
20-7080<0.13
Sulfuric Acid 525<0.13
200<0.13
2025>1.27
5Boiling>1.27
Hydrochloric Acid 525<0.13
2025>1.27
5Boiling>1.27
Phosphoric Acid 1060<0.13
3025<0.13
10100>1.27

Data compiled from multiple sources.[3][4][8][9]

Table 2: Key Temperature Thresholds for Titanium Reactivity
ReactantTemperature for Significant ReactionProduct(s)Effect on Titanium
Oxygen (in air) > 480°C (896°F)TiO₂, TiO, Ti₂O₃ (Alpha Case)Embrittlement, surface hardening[1]
Nitrogen 800°C (1470°F)TiNEmbrittlement, gold-colored surface layer[6]
Hydrogen ~332°CTiH₂Hydrogen embrittlement

Experimental Protocols

Protocol 1: Laboratory Immersion Corrosion Testing (Based on ASTM G31)

This protocol outlines a standardized method for determining the corrosion rate of titanium in a specific chemical environment.

1. Specimen Preparation: a. Cut titanium specimens to a suitable size (e.g., 25mm x 50mm x 2mm). b. Drill a hole near the top edge for suspension. c. Abrade all surfaces with 120-grit abrasive paper. d. Clean the specimens ultrasonically in a suitable solvent (e.g., acetone, isopropanol). e. Dry the specimens and weigh them to an accuracy of 0.1 mg.

2. Test Setup: a. Place the test solution in a glass beaker or flask. b. Suspend the specimen in the solution using a non-metallic hook or thread, ensuring it is fully immersed and not in contact with the container. c. If required, place the container in a water bath or on a hot plate to maintain a constant temperature. d. If aeration is required, bubble air through the solution at a controlled rate.

3. Test Procedure: a. Immerse the prepared specimen in the test solution. b. Cover the container to prevent evaporation. c. Maintain the specified temperature and aeration throughout the test duration (e.g., 24, 48, or 72 hours). d. After the test period, remove the specimen from the solution.

4. Post-Test Analysis: a. Gently clean the specimen with a soft brush to remove any corrosion products. b. Rinse with deionized water and a suitable solvent, then dry. c. Reweigh the specimen to determine the mass loss. d. Calculate the corrosion rate in mm/year using the formula: Corrosion Rate = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10⁴) W = mass loss in grams A = surface area in cm² T = exposure time in hours D = density of titanium in g/cm³

G prep Specimen Preparation: - Cut and drill - Abrade and clean - Weigh setup Test Setup: - Prepare test solution - Suspend specimen - Set temperature and aeration prep->setup test Immersion Test: - Immerse specimen - Maintain conditions for specified duration setup->test analysis Post-Test Analysis: - Clean and reweigh specimen - Calculate mass loss and corrosion rate test->analysis report Report Results analysis->report

Workflow for laboratory immersion corrosion testing.
Protocol 2: Determination of Hydrogen in Titanium by Inert Gas Fusion (Based on ASTM E1447)

This method is used to accurately measure the hydrogen content in titanium, which is critical for preventing hydrogen embrittlement.

1. Sample Preparation: a. Obtain a representative sample of the titanium material. b. Cut the sample into small pieces suitable for the instrument's crucible (typically around 0.1 to 0.3 grams). c. Clean the sample surface with a suitable solvent to remove any contaminants. d. Dry the sample thoroughly.

2. Instrument Setup and Calibration: a. Prepare the inert gas fusion analyzer according to the manufacturer's instructions. This typically involves checking the inert gas supply (e.g., argon), and ensuring the furnace and detectors are functioning correctly. b. Perform a system blank analysis to determine the background hydrogen level. c. Calibrate the instrument using certified reference materials with known hydrogen concentrations.

3. Analysis: a. Weigh the prepared sample and place it in a graphite crucible. b. Introduce the crucible into the instrument's furnace. c. Initiate the analysis cycle. The sample is heated to a high temperature (e.g., >1900°C) in the inert gas stream. d. Hydrogen in the sample is released as H₂ gas and is carried by the inert gas to a detector (typically a thermal conductivity or infrared detector). e. The instrument software calculates the hydrogen concentration based on the detector signal and the calibration.

4. Data Reporting: a. Report the hydrogen concentration in weight percent (%) or parts per million (ppm). b. Include details of the instrument used, calibration standards, and any deviations from the standard procedure.

Signaling Pathways and Logical Relationships

G start Titanium Component cleaning Cleaning: - Degreasing (e.g., solvent, alkaline cleaner) - Rinsing start->cleaning passivation Acid Treatment: - Immersion in Nitric Acid solution (e.g., 20-45% HNO₃ at room temp for 30+ min) cleaning->passivation rinsing Rinsing: - Thorough rinsing with deionized water passivation->rinsing drying Drying rinsing->drying end Passivated Titanium Component drying->end

General workflow for the passivation of titanium.

References

Technical Support Center: Synthesis of High-Purity TiS₂ from TiCl₄

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of titanium disulfide (TiS₂) from titanium tetrachloride (TiCl₄). This resource is designed to assist researchers, scientists, and drug development professionals in improving the purity of their synthesized TiS₂. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of TiS₂ from TiCl₄ and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product is off-white or yellowish instead of the characteristic golden-yellow of pure TiS₂. Presence of titanium dioxide (TiO₂) impurity. This can be due to moisture or air leaks in the reaction setup. TiCl₄ and TiS₂ are both highly sensitive to water and oxygen.Ensure a completely inert and dry reaction environment. Use dry solvents and purge the system with an inert gas (e.g., argon or nitrogen) before starting the reaction. Consider performing the synthesis in a glovebox. To remove existing TiO₂ contamination, washing with a dilute, cool acidic solution may be effective, but care must be taken to avoid further hydrolysis.
Final product contains residual chlorides. Incomplete reaction or insufficient removal of byproducts (HCl).After the initial reaction, wash the TiS₂ product with an anhydrous, inert solvent (e.g., dry toluene or hexane) to remove unreacted TiCl₄ and dissolved HCl. Annealing the product under a flow of H₂S gas can also help to remove volatile chloride impurities.
The synthesized TiS₂ has poor crystallinity. Reaction temperature is too low or reaction time is too short.Optimize the reaction temperature and duration. Higher temperatures generally favor the formation of more crystalline material. Post-synthesis annealing at elevated temperatures (e.g., 500-800°C) in an inert atmosphere or under a sulfur-rich atmosphere can significantly improve crystallinity.
The product is non-stoichiometric (Ti₁₊ₓS₂). Incorrect ratio of reactants or loss of sulfur during the reaction. An excess of titanium is a common issue.Use a slight excess of the sulfur source (H₂S) to ensure complete reaction of the TiCl₄. Annealing the product in a sulfur-rich atmosphere can help to correct for sulfur deficiencies.
Low yield of TiS₂. Sub-optimal reaction conditions, such as temperature, pressure, or flow rate of H₂S. Leaks in the system leading to loss of volatile reactants or products.Systematically optimize the reaction parameters. Ensure all connections in your experimental setup are well-sealed to prevent leaks. A preliminary leak test is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for obtaining high-purity TiS₂ from TiCl₄?

A1: The purity of the starting materials, especially the TiCl₄, and the complete exclusion of air and moisture from the reaction system are the most critical factors. Impurities in the TiCl₄, such as vanadium oxychloride (VOCl₃), can be carried through the synthesis. TiCl₄ is highly reactive with water, leading to the formation of TiO₂, a common impurity.

Q2: How can I purify my commercial TiCl₄ before using it for TiS₂ synthesis?

A2: Commercial TiCl₄ can be purified by distillation. To remove specific impurities, pre-treatment methods are recommended. For example, refluxing with copper turnings can reduce vanadium impurities. Adding H₂S gas through the TiCl₄ before distillation can help precipitate other metal chlorides.

Q3: What is the ideal temperature for the reaction between TiCl₄ and H₂S?

A3: The optimal reaction temperature can vary depending on the specific setup (e.g., flow rate, reactor type). Generally, temperatures in the range of 400-600°C are used for chemical vapor deposition (CVD) methods. Lower temperatures may lead to incomplete reaction and amorphous products, while excessively high temperatures can lead to the decomposition of TiS₂.

Q4: Can I use a different sulfur source instead of H₂S?

A4: Yes, other sulfur sources can be used, such as elemental sulfur or organic thiols. The reaction with elemental sulfur is typically carried out at higher temperatures. The choice of sulfur source will affect the reaction conditions and potentially the purity and morphology of the final product.

Q5: What characterization techniques are recommended to assess the purity of my TiS₂?

A5: X-ray Diffraction (XRD) is essential to confirm the crystal structure and identify crystalline impurities like TiO₂. Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and stoichiometry. Raman spectroscopy is also a sensitive technique for detecting different phases and impurities.

Experimental Protocols

Protocol 1: Purification of TiCl₄
  • Setup: Assemble a distillation apparatus in a fume hood. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.

  • Pre-treatment for Vanadium Removal: Add clean copper turnings to the TiCl₄ in the distillation flask.

  • Reflux: Reflux the TiCl₄ over the copper turnings for 2-4 hours under an inert atmosphere.

  • Distillation: Distill the TiCl₄ under a slow stream of inert gas. Collect the fraction that boils at 136°C.

  • Storage: Store the purified TiCl₄ in a sealed container under an inert atmosphere.

Protocol 2: Synthesis of TiS₂ via Chemical Vapor Transport (CVT)
  • Precursor Preparation: Place a small amount of purified TiCl₄ in a glass ampoule. In a separate section of the ampoule, place a stoichiometric excess of elemental sulfur.

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it.

  • Reaction: Place the sealed ampoule in a two-zone tube furnace. Heat the sulfur-containing end to a temperature that generates sufficient sulfur vapor pressure (e.g., 200-300°C) and the other end, where the TiS₂ will deposit, to a higher temperature (e.g., 500-600°C).

  • Crystal Growth: Maintain these temperatures for several days to allow for the transport of reactants and the growth of TiS₂ crystals.

  • Cooling and Recovery: Slowly cool the furnace to room temperature. Carefully open the ampoule in an inert atmosphere (e.g., inside a glovebox) to recover the TiS₂ crystals.

Protocol 3: Post-Synthesis Purification of TiS₂
  • Washing: Wash the synthesized TiS₂ powder with an anhydrous, non-polar solvent like dry hexane or toluene to remove any unreacted TiCl₄ and adsorbed HCl. Perform this in an inert atmosphere.

  • Drying: Dry the washed powder under vacuum to remove the solvent.

  • Annealing: Place the dried powder in a quartz tube furnace. Heat the sample to 500-700°C under a flow of a 5% H₂S in Argon gas mixture for 2-4 hours. This step helps to improve crystallinity and remove residual chloride and oxide impurities.

  • Cooling: Cool the sample to room temperature under the inert gas flow before handling.

Data Presentation

Table 1: Effect of TiCl₄ Purification on TiS₂ Purity

TiCl₄ SourcePurification MethodMajor Impurities in TiS₂ (qualitative)
Commercial GradeNoneTiO₂, VOClₓ, FeClₓ
Commercial GradeDistillationReduced FeClₓ, some TiO₂ and VOClₓ
Commercial GradeReflux with Cu + DistillationSignificantly reduced VOClₓ, reduced FeClₓ, some TiO₂

Table 2: Influence of Annealing on TiS₂ Properties

Annealing TemperatureAtmosphereCrystallite Size (from XRD)Stoichiometry (Ti:S ratio from EDS)
As-synthesized-Small1:1.95
500°CArgonIncreased1:1.96
500°C5% H₂S in ArgonIncreased1:1.98
700°C5% H₂S in ArgonSignificantly Increased1:2.00

Visualizations

Experimental_Workflow cluster_purification TiCl₄ Purification cluster_synthesis TiS₂ Synthesis (CVT) cluster_post_synthesis Post-Synthesis Purification Commercial TiCl₄ Commercial TiCl₄ Reflux with Cu Reflux with Cu Commercial TiCl₄->Reflux with Cu Distillation Distillation Reflux with Cu->Distillation Purified TiCl₄ Purified TiCl₄ Distillation->Purified TiCl₄ Reaction with S vapor Reaction with S vapor Purified TiCl₄->Reaction with S vapor Two-zone furnace Crude TiS₂ Crude TiS₂ Reaction with S vapor->Crude TiS₂ Washing (Anhydrous Solvent) Washing (Anhydrous Solvent) Crude TiS₂->Washing (Anhydrous Solvent) Drying (Vacuum) Drying (Vacuum) Washing (Anhydrous Solvent)->Drying (Vacuum) Annealing (H₂S/Ar) Annealing (H₂S/Ar) Drying (Vacuum)->Annealing (H₂S/Ar) High-Purity TiS₂ High-Purity TiS₂ Annealing (H₂S/Ar)->High-Purity TiS₂

Caption: Overall workflow for the synthesis of high-purity TiS₂.

Troubleshooting_Logic cluster_issues Common Impurities cluster_solutions Corrective Actions Synthesized Product Synthesized Product Purity Analysis Purity Analysis Synthesized Product->Purity Analysis High Purity High Purity Purity Analysis->High Purity Meets Specs Low Purity Low Purity Purity Analysis->Low Purity Fails Specs TiO₂ present TiO₂ present Low Purity->TiO₂ present Off-white color Residual Chlorides Residual Chlorides Low Purity->Residual Chlorides EDS/XPS shows Cl Non-stoichiometric Non-stoichiometric Low Purity->Non-stoichiometric EDS/XPS shows Ti-rich Improve inert atmosphere Improve inert atmosphere TiO₂ present->Improve inert atmosphere Wash with acid Wash with acid TiO₂ present->Wash with acid Anneal in H₂S/Ar Anneal in H₂S/Ar Residual Chlorides->Anneal in H₂S/Ar Wash with solvent Wash with solvent Residual Chlorides->Wash with solvent Anneal in S-rich atm. Anneal in S-rich atm. Non-stoichiometric->Anneal in S-rich atm.

Caption: Troubleshooting logic for improving TiS₂ purity.

Validation & Comparative

Characterization of Titanium Disulfide (TiS₂) Using Raman Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Titanium Disulfide (TiS₂) characterization using Raman spectroscopy against other common transition metal dichalcogenides (TMDs). It includes detailed experimental protocols and quantitative data to aid in material identification and analysis.

Titanium Disulfide (TiS₂), a member of the transition metal dichalcogenide family, is gaining significant interest for its potential applications in energy storage and electronics. Raman spectroscopy serves as a rapid, non-destructive technique for characterizing the structural and vibrational properties of TiS₂ and distinguishing it from other TMDs. This guide offers a comprehensive overview of the Raman characterization of TiS₂, comparing its spectral features with those of other well-studied TMDs such as Molybdenum Disulfide (MoS₂), Tungsten Disulfide (WS₂), Molybdenum Diselenide (MoSe₂), and Tungsten Diselenide (WSe₂).

Comparative Analysis of Raman Signatures

The Raman spectrum of TiS₂ is primarily characterized by two prominent vibrational modes: the in-plane E₉ mode and the out-of-plane A₁₉ mode.[1][2] The positions of these peaks are sensitive to the number of layers in the material, a feature common to many 2D materials.[1][2] A comparison of the Raman active modes and their corresponding peak positions for monolayer TiS₂ and other common TMDs is presented in the table below.

MaterialIn-Plane Mode (E₂₉/E')Out-of-Plane Mode (A₁₉/A')Peak Position Difference (cm⁻¹)
TiS₂ E₉ (~226 cm⁻¹)A₁₉ (~330 cm⁻¹)~104
MoS₂ E₂₉ (~386 cm⁻¹)A₁₉ (~404 cm⁻¹)~18[3]
WS₂ E₂₉ (~356 cm⁻¹)A₁₉ (~418 cm⁻¹)~62
MoSe₂ E₂₉ (~287 cm⁻¹)A₁₉ (~241 cm⁻¹)~46
WSe₂ E₂₉ (~250 cm⁻¹)A₁₉ (~250 cm⁻¹)0 (degenerate)[4]

This data highlights the distinct spectral fingerprint of each TMD, enabling their unambiguous identification. The significant separation between the E₉ and A₁₉ modes in TiS₂ provides a clear distinguishing feature.

Experimental Protocol for Raman Spectroscopy of TiS₂

A standardized protocol is crucial for obtaining reliable and reproducible Raman spectra. The following methodology outlines the key steps for the characterization of TiS₂ and other TMDs.

I. Sample Preparation
  • Exfoliation: Mechanically exfoliate thin flakes of the TMD crystal onto a suitable substrate, such as a Si/SiO₂ wafer. This is a common and effective method for obtaining high-quality single and few-layer flakes.

  • Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic residues or particulates that could interfere with the Raman signal. Standard cleaning procedures involve sonication in acetone and isopropyl alcohol.

  • Flake Identification: Use an optical microscope to identify suitable flakes for Raman analysis. Monolayer flakes are often identifiable by their optical contrast.

II. Raman Spectroscopy Measurement
  • Instrumentation: A confocal Raman microscope is the standard instrument for this analysis.[5]

  • Laser Excitation: A visible laser, typically with a wavelength of 532 nm or 633 nm, is commonly used for exciting the sample.[1] The laser power should be kept low (typically < 1 mW) to avoid sample damage.

  • Objective Lens: A high numerical aperture objective lens (e.g., 50x or 100x) is used to focus the laser beam to a small spot size on the sample.

  • Spectrometer Calibration: Calibrate the spectrometer using a reference standard, such as a silicon wafer, to ensure accurate peak position measurements.

  • Data Acquisition:

    • Acquire Raman spectra from the identified flakes.

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

    • Collect spectra from multiple points on the flake to check for uniformity.

  • Data Analysis:

    • Perform baseline correction to remove any background fluorescence.

    • Fit the Raman peaks with Lorentzian or Gaussian functions to determine their precise positions, widths, and intensities.

Experimental Workflow

The following diagram illustrates the typical workflow for the Raman characterization of TiS₂.

RamanWorkflow cluster_prep Sample Preparation cluster_raman Raman Spectroscopy cluster_analysis Data Analysis Exfoliation Mechanical Exfoliation of TiS₂ Substrate Si/SiO₂ Substrate Exfoliation->Substrate Cleaning Substrate Cleaning Substrate->Cleaning Identification Optical Identification of Flakes Cleaning->Identification Laser Laser Excitation (e.g., 532 nm) Identification->Laser Microscope Confocal Raman Microscope Laser->Microscope Calibration Spectrometer Calibration Microscope->Calibration Acquisition Spectral Acquisition Baseline Baseline Correction Acquisition->Baseline Calibration->Acquisition Fitting Peak Fitting (Lorentzian/Gaussian) Baseline->Fitting Analysis Determination of Peak Position, FWHM, Intensity Fitting->Analysis Result Characterized TiS₂ Spectrum Analysis->Result

Experimental workflow for Raman characterization of TiS₂.

Conclusion

Raman spectroscopy is an indispensable tool for the characterization of TiS₂ and other TMDs. The distinct Raman signatures of these materials, particularly the positions of their in-plane and out-of-plane vibrational modes, allow for straightforward identification. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible data to advance the understanding and application of these promising 2D materials.

References

A Comparative Guide to Powder X-ray Diffraction Analysis of Titanium Disulfide (TiS2)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of powder X-ray diffraction (PXRD) analysis for bulk titanium disulfide (TiS2) and its two-dimensional (2D) nanosheet counterpart. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize PXRD for material characterization.

Introduction to TiS2 and its Variants

Titanium disulfide (TiS2) is a transition metal dichalcogenide (TMD) that has garnered significant interest for its applications in areas such as lithium-ion batteries and thermoelectrics. It typically crystallizes in the 1T phase, which has a hexagonal crystal structure.[1] The layers of TiS2 are held together by weak van der Waals forces, allowing for exfoliation into thin 2D layers.[1][2] This guide compares the PXRD analysis of bulk, crystalline TiS2 with that of 2D TiS2 nanosheets, highlighting the structural differences that can be elucidated by this powerful analytical technique.

Comparative PXRD Data

The primary differences observed in the PXRD patterns of bulk TiS2 and 2D TiS2 nanosheets are related to peak broadening and changes in preferred orientation. In bulk TiS2, the diffraction peaks are typically sharp and well-defined, indicating a high degree of crystallinity.[2] In contrast, the PXRD patterns of 2D TiS2 nanosheets often exhibit broader peaks, which can be attributed to a smaller crystallite size in the direction perpendicular to the nanosheet plane.

ParameterBulk TiS22D TiS2 NanosheetsData Source(s)
Crystal System HexagonalHexagonal[1][3]
Space Group P-3m1P-3m1[4]
Lattice Parameter (a) ~3.40 Å~3.40 Å[1][3]
Lattice Parameter (c) ~5.70 ÅMay show slight variations[1][3]
Prominent XRD Peaks (2θ) 15.56° (001), 34.25° (011), 44.15° (012), 54.50° (110)Broadening of peaks, especially the (00l) series.[3]
Crystallite Size Larger (typically > 50 nm)Smaller (e.g., ~23 nm)[3]

Note: The exact 2θ values can vary slightly depending on the specific instrument parameters, such as the X-ray wavelength used.

Experimental Protocols

A typical experimental setup for the PXRD analysis of TiS2 is detailed below. This protocol is a generalized procedure based on common laboratory practices.

1. Sample Preparation:

  • Bulk TiS2: The crystalline TiS2 is finely ground into a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

  • 2D TiS2 Nanosheets: A dispersion of 2D TiS2 nanosheets is prepared in a suitable solvent. The dispersion is then drop-casted onto a zero-background sample holder (e.g., a silicon wafer) and allowed to dry completely.

2. Instrumentation and Data Collection:

  • Diffractometer: A powder X-ray diffractometer, such as a Bruker D8 Advance, is commonly used.[1]

  • X-ray Source: A Cu Kα radiation source (λ = 1.5406 Å) is typical.

  • Scan Range (2θ): A common range is from 10° to 80°.

  • Step Size: A step size of 0.02° is often used.

  • Scan Speed/Dwell Time: The scan speed is adjusted to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Phase Identification: The experimental diffraction pattern is compared to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The JCPDS card number for TiS2 is 01-074-1141.[3]

  • Rietveld Refinement: For detailed structural analysis, Rietveld refinement is employed.[5][6] This method involves a least-squares fitting of a calculated diffraction pattern to the experimental data.[5] Rietveld refinement can be used to determine lattice parameters, crystallite size, and strain with high precision.[6] Software such as FullProf or GSAS-II is commonly used for this purpose.

Visualization of the PXRD Workflow

The following diagram illustrates the key steps in the powder X-ray diffraction analysis of TiS2.

PXRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis start Start: TiS2 Sample grinding Grinding (Bulk TiS2) start->grinding dispersion Dispersion (2D TiS2) start->dispersion mounting Sample Mounting grinding->mounting dispersion->mounting pxrd PXRD Instrument mounting->pxrd pattern Diffraction Pattern pxrd->pattern phase_id Phase Identification (JCPDS) pattern->phase_id rietveld Rietveld Refinement pattern->rietveld results Structural Parameters phase_id->results rietveld->results end end results->end End: Characterization Report

Caption: Workflow for PXRD analysis of TiS2.

Conclusion

Powder X-ray diffraction is an indispensable tool for the structural characterization of TiS2 and its derivatives. The comparison between bulk and 2D TiS2 reveals significant differences in their PXRD patterns, primarily in peak broadening, which directly correlates with crystallite size. By following standardized experimental protocols and employing advanced analytical techniques like Rietveld refinement, researchers can obtain detailed and accurate structural information, which is crucial for understanding the material's properties and performance in various applications.

References

Distinguishing TiS₂ from TiS₃ Using X-ray Photoelectron Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and drug development, a precise understanding of material composition is paramount. This guide provides a detailed comparison of Titanium Disulfide (TiS₂) and Titanium Trisulfide (TiS₃) using X-ray Photoelectron Spectroscopy (XPS), offering a non-destructive method to differentiate between these two closely related titanium sulfides.

The key to distinguishing TiS₂ and TiS₃ lies in the analysis of the core level spectra of Titanium (Ti 2p) and Sulfur (S 2p). The different chemical environments and oxidation states of the sulfur atoms in the two compounds lead to distinct features in their respective XPS spectra.

Core Level Spectra Analysis: The Telltale Differences

The primary distinction between TiS₂ and TiS₃ arises from the different sulfur species present in their crystal structures. In TiS₂, sulfur exists solely as the sulfide ion (S²⁻). In contrast, TiS₃ contains both sulfide (S²⁻) and disulfide (S₂²⁻) ions. This fundamental difference is clearly reflected in the S 2p core level spectrum.

The Ti 2p spectrum, while showing more subtle changes, can also provide confirmatory evidence for the identification of the specific titanium sulfide. In both compounds, titanium is in the +4 oxidation state. However, slight shifts in the Ti 2p binding energies can be observed due to the differing coordination with the sulfur species.

Below is a summary of the expected binding energies for the Ti 2p and S 2p core levels in TiS₂ and TiS₃.

CompoundCore LevelSpeciesBinding Energy (eV)
TiS₂ Ti 2p₃/₂Ti⁴⁺~456.5 - 457.5
Ti 2p₁/₂Ti⁴⁺~462.5 - 463.5
S 2p₃/₂S²⁻~161.0 - 162.0
S 2p₁/₂S²⁻~162.2 - 163.2
TiS₃ Ti 2p₃/₂Ti⁴⁺~455.7 - 456.7
Ti 2p₁/₂Ti⁴⁺~461.8 - 462.8
S 2p₃/₂S²⁻~160.9 - 161.9
S 2p₁/₂S²⁻~162.1 - 163.1
S 2p₃/₂S₂²⁻~162.1 - 163.1
S 2p₁/₂S₂²⁻~163.3 - 164.3

Note: The binding energy values can vary slightly depending on the specific instrument calibration and sample conditions.

Experimental Protocol

A typical experimental protocol for acquiring XPS data to distinguish between TiS₂ and TiS₃ is as follows:

1. Sample Preparation:

  • Ensure the sample surface is clean and free from adventitious carbon and oxygen contamination. In-situ sputtering with low-energy argon ions can be used for cleaning, but care must be taken to avoid preferential sputtering of sulfur.

  • Mount the powdered or thin-film sample on a compatible sample holder using conductive carbon tape.

2. Instrumentation:

  • Utilize a monochromatic Al Kα X-ray source (1486.6 eV).

  • Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (pressure < 10⁻⁸ mbar) to prevent surface contamination.

  • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

3. Data Acquisition:

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Perform high-resolution scans of the Ti 2p and S 2p regions with a pass energy of 20-40 eV to obtain detailed chemical state information.

  • Use a take-off angle of 90° with respect to the sample surface for standard measurements.

4. Data Analysis:

  • Perform peak fitting and deconvolution of the high-resolution Ti 2p and S 2p spectra using appropriate software (e.g., CasaXPS, Origin).

  • For the S 2p spectrum of TiS₃, use two doublets to fit the S²⁻ and S₂²⁻ species. The spin-orbit splitting for the S 2p doublet is approximately 1.2 eV.

  • For the Ti 2p spectrum, fit the Ti 2p₃/₂ and Ti 2p₁/₂ peaks with a fixed spin-orbit splitting of approximately 6.0 eV.

Differentiating TiS₂ and TiS₃: A Logical Workflow

The following diagram illustrates the logical workflow for distinguishing between TiS₂ and TiS₃ based on their XPS spectra.

XPS_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion Acquire_Survey Acquire Survey Spectrum Acquire_High_Res Acquire High-Resolution Ti 2p and S 2p Spectra Acquire_Survey->Acquire_High_Res Analyze_S2p Analyze S 2p Spectrum Acquire_High_Res->Analyze_S2p Input Analyze_Ti2p Analyze Ti 2p Spectrum Acquire_High_Res->Analyze_Ti2p Input S2p_Check One or Two Sulfur Species? Analyze_S2p->S2p_Check TiS2 Identified as TiS₂ Analyze_Ti2p->TiS2 TiS3 Identified as TiS₃ Analyze_Ti2p->TiS3 Confirmatory S2p_Check->TiS2 One (S²⁻) S2p_Check->TiS3 Two (S²⁻ and S₂²⁻)

XPS analysis workflow for distinguishing TiS₂ and TiS₃.

Key Distinguishing Features

The logical relationship for differentiating TiS₂ from TiS₃ based on their XPS spectral features is summarized in the diagram below.

Key XPS spectral features for identifying TiS₂ and TiS₃.

A Comparative Guide to Titanium Disulfide and Molybdenum Disulfide in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective catalysts is a cornerstone of modern chemical research, with applications spanning from renewable energy production to the synthesis of complex pharmaceuticals. Among the promising candidates, two-dimensional transition metal dichalcogenides (TMDs), particularly titanium disulfide (TiS₂) and molybdenum disulfide (MoS₂), have garnered significant attention. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed methodologies, and mechanistic insights.

Performance in Hydrogen Evolution Reaction (HER)

The electrocatalytic hydrogen evolution reaction (HER) is a critical process for producing clean hydrogen fuel. Both TiS₂ and MoS₂ have emerged as promising non-precious metal catalysts for this reaction.

Quantitative Comparison of HER Performance
CatalystSubstrateElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
TiS₂ Nanosheets Carbon Cloth0.5 M H₂SO₄~15055[1]
MoS₂ (Edge-rich) Glassy Carbon0.5 M H₂SO₄~180 - 30040 - 90[2][3]
MoS₂ (Basal Plane) Glassy Carbon0.5 M H₂SO₄> 400> 120[3]

Note: The performance of MoS₂ is highly dependent on the exposure of its catalytically active edge sites. The basal plane of MoS₂ is largely inert for HER.

Experimental Protocol: HER Electrocatalysis

A standard three-electrode electrochemical setup is typically employed to evaluate HER performance.

  • Working Electrode Preparation: The catalyst (TiS₂ or MoS₂ nanosheets) is dispersed in a solvent mixture (e.g., ethanol, water, and Nafion® solution) via ultrasonication to form a catalyst ink. A specific volume of this ink is then drop-casted onto a conductive substrate, such as glassy carbon or carbon cloth, and dried to form the working electrode.

  • Electrochemical Cell Assembly: The working electrode, a counter electrode (typically a graphite rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) are placed in an electrochemical cell containing an electrolyte (e.g., 0.5 M H₂SO₄).

  • Electrochemical Measurements: Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to record the polarization curve (current density vs. potential). The overpotential required to achieve a current density of 10 mA/cm² is a key metric for catalyst activity.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density). This slope provides insights into the HER reaction mechanism.

  • Stability Test: Chronoamperometry or cyclic voltammetry is conducted for an extended period to assess the long-term stability of the catalyst.

Signaling Pathway: Hydrogen Evolution Reaction Mechanism

The HER in acidic media is generally understood to proceed via one of two pathways: the Volmer-Heyrovsky or the Volmer-Tafel mechanism.

  • Volmer Step: H₃O⁺ + e⁻ → H* + H₂O (Proton adsorption)

  • Heyrovsky Step: H* + H₃O⁺ + e⁻ → H₂ + H₂O (Electrochemical desorption)

  • Tafel Step: H* + H* → H₂ (Chemical desorption)

For MoS₂, the catalytically active sites are the exposed edges of the material. The reaction is often found to proceed via the Volmer-Heyrovsky mechanism, with the Volmer step being rate-limiting in some cases.

HER_Mechanism cluster_MoS2 MoS₂ Edge Site H3O+ H3O+ H_ads H* H3O+->H_ads + e⁻ (Volmer) e- e- H2 H2 H_ads->H2 + H₃O⁺ + e⁻ (Heyrovsky) H_ads2 H_ads2->H2 + H* (Tafel)

Caption: Proposed HER pathways on a MoS₂ edge site.

While less studied, the HER mechanism on TiS₂ is also believed to involve the adsorption and subsequent reaction of protons on its surface.

Performance in CO₂ Reduction Reaction

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key strategy for mitigating climate change and closing the carbon loop.

Quantitative Comparison of CO₂ Reduction Performance

Direct comparative data for TiS₂ and MoS₂ in CO₂ reduction under identical conditions is limited. However, individual studies highlight their potential.

CatalystSubstrateElectrolyteMajor ProductFaradaic Efficiency (%)Applied Potential (V vs. RHE)Reference
TiS₂ Thin Film Carbon Paper0.1 M TBAPF₆ in AcetonitrileCO~60-2.0[4]
MoS₂ Nanosheets Carbon Paper0.5 M KHCO₃CO~82-0.7[5]
Experimental Protocol: CO₂ Electroreduction
  • Catalyst and Electrode Preparation: Similar to HER, a catalyst ink is prepared and deposited onto a gas diffusion electrode (GDE) or carbon paper.

  • Electrochemical Cell: A two-compartment H-cell separated by a proton exchange membrane (e.g., Nafion®) is commonly used. The working electrode is placed in the catholyte, which is continuously saturated with CO₂. The counter electrode is in the anolyte.

  • Electrolysis: Constant potential electrolysis (chronoamperometry) is performed at various applied potentials.

  • Product Analysis: Gaseous products (e.g., CO, H₂, CH₄) are analyzed using gas chromatography (GC). Liquid products (e.g., formate, methanol) are quantified using techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC).

  • Faradaic Efficiency Calculation: The Faradaic efficiency for each product is calculated based on the charge passed and the amount of product detected.

Signaling Pathway: CO₂ Reduction Mechanism

The mechanism of CO₂ reduction is complex and can lead to various products.

On MoS₂ , theoretical studies suggest that the reaction is initiated by the adsorption of a CO₂ molecule onto an exposed Mo atom at an edge site. This is followed by a series of proton-coupled electron transfer steps. For the formation of CO, a key intermediate is believed to be a carboxyl (*COOH) species.

CO2_Reduction_MoS2 cluster_MoS2_edge MoS₂ Edge Site CO2 CO2 COOH_ads COOH CO2->COOH_ads + H⁺ + e⁻ H+ H+ e- e- CO_ads CO COOH_ads->CO_ads + H⁺ + e⁻ CO CO CO_ads->CO Desorption

Caption: Proposed pathway for CO₂ reduction to CO on a MoS₂ edge site.

For TiS₂ , it is proposed that the catalytically active sites are the sulfur planes. The reaction is thought to proceed through a monothiocarbonate intermediate, which then leads to the formation of CO.

CO2_Reduction_TiS2 cluster_TiS2_surface TiS₂ Surface CO2 CO2 Monothiocarbonate *SCO₂ CO2->Monothiocarbonate + Surface S S_surface Surface S CO CO Monothiocarbonate->CO + 2e⁻ + 2H⁺

Caption: Proposed monothiocarbonate pathway for CO₂ reduction on a TiS₂ surface.

Conclusion

Both titanium disulfide and molybdenum disulfide demonstrate significant promise as catalysts for key energy-related reactions. MoS₂ is a well-established and cost-effective catalyst for the hydrogen evolution reaction, with its performance being critically dependent on the engineering of its active edge sites. TiS₂, while currently less explored, shows potential for even higher intrinsic activity in HER.

In the realm of CO₂ reduction, both materials offer pathways to valuable products like CO. The distinct reaction mechanisms, occurring at the metal edges of MoS₂ and the sulfur planes of TiS₂, present different opportunities for catalyst design and optimization.

For researchers and professionals in drug development, the catalytic properties of these materials could also be relevant in synthetic organic chemistry, where analogous reduction and hydrogenation reactions are frequently employed. The choice between TiS₂ and MoS₂ will ultimately depend on the specific application, desired product selectivity, and the operating conditions. Further research, particularly direct comparative studies under standardized conditions, will be crucial for fully elucidating the relative advantages of these two compelling catalytic materials.

References

performance comparison of TiS2 and graphene in supercapacitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists

In the quest for next-generation energy storage solutions, supercapacitors have emerged as a promising technology, offering high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of these devices is intrinsically linked to the electrode material. Among the plethora of materials being explored, Titanium Disulfide (TiS2), a transition metal dichalcogenide, and graphene, a two-dimensional carbon allotrope, are prominent contenders. This guide provides an objective comparison of their performance in supercapacitor applications, supported by experimental data, detailed methodologies, and illustrative diagrams to aid researchers, scientists, and drug development professionals in their material selection and development efforts.

Quantitative Performance Metrics: A Side-by-Side Comparison

To facilitate a clear and direct comparison, the following table summarizes the key performance metrics of supercapacitors based on TiS2 and graphene electrodes, as reported in various studies. It is important to note that these values can vary significantly depending on the specific synthesis method, electrode architecture, electrolyte, and testing parameters.

Performance MetricTitanium Disulfide (TiS2)GrapheneUnit
Specific Capacitance 113 - 214.3137 - 196F/g
Energy Density ~60.958.25 - 83.4Wh/kg
Power Density 1250 - 2000~8750W/kg
Cycle Stability 93% retention after 10,000 cycles98% retention after 10,000 cycles%
Electrolyte Aqueous (e.g., 6M KOH, Li-rich)Aqueous (e.g., 6M KOH), Ionic Liquid-

Delving into the Experimental Details

The performance of TiS2 and graphene in supercapacitors is heavily influenced by their synthesis and the subsequent fabrication of electrodes. Understanding the experimental protocols is crucial for reproducing and building upon existing research.

Synthesis and Electrode Preparation of TiS2

A common method for synthesizing TiS2 nanostructures for supercapacitor applications is the solid-state reaction method.[1][2]

Synthesis of TiS2 Nanodiscs:

  • High-purity titanium and sulfur powders are mixed in their stoichiometric atomic percentages.

  • The mixture is sealed in a quartz ampoule under a high vacuum (e.g., 10⁻⁵ Torr).

  • The sealed ampoule is heated in a muffle furnace to 500°C for 12 hours, followed by a further heating step at 800°C for 24 hours.

  • The furnace is then cooled down to room temperature to obtain TiS2 nanodiscs.

Electrode Fabrication:

  • The synthesized TiS2 powder is mixed with a conductive agent (e.g., acetylene black) and a binder (e.g., polyvinylidene fluoride-hexafluoropropylene, PVdF-HFP) in a typical mass ratio of 80:10:10.

  • A few drops of a solvent like acetone are added to form a slurry.

  • The slurry is then coated onto a current collector, such as a graphite sheet, and dried in a vacuum oven at 80°C for 12 hours.[1]

Synthesis and Electrode Preparation of Graphene

Graphene for supercapacitor electrodes can be synthesized through various methods, with the modified Hummers' method for producing graphene oxide (GO) followed by reduction being a prevalent approach.

Synthesis of Graphene Oxide (Modified Hummers' Method):

  • Graphite powder is oxidized in a mixture of concentrated sulfuric acid (H₂SO₄), sodium nitrate (NaNO₃), and potassium permanganate (KMnO₄).

  • The reaction is carefully controlled by temperature and the sequential addition of deionized water and hydrogen peroxide (H₂O₂) to terminate the oxidation process.

  • The resulting graphite oxide is then exfoliated into graphene oxide sheets in water using sonication.

Reduction of Graphene Oxide and Electrode Fabrication:

  • The GO dispersion is reduced to graphene, often through chemical reduction (e.g., using hydrazine or ascorbic acid) or thermal treatment.

  • The reduced graphene oxide (rGO) is then mixed with a binder (e.g., polytetrafluoroethylene, PTFE) and a conductive additive.

  • The resulting paste is pressed onto a current collector (e.g., nickel foam or conductive foil) and dried to form the supercapacitor electrode.

Standard Electrochemical Characterization

The performance of supercapacitor electrodes is evaluated using a standard set of electrochemical techniques.

Cyclic Voltammetry (CV):

  • Purpose: To assess the capacitive behavior and determine the stable operating voltage window of the electrode material.

  • Procedure: A three-electrode setup (working electrode, counter electrode, and reference electrode) is typically used. The potential of the working electrode is swept linearly between two set voltage limits at various scan rates (e.g., 5 to 100 mV/s). The resulting current is measured and plotted against the applied voltage. An ideal capacitor exhibits a rectangular CV curve.

Galvanostatic Charge-Discharge (GCD):

  • Purpose: To determine the specific capacitance, energy density, and power density of the supercapacitor.

  • Procedure: The supercapacitor is charged and discharged at a constant current between the determined voltage limits. The time taken for the charge and discharge cycles is recorded. The specific capacitance is calculated from the slope of the discharge curve.

Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the internal resistance and ion diffusion kinetics within the supercapacitor.

  • Procedure: A small AC voltage of varying frequency is applied to the supercapacitor, and the resulting impedance is measured. The data is often presented as a Nyquist plot, which can be used to model the equivalent series resistance (ESR) and charge transfer resistance.

Comparative Analysis Workflow

The logical flow for a comparative study of TiS2 and graphene supercapacitors, from material synthesis to performance evaluation, can be visualized as follows:

G cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis TiS2_Synth TiS2 Synthesis (e.g., Solid-State Reaction) TiS2_Electrode TiS2 Electrode Preparation TiS2_Synth->TiS2_Electrode Graphene_Synth Graphene Synthesis (e.g., Modified Hummers' Method) Graphene_Electrode Graphene Electrode Preparation Graphene_Synth->Graphene_Electrode CV Cyclic Voltammetry (CV) TiS2_Electrode->CV GCD Galvanostatic Charge-Discharge (GCD) TiS2_Electrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) TiS2_Electrode->EIS Graphene_Electrode->CV Graphene_Electrode->GCD Graphene_Electrode->EIS Performance_Metrics Specific Capacitance Energy Density Power Density Cycle Stability CV->Performance_Metrics GCD->Performance_Metrics EIS->Performance_Metrics

Caption: Workflow for comparing TiS2 and graphene supercapacitors.

Signaling Pathways and Logical Relationships

The charge storage mechanism in supercapacitors can be broadly categorized into electric double-layer capacitance (EDLC) and pseudocapacitance. Graphene primarily exhibits EDLC, where charge is stored electrostatically at the electrode-electrolyte interface. TiS2, on the other hand, can exhibit both EDLC and pseudocapacitive behavior through Faradaic reactions at its surface. The interplay of these mechanisms dictates the overall performance.

G cluster_materials Electrode Materials cluster_mechanisms Charge Storage Mechanisms cluster_performance Supercapacitor Performance Graphene Graphene EDLC Electric Double-Layer Capacitance (EDLC) (High Power, Long Cycle Life) Graphene->EDLC TiS2 Titanium Disulfide (TiS2) TiS2->EDLC Pseudocapacitance Pseudocapacitance (High Energy Density) TiS2->Pseudocapacitance Performance Overall Performance (Energy Density, Power Density, Cycle Stability) EDLC->Performance Pseudocapacitance->Performance

Caption: Charge storage mechanisms in TiS2 and graphene supercapacitors.

References

Validating the Stoichiometry of Titanium Disulfide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control and verification of material stoichiometry are paramount. This guide provides a comparative analysis of common analytical techniques for validating the stoichiometry of Titanium Disulfide (TiS₂), a material of interest for various applications, including as a cathode material in batteries.

This document outlines the principles and methodologies of Energy-Dispersive X-ray Spectroscopy (EDX), Wavelength-Dispersive X-ray Spectroscopy (WDS), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the quantitative analysis of TiS₂. Experimental data is presented to support the comparison, and detailed protocols are provided for a comprehensive understanding of each technique.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the performance of different analytical techniques in determining the stoichiometry of Titanium Disulfide.

TechniquePrinciple of OperationSample TypeDestructive?Typical S/Ti Ratio Measured in TiS₂Key AdvantagesKey Limitations
EDX Analysis of characteristic X-rays emitted from the sample upon electron beam excitation.SolidNo1.90 ± 0.02[1]Rapid analysis, spatial mapping capabilities.Lower energy resolution, potential for peak overlap, less accurate for light elements.
WDS Wavelength-based separation of characteristic X-rays using diffracting crystals.SolidNoNot explicitly found for TiS₂, but generally higher precision than EDX.High energy resolution, excellent accuracy and precision, low background noise.Slower analysis time, requires higher beam currents which can damage sensitive samples.
XPS Analysis of the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation.Solid (surface sensitive)NoProvides chemical state information in addition to elemental composition.Surface sensitive (top few nanometers), provides chemical state information.Requires high vacuum, potential for sample charging effects, quantification can be complex.
ICP-OES Analysis of the atomic emission spectra from an inductively coupled plasma.SolutionYesNot explicitly found for TiS₂, but capable of high accuracy bulk analysis.High accuracy and precision for bulk analysis, low detection limits.Destructive sample preparation (digestion) is required, provides no spatial information.

Experimental Protocols

Energy-Dispersive X-ray Spectroscopy (EDX) Analysis

EDX is a widely used technique for elemental analysis, often integrated with a Scanning Electron Microscope (SEM).

Methodology:

  • Sample Preparation: A flat, polished surface of the TiS₂ sample is prepared to ensure accurate quantification. The sample is mounted on an SEM stub using conductive carbon tape.

  • Instrumental Parameters:

    • Accelerating Voltage: Typically 15-20 kV to ensure sufficient overvoltage for both Ti K-alpha and S K-alpha X-ray lines.

    • Beam Current: A stable beam current is used to maintain a consistent X-ray generation rate.

    • Acquisition Time: A sufficiently long acquisition time (e.g., 60-120 seconds) is used to obtain a spectrum with good statistical quality.

  • Quantification: The acquired spectrum is processed using standardless or standards-based quantification software. The software performs background subtraction and peak deconvolution to determine the atomic or weight percentages of Ti and S. The S/Ti atomic ratio is then calculated.

Wavelength-Dispersive X-ray Spectroscopy (WDS) Analysis

WDS offers superior spectral resolution compared to EDX, making it ideal for accurate quantification, especially in the presence of peak overlaps.

Methodology:

  • Sample Preparation: Similar to EDX, a flat and polished sample surface is required.

  • Instrumental Parameters:

    • Accelerating Voltage and Beam Current: Higher beam currents are often used compared to EDX to generate a sufficient X-ray signal for the diffracting crystals.

    • Spectrometer Setup: Appropriate diffracting crystals are selected for the Ti K-alpha and S K-alpha lines (e.g., LIF for Ti and PET for S).

  • Quantification: The analysis is performed by comparing the X-ray intensities from the TiS₂ sample to those from known standards (e.g., pure Ti and a stable sulfide standard like FeS₂). Matrix corrections (ZAF or Phi-Rho-Z) are applied to obtain accurate quantitative results.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material.

Methodology:

  • Sample Preparation: The TiS₂ sample is mounted on a sample holder. To obtain information representative of the bulk, surface contamination is often removed by in-situ ion sputtering.

  • Instrumental Parameters:

    • X-ray Source: A monochromatic Al K-alpha or Mg K-alpha X-ray source is typically used.

    • Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions.

    • Charge Neutralization: A low-energy electron flood gun is often used to compensate for surface charging.

  • Data Analysis:

    • A survey spectrum is first acquired to identify all elements present on the surface.

    • High-resolution spectra of the Ti 2p and S 2p regions are then acquired.

    • The peaks are fitted to determine their binding energies and areas. The elemental concentrations are calculated from the peak areas using relative sensitivity factors (RSFs).

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Analysis

ICP-OES is a highly sensitive technique for bulk elemental analysis. It requires the sample to be in a liquid form.

Methodology:

  • Sample Digestion: A known mass of the TiS₂ sample is digested in a mixture of strong acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system to ensure complete dissolution.

  • Standard Preparation: A series of calibration standards with known concentrations of Ti and S are prepared.

  • Analysis: The digested sample solution and the calibration standards are introduced into the ICP-OES instrument. The emission intensities of Ti and S at specific wavelengths are measured.

  • Quantification: A calibration curve is generated from the standards, and the concentrations of Ti and S in the sample solution are determined. The S/Ti stoichiometric ratio is then calculated based on the initial sample mass and the measured concentrations.

Mandatory Visualizations

EDX_Workflow cluster_prep Sample Preparation cluster_analysis EDX Analysis in SEM cluster_data Data Processing p1 Mount TiS₂ on SEM Stub p2 Ensure Flat & Conductive Surface p1->p2 a1 Electron Beam Excitation a2 Detection of Emitted X-rays a1->a2 d1 Generate X-ray Spectrum d2 Quantification (Software) d1->d2 d3 Calculate S/Ti Ratio d2->d3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Experimental workflow for EDX analysis of TiS₂ stoichiometry.

Technique_Comparison cluster_surface Surface Analysis cluster_bulk Bulk Analysis XPS XPS EDX_WDS EDX / WDS ICP ICP-OES TiS2 TiS₂ Sample TiS2->XPS Surface Chemistry TiS2->EDX_WDS Micro-scale Composition TiS2->ICP Bulk Composition (Destructive)

References

A Comparative Guide to Electrochemical Impedance Spectroscopy of TiS₂ Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate electrochemical processes occurring at the electrode-electrolyte interface. For researchers working with titanium disulfide (TiS₂) electrodes, particularly in the context of lithium-ion and sodium-ion batteries, EIS provides invaluable insights into reaction kinetics, charge transfer resistance, and ion diffusion. This guide offers a comparative overview of the EIS analysis of TiS₂ electrodes, presenting typical experimental protocols and data interpretation frameworks.

Data Presentation: Understanding the Impedance of TiS₂

The interpretation of EIS data for TiS₂ electrodes is commonly performed by fitting the experimental data to an equivalent circuit model. This model consists of several electrical components that represent different electrochemical phenomena. A typical Nyquist plot for a TiS₂ electrode exhibits a semicircle in the high-to-medium frequency region followed by a sloping line at low frequencies.

ParameterSymbolElectrochemical ProcessTypical Behavior in TiS₂ Electrodes
Solution Resistance RsResistance of the electrolyteThe intercept of the Nyquist plot on the real axis at high frequency.
Solid Electrolyte Interphase (SEI) Resistance RseiResistance to ion migration through the SEI layerAppears as a small semicircle at high frequencies, more prominent after initial cycling.
Double-Layer Capacitance CdlCapacitance at the electrode/electrolyte interfaceAssociated with the high-frequency semicircle. Often modeled as a constant phase element (CPE) to account for surface inhomogeneities.
Charge Transfer Resistance RctResistance to the electrochemical reaction at the electrode surfaceThe diameter of the semicircle in the medium-frequency range. A key indicator of the electrode's kinetic performance.
Warburg Impedance ZwImpedance related to the diffusion of ions within the electrodeAppears as a 45° line in the low-frequency region of the Nyquist plot, indicative of semi-infinite diffusion.[1]

Experimental Protocols: A Guide to Reliable EIS Measurements

Reproducible and accurate EIS data is contingent on a well-defined experimental protocol. Below are typical methodologies for conducting EIS on TiS₂ electrodes in both lithium-ion and sodium-ion battery configurations.

Protocol 1: EIS of TiS₂ Electrodes in a Lithium-Ion Battery

1. Electrode Preparation:

  • The TiS₂ electrode slurry is prepared by mixing TiS₂ powder (e.g., 80 wt%), a conductive agent like carbon black (e.g., 10 wt%), and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10 wt%) in a solvent like N-methyl-2-pyrrolidone (NMP).

  • The slurry is cast onto a current collector (e.g., copper foil), dried under vacuum at elevated temperatures (e.g., 120°C) for several hours, and then punched into circular electrodes.

2. Cell Assembly:

  • A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox.

  • The cell consists of the TiS₂ working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)).

3. EIS Measurement:

  • The assembled cell is allowed to rest for several hours to ensure proper wetting of the electrode.

  • EIS is performed using a potentiostat with a frequency response analyzer module.

  • The measurements are typically conducted at the open-circuit potential (OCP).

  • A small AC voltage amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

Protocol 2: EIS of TiS₂ Electrodes in a Sodium-Ion Battery

1. Electrode Preparation:

  • The electrode preparation is similar to that for lithium-ion batteries, with the active material being TiS₂.

2. Cell Assembly:

  • A coin cell is assembled with the TiS₂ working electrode, a sodium metal counter and reference electrode, a glass fiber separator, and an electrolyte suitable for sodium-ion batteries (e.g., 1 M NaClO₄ in a mixture of propylene carbonate (PC) with a fluoroethylene carbonate (FEC) additive).

3. EIS Measurement:

  • The EIS measurement parameters are similar to those for the lithium-ion battery setup, with the frequency range and AC amplitude being key parameters to optimize for the specific system.

Mandatory Visualizations

Equivalent Circuit Model for TiS₂ Electrodes

start Rs Rs start->Rs node1 Rs->node1 Rsei Rsei node1->Rsei CPE1 CPEdl node1->CPE1 node2 Rsei->node2 CPE1->node2 Rct Rct node2->Rct Zw Zw node2->Zw end Rct->end Zw->end

Caption: A common equivalent circuit model for TiS₂ electrodes.

Experimental Workflow for EIS of TiS₂ Electrodes

prep Electrode Preparation assembly Cell Assembly prep->assembly rest Cell Resting assembly->rest measurement EIS Measurement rest->measurement fitting Equivalent Circuit Fitting measurement->fitting analysis Data Analysis fitting->analysis

Caption: Workflow for EIS analysis of TiS₂ electrodes.

References

A Comparative Guide to the Synthesis of Titanium Disulfide (TiS2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of common TiS2 synthesis methodologies, supported by experimental data and detailed protocols.

Titanium disulfide (TiS2), a transition metal dichalcogenide, has garnered significant attention for its unique electronic and electrochemical properties, making it a material of interest in various fields, including energy storage and electronics. The performance of TiS2 is intrinsically linked to its structural and compositional characteristics, which are highly dependent on the synthesis method employed. This guide provides an objective comparison of five prominent TiS2 synthesis techniques: Solid-State Reaction, Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), Hydrothermal Synthesis, and Sol-Gel Synthesis.

Performance Comparison

The choice of synthesis method significantly impacts the key performance indicators of the resulting TiS2 material. The following table summarizes the quantitative data on purity, crystal quality, typical yield, particle/film characteristics, and electrical conductivity for each method.

Synthesis MethodPurityCrystal QualityTypical YieldParticle/Film SizeElectrical Conductivity (S/m)
Solid-State Reaction High (can reach >99%)High, crystallineHigh (>90%)Micrometer-sized powders~5 x 10³[1]
Chemical Vapor Deposition (CVD) HighHigh, crystalline thin filmsN/A (film deposition)Uniform thin films (nm to µm)Varies with parameters
Atomic Layer Deposition (ALD) HighAmorphous to crystalline filmsN/A (film deposition)Precisely controlled thin films (Ångström to nm)Up to 2.9 x 10⁵
Hydrothermal Synthesis Moderate to HighCrystalline nanoparticlesModerate to HighNanoparticles (e.g., ~23 nm crystallite size)[2][3]Variable
Sol-Gel Synthesis ModerateAmorphous to nanocrystallineModerateNanoparticlesVariable

Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below to facilitate replication and further research.

Solid-State Reaction

This conventional method involves the direct reaction of elemental titanium and sulfur at elevated temperatures.

Protocol:

  • High-purity titanium and sulfur powders are mixed in a stoichiometric ratio (1:2).

  • The mixture is sealed in an evacuated quartz ampoule.

  • The ampoule is slowly heated to a reaction temperature, typically between 600°C and 800°C, and held for an extended period (several days) to ensure complete reaction and crystallization.

  • The furnace is then slowly cooled to room temperature to obtain the crystalline TiS2 powder.

Chemical Vapor Deposition (CVD)

CVD is a technique used to deposit high-quality thin films of TiS2 onto a substrate.

Protocol:

  • A substrate is placed in a reaction chamber.

  • Precursor gases, typically titanium tetrachloride (TiCl4) and hydrogen sulfide (H2S), are introduced into the chamber along with a carrier gas (e.g., Argon).

  • The chamber is heated to a deposition temperature, generally ranging from 400°C to 700°C.

  • The precursors react on the heated substrate surface, forming a thin film of TiS2.

  • The thickness of the film is controlled by the deposition time, precursor flow rates, and temperature.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that allows for atomic-level control over film thickness and uniformity.

Protocol:

  • A substrate is placed in an ALD reactor.

  • The process consists of sequential, self-limiting surface reactions.

  • In one cycle, a pulse of the titanium precursor (e.g., TiCl4) is introduced and chemisorbs onto the substrate surface.

  • Excess precursor and byproducts are purged with an inert gas.

  • A pulse of the sulfur precursor (e.g., H2S) is then introduced, reacting with the chemisorbed titanium species to form a monolayer of TiS2.

  • Excess sulfur precursor and byproducts are purged.

  • These cycles are repeated to achieve the desired film thickness.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Protocol:

  • A titanium precursor, such as titanium tetrachloride (TiCl4) or titanium isopropoxide, is dissolved in an aqueous solution.

  • A sulfur source, such as thioacetamide or sodium sulfide, is added to the solution.

  • The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a temperature typically between 150°C and 250°C for several hours to a day.

  • After the reaction, the autoclave is cooled to room temperature, and the resulting TiS2 precipitate is collected by centrifugation or filtration, washed, and dried.

Sol-Gel Synthesis

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Protocol:

  • A titanium alkoxide precursor, such as titanium isopropoxide, is hydrolyzed by adding it to a solvent (e.g., ethanol) and water mixture, often with an acid or base catalyst, to form a sol.

  • A sulfur-containing agent is introduced into the sol.

  • The sol is allowed to age, leading to the formation of a gel through polycondensation reactions.

  • The gel is then dried to remove the solvent, often through supercritical drying to maintain the porous structure.

  • The resulting solid is typically amorphous and may require subsequent heat treatment (annealing) to crystallize into TiS2.

Logical Workflow of TiS2 Synthesis Method Selection

The choice of a suitable synthesis method depends on the desired properties of the final TiS2 material. The following diagram illustrates a logical workflow for selecting a synthesis method based on key product requirements.

TiS2_Synthesis_Selection Requirement Desired Product Form Bulk_Powder Bulk Powder Requirement->Bulk_Powder Thin_Film Thin Film Requirement->Thin_Film Nanoparticles Nanoparticles Requirement->Nanoparticles Solid_State Solid-State Reaction Bulk_Powder->Solid_State High Purity & Crystallinity CVD Chemical Vapor Deposition Thin_Film->CVD High Quality Crystalline Film ALD Atomic Layer Deposition Thin_Film->ALD Precise Thickness Control Hydrothermal Hydrothermal Synthesis Nanoparticles->Hydrothermal Crystalline Nanoparticles Sol_Gel Sol-Gel Synthesis Nanoparticles->Sol_Gel Amorphous/Nanocrystalline

Caption: Decision tree for selecting a TiS2 synthesis method.

References

A Comparative Benchmarking Guide: TiS₂ vs. Cobalt Oxide Cathodes for Advanced Battery Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Titanium Disulfide (TiS₂) and cobalt-based oxide cathodes, two key materials in the advancement of energy storage solutions. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their battery development programs. While direct head-to-head comparisons under identical conditions are limited in publicly available literature, this guide synthesizes data from multiple sources to offer a clear and objective overview of each material's performance characteristics.

Executive Summary

Titanium disulfide (TiS₂) emerges as a compelling alternative to traditional cobalt-based cathodes, offering high theoretical capacity and excellent rate capability. Cobalt oxides, particularly Lithium Cobalt Oxide (LiCoO₂) and its derivatives like Nickel Manganese Cobalt Oxide (NMC), have long been the industry standard due to their high energy density and stable cycling performance. However, concerns regarding the cost, supply chain ethics, and safety of cobalt have spurred research into alternative materials like TiS₂. This guide delves into the quantitative performance metrics of these materials, outlines the experimental protocols for their evaluation, and provides a visual representation of the benchmarking workflow.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for TiS₂ and various cobalt oxide cathodes based on available experimental data. It is crucial to note that the data is compiled from different studies using varied experimental conditions, which are detailed for contextual understanding.

MaterialSpecific Capacity (mAh/g)Cycle LifeC-RateVoltage Window (V)Electrolyte
TiS₂ ~239 (theoretical)[1]----
20090% retention after 3000 cycles1C-Na+/Mg2+ hybrid
75-20C-Na+/Mg2+ hybrid
LiCoO₂ 140-150 (actual)~250 cycles---
12586.7% retention after 300 cycles5C--
130 (initial)110 mAh/g after 50 cycles-up to 4.6Solid-state
NMC (Low-Ni, Co-Free) 202.2 (initial)96.3% retention after 200 cyclesC/102.5-4.55-
TiO₂-coated LiCoO₂ 12586.7% retention after 300 cycles5C--

Note: The performance of cathode materials can be significantly influenced by factors such as electrode composition, electrolyte formulation, and cell design.

Experimental Protocols

To ensure a standardized and objective comparison between TiS₂ and cobalt oxide cathodes, the following experimental protocols are recommended.

Cathode Material Synthesis

Titanium Disulfide (TiS₂):

  • Chemical Vapor Transport (CVT): This method is often used to grow high-purity TiS₂ crystals. Titanium and sulfur powders are sealed in an evacuated quartz ampoule and heated in a two-zone furnace. The temperature gradient drives the transport and deposition of TiS₂ crystals.

  • Reaction of Elements: A straightforward method involves the direct reaction of stoichiometric amounts of titanium and sulfur powders at elevated temperatures (around 500 °C) in an inert atmosphere or a sealed container.

Cobalt Oxides (e.g., LiCoO₂):

  • Solid-State Reaction: This is a common method for synthesizing LiCoO₂. Stoichiometric amounts of a lithium source (e.g., lithium carbonate, Li₂CO₃) and a cobalt source (e.g., cobalt oxide, Co₃O₄) are intimately mixed and then calcined at high temperatures (e.g., 900 °C) in an oxygen atmosphere.

  • Coprecipitation: This technique is often used for producing NMC materials. Soluble salts of the constituent metals (nickel, manganese, cobalt) are dissolved in a solvent and then precipitated together by adding a precipitating agent. The resulting precursor is then mixed with a lithium source and calcined.

Electrode Preparation and Slurry Formulation

A standardized slurry composition is crucial for a fair comparison. A typical formulation consists of:

  • Active Material: 80-90% by weight

  • Conductive Additive (e.g., Super P carbon black): 5-10% by weight

  • Binder (e.g., PVDF): 5-10% by weight

The components are mixed in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry. This slurry is then cast onto an aluminum foil current collector using a doctor blade and dried in a vacuum oven to remove the solvent.

Cell Assembly

For laboratory-scale testing, 2032-type coin cells are commonly used. The assembly is typically performed in an argon-filled glovebox to prevent moisture and oxygen contamination. The coin cell consists of the prepared cathode, a separator (e.g., Celgard 2325), a lithium metal anode, and an electrolyte. A common electrolyte for lithium-ion batteries is 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

Electrochemical Characterization
  • Galvanostatic Cycling with Constant Current (CCCV): This technique is used to determine the specific capacity, cycle life, and coulombic efficiency of the cathode material. The cell is charged and discharged at a constant current between a defined voltage window.

  • Galvanostatic Intermittent Titration Technique (GITT): GITT is employed to measure the chemical diffusion coefficient of lithium ions within the cathode material, providing insights into the rate capability.

  • Cyclic Voltammetry (CV): CV is used to study the redox reactions occurring at the electrode-electrolyte interface and to identify the potentials at which these reactions occur.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the internal resistance and charge transfer kinetics of the battery.

Visualizing the Benchmarking Process

The following diagrams, created using the DOT language, illustrate the key experimental workflows for comparing TiS₂ and cobalt oxide cathodes.

Experimental_Workflow cluster_synthesis 1. Material Synthesis cluster_electrode 2. Electrode Preparation cluster_cell 3. Cell Assembly cluster_testing 4. Electrochemical Testing TiS2_synth TiS₂ Synthesis (e.g., CVT) Slurry_prep Slurry Preparation (Active Material, Carbon, Binder) TiS2_synth->Slurry_prep CoO_synth Cobalt Oxide Synthesis (e.g., Solid-State) CoO_synth->Slurry_prep Coating Doctor Blade Coating on Al foil Slurry_prep->Coating Drying Vacuum Drying Coating->Drying Assembly Coin Cell Assembly (Cathode, Separator, Anode, Electrolyte) Drying->Assembly CCCV Galvanostatic Cycling (CCCV) Assembly->CCCV GITT GITT Assembly->GITT CV Cyclic Voltammetry (CV) Assembly->CV EIS EIS Assembly->EIS Performance_Comparison TiS2 TiS₂ High Theoretical Capacity Excellent Rate Capability Lower Voltage (vs. LiCoO₂) CobaltOxide Cobalt Oxides (LiCoO₂, NMC) High Energy Density Stable Cycling Cost & Safety Concerns TiS2:f0->CobaltOxide:f0 Capacity TiS2:f1->CobaltOxide:f1 Performance TiS2:f2->CobaltOxide:f2 Challenges

References

Unveiling the Electronic Identity of Titanium Disulfide: A Comparative Guide to Theoretical and Experimental Band Gaps

Author: BenchChem Technical Support Team. Date: November 2025

Titanium disulfide (TiS₂), a transition metal dichalcogenide, has garnered significant attention for its intriguing electronic properties and potential applications in energy storage and electronics. However, a definitive consensus on its fundamental electronic character—whether it is a semiconductor or a semimetal—remains a subject of active research. This guide provides a comprehensive comparison of the theoretically predicted and experimentally measured band gaps of TiS₂, offering researchers, scientists, and drug development professionals a critical overview of the current state of knowledge.

Quantitative Data Summary

The reported band gap of TiS₂ exhibits a notable variance across different theoretical and experimental studies. This discrepancy can be attributed to factors such as the material's dimensionality (bulk vs. monolayer), the presence of defects, and the specific methodologies employed for characterization and calculation.

Methodology Band Gap Type Reported Band Gap (eV) Key Remarks
Theoretical (DFT) Direct0.422For a pristine, stoichiometric monolayer.[1]
Theoretical (DFT) -0.49 (monolayer) to 0.40 (bulk)Band gap tuning as a function of the number of layers.[1]
Theoretical (DFT with mBJ potential) Indirect~0.26In very close agreement with some experimental results.[2]
Experimental -~0.3In close agreement with the mBJ DFT calculation.[2]
Experimental (for 2D nanosheets) -0.5 to 1.2The band gap can vary in 2D nanosheet forms.

It is important to note that some studies classify TiS₂ as a semimetal, indicating a small overlap between the conduction and valence bands.[3][4] This semimetallic behavior can be influenced by factors such as pressure, with TiS₂ transitioning from a semiconductor at ambient pressure to a semimetal at high pressures.[3]

Methodologies for Band Gap Determination

A clear understanding of the methodologies used to determine the band gap is crucial for interpreting the reported values.

1. UV-Visible Spectroscopy: This is a common technique to experimentally determine the optical band gap of materials.

  • Sample Preparation: Thin films of TiS₂ are prepared on a transparent substrate.

  • Data Acquisition: The absorbance or transmittance spectrum of the thin film is recorded using a UV-Vis spectrophotometer over a specific wavelength range.

  • Tauc Plot Analysis: The optical band gap is then extrapolated from a Tauc plot. The Tauc equation relates the absorption coefficient (α) to the photon energy (hν) and the band gap (Eg): (αhν)^(1/n) = A(hν - Eg) where 'A' is a constant and 'n' depends on the nature of the electronic transition (n=1/2 for direct allowed transitions and n=2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the x-axis, the band gap can be determined.

1. Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials.

  • Model Construction: A computational model of the TiS₂ crystal structure (e.g., monolayer, bulk) is created.

  • Choice of Functional: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Different functionals, such as the Perdew-Burke-Ernzerhof (PBE) or the modified Becke-Johnson (mBJ) potential, can yield different band gap values.[2]

  • Calculation: The electronic band structure and the density of states (DOS) are calculated. The band gap is then determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

Visualizing the Comparison: Theoretical vs. Experimental Workflow

BandGap_Comparison cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach DFT_Model Construct TiS2 Model (Monolayer/Bulk) DFT_Functional Select Exchange-Correlation Functional (e.g., mBJ) DFT_Model->DFT_Functional DFT_Calc Perform DFT Calculation DFT_Functional->DFT_Calc Theoretical_BG Calculated Band Gap DFT_Calc->Theoretical_BG Comparison Comparison & Analysis Theoretical_BG->Comparison Sample_Prep Prepare TiS2 Sample (e.g., Thin Film) UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Tauc_Plot Tauc Plot Analysis UV_Vis->Tauc_Plot Experimental_BG Measured Band Gap Tauc_Plot->Experimental_BG Experimental_BG->Comparison Conclusion Understanding of TiS2 Electronic Properties Comparison->Conclusion

Caption: Workflow comparing theoretical and experimental band gap determination for TiS₂.

References

Measuring the Electrical Conductivity of Titanium Disulfide (TiS₂) Using the Four-Point Probe Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Titanium disulfide (TiS₂), a transition metal dichalcogenide (TMD), has garnered significant interest for its high electrical conductivity and potential applications in energy storage and electronics. This guide provides a comparative overview of the electrical conductivity of TiS₂ with other TMDs, a detailed experimental protocol for its measurement using the four-point probe technique, and a visual representation of the experimental workflow. This information is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the electrical characterization of novel materials.

Comparative Electrical Conductivity of Transition Metal Dichalcogenides

The electrical conductivity of TiS₂ is notably high for a TMD, exhibiting metallic or semimetallic behavior. However, the exact conductivity value can vary depending on the material's form (e.g., single crystal, thin film, or nanobelt) and the presence of defects or intercalation. The following table summarizes the reported electrical conductivity of TiS₂ and compares it with other common TMDs.

MaterialFormConductivity (S/m)Measurement Temperature
**Titanium Disulfide (TiS₂) **Single Crystal 8 x 10⁵ Room Temperature
Nanobelts1.05 x 10² (at 150 K)150 K
Titanium Diselenide (TiSe₂)Not Specified6.5 x 10⁴Not Specified
Tantalum Disulfide (TaS₂)Not SpecifiedDescribed as a conductorNot Specified
Molybdenum Disulfide (MoS₂)Nanosheets140Not Specified
Tungsten Diselenide (WSe₂)Not SpecifiedExhibits p-type conductivityNot Specified

Note: The conductivity values presented are sourced from various experimental reports and should be considered as representative examples. Actual values can be influenced by synthesis methods, sample quality, and measurement conditions.

Experimental Protocol: Four-Point Probe Measurement of TiS₂ Conductivity

The four-point probe method is a standard and highly accurate technique for measuring the resistivity (and thus conductivity) of materials, as it effectively eliminates the influence of contact resistance.

I. Equipment and Materials
  • Four-point probe station with a probe head (typically with spring-loaded, equally spaced collinear tungsten carbide tips)

  • Source Measure Unit (SMU) or a combination of a precision current source and a voltmeter

  • TiS₂ sample (e.g., single crystal, exfoliated flake on a substrate, or thin film)

  • Substrate with an insulating top layer (e.g., SiO₂/Si) for thin film or flake measurements

  • Optical microscope for sample inspection and probe positioning

  • Inert gas environment (e.g., glovebox) if the sample is sensitive to air or moisture

II. Sample Preparation
  • For Single Crystals: Ensure the crystal surface is clean and free of contaminants. If necessary, cleave the crystal to expose a fresh surface.

  • For Thin Films or Exfoliated Flakes:

    • Deposit or transfer the TiS₂ thin film or flake onto a pre-cleaned insulating substrate.

    • Anneal the sample if necessary to improve electrical contact and remove residues from the transfer process.

    • Verify the integrity and uniformity of the film or flake using an optical microscope and, if available, atomic force microscopy (AFM).

III. Measurement Procedure
  • System Setup:

    • Place the TiS₂ sample on the stage of the four-point probe station.

    • Under the microscope, carefully lower the four-point probe head until the tips make gentle and stable contact with the sample surface. For thin 2D materials, it is crucial to avoid piercing the material.

  • Electrical Connections:

    • Connect the two outer probes to the current source terminals of the SMU.

    • Connect the two inner probes to the voltage measurement terminals of the SMU.

  • Measurement Execution:

    • Apply a constant DC current (I) through the outer probes. The magnitude of the current should be chosen to be large enough to induce a measurable voltage but small enough to avoid sample heating (Joule heating). A current sweep can be performed to identify a suitable range.

    • Measure the voltage drop (V) across the inner two probes.

    • To improve accuracy, reverse the polarity of the current and repeat the voltage measurement. The average of the absolute voltage values should be used in the calculations.

  • Data Acquisition:

    • Record the applied current (I) and the measured voltage (V).

    • Measure the thickness (t) of the TiS₂ sample. For thin films, this can be determined during deposition or by using techniques like AFM. For bulk crystals, a micrometer can be used.

    • Note the probe spacing (s).

IV. Data Analysis
  • Calculate Sheet Resistance (Rₛ):

    • For a thin sheet where the thickness (t) is much smaller than the probe spacing (s), the sheet resistance is given by: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

  • Calculate Bulk Resistivity (ρ):

    • The bulk resistivity is calculated from the sheet resistance and the sample thickness: ρ = Rₛ * t

  • Calculate Electrical Conductivity (σ):

    • The electrical conductivity is the reciprocal of the resistivity: σ = 1 / ρ

  • Apply Correction Factors (if necessary):

    • For samples with finite dimensions or when the probes are near the edge of the sample, geometric correction factors must be applied to the sheet resistance calculation to obtain an accurate value. These correction factors depend on the sample geometry and the probe position.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the four-point probe measurement of TiS₂ conductivity.

FourPointProbeWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis SamplePrep Prepare TiS₂ Sample (Crystal, Thin Film, or Flake) SubstrateClean Clean Insulating Substrate Transfer Transfer/Deposit TiS₂ onto Substrate Anneal Anneal Sample (Optional) MountSample Mount Sample in Probe Station ProbeContact Lower Probes onto Sample MountSample->ProbeContact Connect Connect Outer Probes to Current Source & Inner Probes to Voltmeter ProbeContact->Connect ApplyCurrent Apply Constant Current (I) Connect->ApplyCurrent MeasureVoltage Measure Voltage (V) ApplyCurrent->MeasureVoltage CalcSheetResistance Calculate Sheet Resistance (Rₛ) ApplyCurrent->CalcSheetResistance MeasureVoltage->CalcSheetResistance CalcResistivity Calculate Bulk Resistivity (ρ = Rₛ * t) CalcSheetResistance->CalcResistivity MeasureThickness Measure Sample Thickness (t) MeasureThickness->CalcResistivity CalcConductivity Calculate Conductivity (σ = 1/ρ) CalcResistivity->CalcConductivity

Workflow for Four-Point Probe Measurement.

This guide provides a foundational understanding of the four-point probe measurement technique as applied to TiS₂ and offers a point of comparison with other relevant TMDs. For precise and reliable results, it is essential to follow a meticulous experimental procedure and consider all potential sources of error.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Titanium Disulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of titanium disulfate, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with the caution required for a potentially hazardous material. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal steps should be performed in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves neutralization and precipitation to convert it into a more stable and less hazardous form.

  • Dilution: Carefully and slowly dilute the this compound solution with a large volume of water (at least a 1:10 ratio) in a suitable container, such as a large beaker or polyethylene bucket. This minimizes the concentration and potential for vigorous reactions.

  • Neutralization: While stirring the diluted solution gently, slowly add a neutralizing agent. For acidic solutions, a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide can be used. For basic solutions, a dilute inorganic acid can be used.[1] The addition of the neutralizing agent should be done portion-wise to control any potential exothermic reaction.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH indicator strips.[1] The target pH for neutralization is between 6.0 and 8.0. This range ensures that the solution is safe for subsequent disposal steps.

  • Precipitation: Once the solution is neutralized, a precipitate of titanium hydroxide will form. Allow the mixture to stand for a sufficient amount of time (e.g., overnight) to ensure complete precipitation.

  • Separation: Carefully separate the solid precipitate from the liquid supernatant. This can be achieved through decantation or filtration.

  • Solid Waste Disposal: The collected precipitate, primarily titanium hydroxide, should be placed in a clearly labeled, sealed container for solid hazardous waste.[2] This container should then be disposed of through your institution's hazardous waste management program.[3] In some cases, after appropriate treatment and classification by an environmental professional, it may be permissible to dispose of it in a landfill.[4][5]

  • Liquid Waste Disposal: The remaining liquid (supernatant) should be tested to ensure it meets local wastewater discharge regulations. If it is within acceptable limits for sulfate and other contaminants, it may be permissible to pour it down the drain with a large amount of running water.[1] Always consult your local environmental health and safety (EHS) office or equivalent authority before any drain disposal.

Quantitative Data for Disposal

ParameterRecommended Value/RangeNotes
Dilution Ratio (Waste:Water)1:10 or greaterReduces concentration and controls reaction rate.
Neutralization pH6.0 - 8.0Ensures the solution is safe for further processing and disposal.[1]
Neutralizing AgentSodium Bicarbonate or dilute Sodium HydroxideAdd slowly and in small increments to control the reaction.

Disposal Workflow Diagram

start Start: this compound Solution dilute Step 1: Dilute with Water (>=1:10) start->dilute neutralize Step 2: Neutralize with Weak Base dilute->neutralize monitor Step 3: Monitor pH (Target 6.0-8.0) neutralize->monitor precipitate Step 4: Allow Precipitate (Titanium Hydroxide) to Settle monitor->precipitate separate Step 5: Separate Precipitate and Supernatant precipitate->separate solid_disposal Step 6: Dispose of Solid Precipitate as Hazardous Waste separate->solid_disposal liquid_disposal Step 7: Test and Dispose of Supernatant per Local Regulations separate->liquid_disposal end End

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always remember that local regulations may vary, and it is essential to consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Titanium disulfate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Titanium Disulfide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Titanium disulfide (TiS₂). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling Titanium disulfide. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications and Standards
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical impermeable, fire/flame resistant gloves and clothingGloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] Protective work clothing, including close-toed shoes and long sleeves/pants, is required.[3]
Respiratory Protection Full-face respirator or dust respiratorA full-face respirator should be used if exposure limits are exceeded or irritation occurs.[1] For general handling where dust may be generated, a dust respirator is recommended.[3] In case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1][4][5]

Operational and Handling Plan

Safe handling of Titanium disulfide requires careful planning and execution from receipt of the material to its final disposal.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a fume hood.[1][2]

  • Inert Atmosphere: Handle and store under an inert gas to protect from moisture and air, as the product is sensitive to both.[2][3]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are in close proximity to the workstation.[2]

  • Ignition Sources: Remove all sources of ignition from the handling area.[1]

Step-by-Step Handling Procedure
  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[1][2]

  • Dispensing: Use clean, non-sparking tools to handle the material.[4]

  • Container Management: Keep the container tightly closed when not in use.[2]

Storage
  • Store in a well-ventilated, locked-up place.[2][5]

  • Keep the container tightly closed and protect from moisture.[2][3]

  • The product is heat, air, and moisture sensitive; therefore, handle and store under an inert gas.[2]

Emergency and Disposal Plan

Accidental Release Measures
  • Isolate the Area: Isolate the spill or leak area immediately. For solids, this is at least 25 meters (75 feet) in all directions.[6]

  • Ventilate: Provide adequate ventilation to the spill area.[2]

  • Cleanup:

    • Wear appropriate respiratory and protective equipment.[3]

    • Use a vacuum with a high-efficiency particulate air (HEPA) filter to collect the spilled material.[3]

    • Alternatively, cover with dry earth, dry sand, or other non-combustible material, followed by a plastic sheet to minimize spreading.[4]

    • Place the collected material into a closed, loosely covered plastic container for disposal.[3][4]

  • Avoid Water: Do not use water to clean up spills, as Titanium disulfide reacts with water to release flammable and toxic hydrogen sulfide gas.[6][7]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if the person feels unwell.[1][2] Do not perform mouth-to-mouth resuscitation if the substance was inhaled.[1][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, soda ash, lime, or dry sand.[1][3][6]

  • Unsuitable Extinguishing Media: DO NOT USE WATER, CO2, OR FOAM on the material itself, as it may react violently.[4][6]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[1][4][5]

Disposal Plan
  • Dispose of waste material in accordance with local, state, national, and international regulations.[2][3]

  • The recommended disposal method is via an accredited disposal contractor, such as through incineration.[2]

  • Only completely emptied packaging should be recycled.[2]

Workflow for Handling Titanium Disulfide

The following diagram illustrates the standard workflow for handling Titanium disulfide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE prep_area 2. Prepare Ventilated Area prep_ppe->prep_area handle_retrieve 3. Retrieve from Storage prep_area->handle_retrieve handle_use 4. Use in Experiment handle_retrieve->handle_use cleanup_decon 5. Decontaminate Work Area handle_use->cleanup_decon emergency_spill Spill handle_use->emergency_spill emergency_fire Fire handle_use->emergency_fire emergency_exposure Exposure handle_use->emergency_exposure cleanup_remove_ppe 6. Remove PPE cleanup_decon->cleanup_remove_ppe disp_waste 7. Dispose of Waste cleanup_remove_ppe->disp_waste disp_container 8. Dispose of Empty Container disp_waste->disp_container

Caption: Workflow for the safe handling of Titanium disulfide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.